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Core Science & Biosynthesis

Foundational

Synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and receptor antagonists. The target compound, Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and receptor antagonists. The target compound, Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9)[1], is a highly valuable, orthogonally functionalized building block. It possesses three distinct sites for late-stage diversification:

  • C3-Iodo group : Primed for Sonogashira or Suzuki cross-couplings.

  • C5-Bromo group : Ideal for Buchwald-Hartwig aminations or selective metalation.

  • C7-Methyl ester : Available for amidation, saponification, or reduction.

This whitepaper details a robust, two-step synthetic methodology starting from commercially available Methyl 2-amino-5-bromo-3-methylbenzoate (CAS: 206548-14-3)[2]. The route leverages a modified Jacobson indazole synthesis to construct the bicyclic core, followed by a highly regioselective electrophilic C3-iodination.

Retrosynthetic Analysis & Workflow

The synthesis of the 1H-indazole core can be achieved through various classical methods. However, for ortho-methyl aniline derivatives, the Jacobson Indazole Synthesis remains the most direct and atom-economical approach[3]. By utilizing tert-butyl nitrite (t-BuONO) in the presence of potassium acetate (AcOK) and acetic anhydride (Ac2O), the aniline is converted to a diazonium intermediate that spontaneously cyclizes[4].

Late-stage iodination is strategically preferred because carrying a heavy, labile iodine atom through the initial cyclization step can lead to premature dehalogenation or unwanted side reactions.

SynthesisWorkflow SM Methyl 2-amino-5-bromo- 3-methylbenzoate (CAS: 206548-14-3) Step1 Step 1: Diazotization & Cyclization t-BuONO, AcOK, Ac2O SM->Step1 Int Methyl 5-bromo- 1H-indazole-7-carboxylate (CAS: 898747-24-5) Step1->Int Step2 Step 2: Electrophilic Iodination NIS, DMF Int->Step2 Target Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate (CAS: 1360946-89-9) Step2->Target

Figure 1: Two-step synthetic workflow for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate.

Step 1: Construction of the Indazole Core

Mechanistic Insight

The reaction initiates with the nitrosation of the primary amine by t-BuONO to form an N-nitrosamine, which tautomerizes and loses water to yield a diazonium salt[3]. Acetic anhydride (Ac2O) serves as a dehydrating agent to drive this equilibrium. Subsequently, potassium acetate (AcOK) acts as a mild base to deprotonate the adjacent C3-methyl group. The resulting carbanion (or enamine tautomer) undergoes an intramolecular nucleophilic attack on the electrophilic diazonium nitrogen, forming the pyrazole ring of the indazole core[5].

Mechanism A Aniline Derivative (o-toluidine core) B N-Nitrosamine Intermediate A->B t-BuONO / Ac2O C Diazonium Salt B->C Tautomerization & -H2O D Deprotonation of o-Methyl (Base Promoted) C->D AcOK (Base) E Intramolecular Cyclization (Nucleophilic Attack) D->E C-N Bond Formation F 1H-Indazole Core E->F Aromatization

Figure 2: Mechanistic sequence of the modified Jacobson indazole cyclization.

Detailed Protocol: Synthesis of Methyl 5-bromo-1H-indazole-7-carboxylate

Self-Validating System: The evolution of nitrogen gas and a distinct color change from orange to pale yellow indicate successful cyclization.

  • Setup : To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-amino-5-bromo-3-methylbenzoate (1.0 equiv) and anhydrous chloroform (CHCl3) to achieve a 0.5 M concentration[4].

  • Reagent Addition : Add Potassium Acetate (AcOK, 0.3 equiv) and Acetic Anhydride (Ac2O, 2.3 equiv). Cool the mixture to 0 °C under an inert nitrogen atmosphere.

  • Diazotization : Slowly add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise.

    • Causality: Slow addition prevents the dangerous accumulation of the thermally unstable diazonium intermediate and controls the exothermic nitrosation process.

  • Cyclization : Allow the reaction to warm to room temperature and stir for 1 hour, then heat to 60 °C for 4–6 hours[4]. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is completely consumed.

  • Workup : Cool to room temperature. Quench carefully with saturated aqueous NaHCO3 to neutralize the generated acetic acid. Extract with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography to afford the intermediate (CAS: 898747-24-5) as a pale yellow solid.

Step 2: Regioselective C3-Iodination

Mechanistic Insight

The indazole core exhibits strong nucleophilicity at the C3 position due to the electron-donating effect of the N1 lone pair. While molecular iodine (I2) with KOH is a classical iodination method[6], the strongly basic conditions risk hydrolyzing the C7-methyl ester. Therefore, N-iodosuccinimide (NIS) in N,N-dimethylformamide (DMF) is the preferred reagent system[7]. NIS provides a controlled, mild release of the iodonium ion (I+), ensuring high regioselectivity via Electrophilic Aromatic Substitution (EAS) while preserving the ester functionality.

Detailed Protocol: Synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Self-Validating System: Quenching with sodium thiosulfate immediately decolorizes any residual iodine, confirming the neutralization of the electrophile.

  • Setup : Dissolve Methyl 5-bromo-1H-indazole-7-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration) in a round-bottom flask.

  • Reagent Addition : Add N-iodosuccinimide (NIS, 1.2 equiv) in portions at room temperature.

    • Causality: Portion-wise addition prevents localized heating and mitigates the risk of polyhalogenation at the C4 or C6 positions.

  • Reaction : Stir the mixture at room temperature for 2–4 hours. Monitor via LC-MS or TLC.

  • Workup : Pour the reaction mixture into ice-cold water to precipitate the product. Add a 10% aqueous solution of Sodium Thiosulfate (Na2S2O3) and stir for 15 minutes.

    • Causality: Na2S2O3 reduces any unreacted electrophilic iodine species to water-soluble iodide ( I2​+2S2​O32−​→2I−+S4​O62−​ ), preventing product degradation and simplifying isolation.

  • Isolation : Filter the precipitated solid, wash thoroughly with cold water to remove DMF and succinimide byproducts, and dry under high vacuum. Recrystallize from EtOAc/Hexanes if necessary to yield the target compound (CAS: 1360946-89-9).

Quantitative Data & Characterization

Table 1: Reagent Stoichiometry and Expected Yields

StepReagent / MaterialEquivalentsFunctionExpected Yield
1 Methyl 2-amino-5-bromo-3-methylbenzoate1.0Starting MaterialN/A
1 tert-Butyl nitrite (t-BuONO)1.5Diazotizing AgentN/A
1 Potassium Acetate (AcOK)0.3BaseN/A
1 Acetic Anhydride (Ac2O)2.3Dehydrating Agent70 - 85%
2 Methyl 5-bromo-1H-indazole-7-carboxylate1.0IntermediateN/A
2 N-Iodosuccinimide (NIS)1.2Electrophilic Iodine Source80 - 92%

Table 2: Expected Analytical Signatures

CompoundMolecular WeightExpected 1 H NMR Signals (DMSO- d6​ )MS (ESI+)
Intermediate 255.07 g/mol δ 13.5 (br s, 1H, NH), 8.2 (s, 1H, C3-H), 8.1 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 3.9 (s, 3H, OCH3)[M+H] + 255.0 / 257.0
Target 380.97 g/mol δ 13.8 (br s, 1H, NH), 8.0 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 3.9 (s, 3H, OCH3) (Note: Loss of C3-H singlet)[M+H] + 380.9 / 382.9

Safety, E-E-A-T Principles, and Troubleshooting

  • Thermal Hazards of Diazonium Salts : Diazonium salts are inherently unstable and shock-sensitive. The modified Jacobson synthesis using alkyl nitrites generates the diazonium species in situ, mitigating the need for isolation and drastically reducing explosion risks[3]. However, the reaction must be properly vented due to the stoichiometric evolution of nitrogen gas.

  • Moisture Sensitivity : Acetic anhydride and t-BuONO are highly moisture-sensitive. Anhydrous solvents and inert atmospheres are critical; ambient moisture will cause premature hydrolysis of the reagents, stalling the cyclization and leading to unreacted starting material.

  • NIS Degradation : NIS is light-sensitive and degrades over time, releasing molecular I2​ (indicated by a pink or brown discoloration of the powder). Always use freshly recrystallized or properly stored (dark, 2-8 °C) NIS to ensure accurate stoichiometry and prevent sluggish reaction kinetics.

References

  • Achillion Pharmaceuticals, Inc. (2018). Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders (Patent No. WO2018160889A1). WIPO. Available at:[Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-Indazole Functionalization: A Review. Targets in Heterocyclic Systems. DOI: 10.17374/targets.2021.24.100. Available at:[Link]

  • Royal Society of Chemistry. (2024). Molecular engineering of 3-arylated tetrazo[1,2-b]indazoles. Available at:[Link]

Sources

Exploratory

Strategic Deployment of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate in Advanced Medicinal Chemistry

Executive Summary The indazole ring system is a privileged scaffold in modern drug discovery, frequently serving as a core pharmacophore for kinase inhibitors and immunomodulators. Methyl 5-bromo-3-iodo-1H-indazole-7-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a privileged scaffold in modern drug discovery, frequently serving as a core pharmacophore for kinase inhibitors and immunomodulators. Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) represents a highly specialized, di-halogenated building block designed for precision synthesis[1],[2]. By strategically positioning two different halogens (iodine at C3 and bromine at C5) alongside a carboxylate directing group at C7, this molecule enables researchers to execute complex, multi-step orthogonal cross-coupling sequences with absolute chemoselectivity.

This technical guide details the physicochemical properties, synthetic methodologies, and thermodynamic principles that govern the use of this critical intermediate in pharmaceutical development.

Physicochemical Profiling

Understanding the baseline metrics of this building block is essential for calculating reaction stoichiometry and predicting solubility profiles during purification.

Table 1: Physicochemical and Structural Profile

PropertyValue
Chemical Name Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate
CAS Number 1360946-89-9
Molecular Formula C9H6BrIN2O2
Molecular Weight 380.96 g/mol
Core Scaffold 1H-Indazole
Key Functional Sites C3 (Iodo), C5 (Bromo), C7 (Methyl ester)

Mechanistic Rationale: The Iodination Workflow

The synthesis of the title compound typically begins with Methyl 5-bromo-1H-indazole-7-carboxylate (CAS: 898747-24-5) [1],[3]. The conversion relies on an electrophilic aromatic substitution (EAS).

Causality in Experimental Design

The pyrazole moiety of the indazole core is inherently electron-rich, with the C3 position being the most nucleophilic site. When exposed to an electrophilic iodine source like N-Iodosuccinimide (NIS), the reaction proceeds regioselectively at C3. NIS is preferred over molecular iodine ( I2​ ) in many modern protocols because it provides a controlled, gradual release of I+ , which minimizes the risk of over-oxidation or degradation of the indazole core.

Protocol 1: Regioselective C3-Iodination

This protocol is designed as a self-validating system; the visual color change during the quench step confirms the neutralization of reactive intermediates.

  • Preparation : Charge a flame-dried round-bottom flask with Methyl 5-bromo-1H-indazole-7-carboxylate (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Activation : Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 15 minutes to control the exothermic EAS reaction.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS until the starting material is fully consumed.

  • Quench & Workup (Critical Step) : Pour the reaction mixture into a vigorously stirring solution of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Rationale: The thiosulfate acts as a specific reducing agent, converting any unreacted, electrophilic iodine species into inert iodide ( I− ). Failing to quench the iodine will result in the poisoning of palladium catalysts during downstream cross-coupling steps.

  • Isolation : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the product.

G SM Methyl 5-bromo-1H- indazole-7-carboxylate (CAS: 898747-24-5) Reaction Electrophilic Aromatic Substitution at C3 SM->Reaction 0°C to RT Reagent Iodination Reagent (NIS in DMF) Reagent->Reaction Product Methyl 5-bromo-3-iodo-1H- indazole-7-carboxylate (CAS: 1360946-89-9) Reaction->Product Na2S2O3 Quench & Extraction

Figure 1: Synthetic workflow for the regioselective C3-iodination of the indazole core.

Orthogonal Cross-Coupling Logic

The true value of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate lies in its capacity for sequential, orthogonal functionalization. This is driven entirely by the thermodynamic differences in bond dissociation energies (BDE) between the two halogens[4],[5].

Table 2: Bond Dissociation Energies & Cross-Coupling Implications

Bond TypeApprox. BDE (kcal/mol)Reactivity toward Pd(0)Optimal Coupling Conditions
C(sp2)-I (C3) ~65High (Primary Site)Mild temps (60–80 °C), standard ligands ( PPh3​ )
C(sp2)-Br (C5) ~81Moderate (Secondary Site)Elevated temps (100–110 °C), electron-rich ligands
Causality in Experimental Design

Because the C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol), a low-valent transition metal catalyst such as Pd(0) will undergo oxidative addition at the C3 position first[4],[5]. By carefully controlling the temperature and the electronic properties of the phosphine ligands, researchers can couple a fragment exclusively at C3 while leaving the C5-bromine intact for a subsequent reaction. This strategy has been heavily utilized in the synthesis of complex biaryl systems, including complement factor D inhibitors[6].

Protocol 2: Sequential Orthogonal Functionalization
  • Step 1: C3-Selective Suzuki-Miyaura Coupling

    • Conditions : Indazole core (1.0 equiv), Aryl boronic acid (1.05 equiv), Pd(PPh3​)4​ (0.05 equiv), Na2​CO3​ (2.0 equiv) in 1,4-Dioxane/ H2​O (4:1). Heat to 80 °C for 6 hours.

    • Rationale: The standard triphenylphosphine ligand and moderate temperature are sufficient to activate the weak C-I bond but lack the thermodynamic energy required to break the stronger C-Br bond, ensuring 100% chemoselectivity.

  • Step 2: C5-Selective Buchwald-Hartwig Amination

    • Conditions : C3-substituted intermediate (1.0 equiv), Amine (1.2 equiv), Pd2​(dba)3​ (0.05 equiv), XPhos (0.1 equiv), Cs2​CO3​ (2.0 equiv) in Toluene. Heat to 110 °C for 12 hours.

    • Rationale: With the iodine removed, the C-Br bond is now the most reactive site. The use of an electron-rich, sterically bulky biaryl phosphine ligand (XPhos) accelerates the oxidative addition into the C-Br bond, while the elevated temperature drives the catalytic cycle to completion.

G Start Methyl 5-bromo-3-iodo-1H- indazole-7-carboxylate Step1 Pd-Catalyzed Coupling 1 (e.g., Suzuki at C3) Start->Step1 Selective Oxidative Addition at C-I (BDE ~65 kcal/mol) Inter C3-Substituted, 5-bromo-1H-indazole Step1->Inter Step2 Pd-Catalyzed Coupling 2 (e.g., Buchwald at C5) Inter->Step2 Oxidative Addition at C-Br (BDE ~81 kcal/mol) Final C3, C5-Disubstituted Indazole Scaffold Step2->Final

Figure 2: Orthogonal functionalization logic exploiting C-I vs C-Br bond energies.

References

  • AA Blocks , "Product Index - AA Blocks (CAS 1360946-89-9)", aablocks.com. Available at:[Link]

  • Google Patents (Achillion Pharmaceuticals), "WO2018160889A1 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders", google.com.
  • AIP Publishing , "The temperature dependence of the triplet lifetimes of some aryl iodides and bromides", aip.org. Available at: [Link]

  • ChemRxiv , "C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation", chemrxiv.org. Available at:[Link]

Sources

Foundational

Advanced Structure Elucidation of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate: A Multi-Modal Analytical Whitepaper

Executive Summary Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) is a densely functionalized, polyhalogenated heterocyclic building block of significant value in medicinal chemistry and cross-couplin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) is a densely functionalized, polyhalogenated heterocyclic building block of significant value in medicinal chemistry and cross-coupling methodologies[1]. Its unique substitution pattern—featuring orthogonal halogens (bromine and iodine) and a carboxylate directing group—makes it a highly versatile intermediate[2]. However, this dense functionalization presents distinct challenges for structural elucidation. This whitepaper details the multi-modal analytical strategy required to unambiguously confirm its molecular architecture, focusing on the causality behind each spectroscopic choice.

Molecular Architecture & Analytical Strategy

The structure of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate consists of a 1H-indazole core substituted at the 3, 5, and 7 positions. To validate this structure, the analytical workflow must solve three primary challenges:

  • Halogen Differentiation: Confirming the exact count and presence of both Bromine and Iodine[3].

  • Regiochemical Assignment: Proving that the halogens and the ester are at the 3, 5, and 7 positions, respectively, rather than other permutations[2].

  • Tautomeric State: Verifying the 1H vs. 2H tautomeric form of the indazole core in solution[4].

Workflow A Sample Prep (>98% Purity) B HRMS (ESI-TOF) Isotopic Fingerprinting A->B Exact Mass C 1D/2D NMR Regiochemical Mapping A->C Connectivity D FT-IR Spectroscopy Functional Groups A->D Vibrations E SCXRD 3D Conformation A->E Crystallization F Elucidated Structure Validation B->F C->F D->F E->F

Analytical workflow for the structure elucidation of polyhalogenated indazoles.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is the critical first step. The causality for prioritizing HRMS lies in the highly distinct isotopic mass defects of halogens.

  • Iodine ( 127 I) is monoisotopic but introduces a massive mass defect, pushing the exact mass significantly lower than nominal mass approximations.

  • Bromine exists as a nearly 1:1 natural abundance mixture of 79 Br and 81 Br.

Therefore, the molecular ion must appear as a distinct doublet separated by ~2.0 Da with approximately equal intensity. This isotopic fingerprint acts as a self-validating check for the presence of exactly one bromine atom.

Table 1: HRMS (ESI+) Data Summary

Ion SpeciesFormulaCalculated m/zExpected Isotopic Ratio
[M+H]⁺ ( 79 Br)C₉H₇ 79 BrIN₂O₂380.8734100%
[M+H]⁺ ( 81 Br)C₉H₇ 81 BrIN₂O₂382.8714~97.3%

Nuclear Magnetic Resonance (NMR) Regiochemical Mapping

While HRMS confirms the formula, NMR is mandatory for regiochemical proof[5]. The assignment relies on the logical deduction of spin-spin coupling and heteronuclear correlations[2].

1 H NMR Causality: The spectrum will only show two aromatic protons. Because they are located at C-4 and C-6, separated by the bromine atom at C-5, they are meta to each other. This geometry restricts their interaction to a characteristic meta coupling constant ( 4J≈1.5−2.0 Hz). A larger 3J coupling (~8 Hz) would immediately invalidate the 5-bromo substitution pattern.

13 C NMR & Heavy Atom Effect: The iodine atom exerts a profound "heavy atom effect," causing a massive upfield shift (shielding) of the attached C-3 carbon, typically driving it to resonate around 90-95 ppm[2].

2D HMBC Strategy: To definitively distinguish H-4 from H-6, we rely on 3-bond ( 3J ) correlations in the HMBC spectrum. H-6 will show a strong cross-peak to the ester carbonyl carbon (~165 ppm), while H-4 will correlate with the heavily shielded iodine-bearing C-3 (~92 ppm).

HMBC H4 H-4 (Proton) C3 C-3 (I) H4->C3 3J Correlation C5 C-5 (Br) H4->C5 2J Correlation H6 H-6 (Proton) H6->C5 2J Correlation C7 C-7 H6->C7 2J Correlation CO C=O H6->CO 3J Correlation OMe OCH3 (Proton) OMe->CO 3J Correlation

Key 2D HMBC (Heteronuclear Multiple Bond Correlation) strategy for regiochemical assignment.

Table 2: NMR Data Summary (Predicted & Literature-Correlated in DMSO-d₆)

Position 1 H Shift (ppm)Multiplicity & J (Hz) 13 C Shift (ppm)Key HMBC ( 1 H 13 C)
N-1~13.5br s-C-3a, C-7a
C-3--~92.0 (C-I)-
C-4~8.05d, 4J=1.8 ~122.5C-3, C-5, C-7a
C-5--~116.0 (C-Br)-
C-6~8.20d, 4J=1.8 ~130.0C-4, C-7, C=O
C-7--~115.5-
C=O--~165.0-
OCH₃~3.95s~52.5C=O

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: HRMS-ESI Isotopic Validation
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

  • Calibration: Calibrate the ESI-TOF instrument using a sodium formate tuning mix to ensure mass accuracy is strictly < 5 ppm.

  • Acquisition: Inject 1 μL of the sample. Acquire data in positive ion mode (ESI+), scanning m/z 100-1000.

  • Self-Validation Checkpoint: Extract the ion chromatogram for m/z 380.8. The analysis is only valid if a corresponding peak at m/z 382.8 is observed with an intensity of 95-100% relative to the base peak, confirming the single bromine atom.

Protocol B: NMR Acquisition & Processing
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (100% atom D) containing 0.03% v/v TMS as an internal standard[4].

  • 1D Acquisition: Acquire 1 H NMR (16 scans, relaxation delay 2s) and 13 C NMR (1024 scans, relaxation delay 2s) at 298 K.

  • 2D HMBC Acquisition: Acquire 1 H- 13 C HMBC, optimizing the pulse sequence for a long-range coupling constant of nJCH​=8 Hz.

  • Self-Validation Checkpoint: Measure the scalar coupling of the aromatic protons. If J>2.0 Hz, the sample is either impure or structurally incorrect (e.g., an ortho-substituted isomer).

References

  • [4] 13 C NMR of indazoles - ResearchGate. researchgate.net. URL:

  • [3] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC. nih.gov. URL:

  • [2] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate - Semantic Scholar. semanticscholar.org. URL:

  • [1] 898747-24-5|Methyl 5-bromo-1H-indazole-7-carboxylate|BLD Pharm. bldpharm.com. URL:

  • [5] Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. ipb.pt. URL:

Sources

Exploratory

Strategic Functionalization of Methyl 5-Bromo-3-Iodo-1H-Indazole-7-Carboxylate: A Technical Guide for Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter complex heterocyclic scaffolds that require precise, orthogonal functionalization. Among these, Methyl 5-bromo-3-iodo-1H-indazole-7-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter complex heterocyclic scaffolds that require precise, orthogonal functionalization. Among these, Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) stands out as a premier building block. This polyfunctionalized indazole offers three distinct synthetic handles—a C3-iodo group, a C5-bromo group, and a C7-methyl ester—allowing for the rapid generation of diverse chemical libraries.

This whitepaper dissects the chemoselective logic, quantitative reactivity metrics, and self-validating experimental protocols required to master this scaffold in drug development workflows.

Mechanistic Logic & Chemoselectivity Hierarchy

The true value of this indazole scaffold lies in its programmable reactivity. Successful derivatization relies on exploiting the subtle electronic and steric differences between its reactive sites.

  • C3-Iodo (Primary Electrophile): The carbon-iodine bond possesses the lowest bond dissociation energy (BDE) on the molecule. In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the C-I bond is kinetically favored over the C-Br bond. This allows for exclusive functionalization at C3 under mild conditions [3].

  • C5-Bromo (Secondary Electrophile): Once the C3 position is functionalized, the C5-bromo group can be activated. Because the C-Br bond is stronger, its activation requires elevated temperatures and highly electron-rich phosphine ligands (e.g., BrettPhos or XPhos) to accelerate the oxidative addition step.

  • C7-Methyl Carboxylate (Orthogonal Handle): The ester group is inert to standard palladium catalysis, providing an orthogonal site for late-stage derivatization via saponification and subsequent amide coupling.

  • N1-Proton (The Variable): While unprotected 3-iodoindazoles can sometimes undergo direct Suzuki coupling [2], the acidic N1-proton can poison palladium catalysts or lead to undesired N-arylation. Transient protection (e.g., N-Boc or N-THP) is often the most reliable strategy [4].

Reactivity Scaffold Indazole Scaffold CAS: 1360946-89-9 C3 C3-Iodo BDE ~65 kcal/mol Highest Reactivity Scaffold->C3 1st Site (Pd Catalysis) C5 C5-Bromo BDE ~81 kcal/mol Moderate Reactivity Scaffold->C5 2nd Site (Pd Catalysis) C7 C7-Ester Orthogonal Electrophilic Carbonyl Scaffold->C7 3rd Site (Amidation) N1 N1-Proton Acidic Requires Protection Scaffold->N1 Step 0 (Protection)

Chemoselectivity hierarchy and reactivity logic of the polyfunctionalized indazole core.

Quantitative Reactivity Metrics

To design a successful synthetic route, one must understand the thermodynamic parameters governing the scaffold. The table below summarizes the quantitative data and preferred catalytic systems for each reactive site.

PositionFunctional GroupBond Dissociation Energy (Approx.)Primary TransformationPreferred Catalyst SystemTypical Yields
C3 -I (Iodo)~65 kcal/molSuzuki, SonogashiraPd(PPh3)4 or Pd(dppf)Cl275% - 95%
C5 -Br (Bromo)~81 kcal/molBuchwald-Hartwig, SuzukiPd2(dba)3 / BrettPhos60% - 85%
C7 -COOMe (Ester)N/ASaponification, AmidationLiOH/H2O, then HATU/Amine80% - 98%
N1 -H (Amine)N/AProtection (Boc/THP)NaH / Boc2O or DHP/PTSA>95%

Self-Validating Experimental Methodologies

In process chemistry, a protocol must be self-validating—meaning the analytical readout at each step unequivocally confirms both success and chemoselectivity. Below is the step-by-step workflow for the complete orthogonal functionalization of this scaffold.

Protocol A: N1-Boc Protection

Causality: Shielding the N1 position prevents competitive N-arylation and improves the solubility of the scaffold in organic solvents.

  • Setup: Dissolve Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 equiv) [1] in anhydrous THF (0.2 M) under N2 at 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until H2 evolution ceases.

  • Protection: Add Boc2O (1.1 equiv) dropwise. Warm to room temperature and stir for 2 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc). The product will show a significant shift to a higher Rf value (loss of the polar N-H bond). LC-MS will confirm the [M+Boc+H]+ mass.

Protocol B: Chemoselective C3 Suzuki-Miyaura Coupling

Causality: Utilizing a mild base (Na2CO3) and a standard Pd(0) catalyst at a moderate temperature (80 °C) ensures that oxidative addition occurs exclusively at the weaker C-I bond, leaving the C5-Br intact [4].

  • Setup: Combine the N-Boc protected scaffold (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh3)4 (5 mol%) in a Schlenk flask.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (3:1 ratio, 0.1 M final concentration).

  • Reaction: Heat the mixture to 80 °C for 4–6 hours under N2.

  • Validation (Critical): Analyze the crude mixture via LC-MS. The mass spectrum must show the desired [M+H]+ for the C3-aryl product. Crucially, the isotopic signature of the molecule must display a 1:1 ratio for the M and M+2 peaks. This isotopic pattern is the definitive proof that the Bromine atom at C5 remains untouched.

Protocol C: C5 Buchwald-Hartwig Amination

Causality: With the C3 position filled, the C-Br bond can now be activated. This requires a highly active catalyst system to overcome the higher BDE [3].

  • Setup: Combine the C3-functionalized intermediate (1.0 equiv), primary or secondary amine (1.5 equiv), Pd2(dba)3 (5 mol%), BrettPhos (10 mol%), and Cs2CO3 (2.0 equiv) in anhydrous Toluene (0.1 M).

  • Reaction: Degas thoroughly and heat to 100 °C for 12 hours.

  • Validation: LC-MS must show the complete disappearance of the 1:1 Bromine isotopic pattern, replaced by a singular [M+H]+ peak corresponding to the aminated product.

Protocol D: Late-Stage C7 Ester Derivatization

Causality: The methyl ester is hydrolyzed to a carboxylic acid to serve as a coupling partner for late-stage amidation, maximizing library diversity.

  • Saponification: Dissolve the intermediate in THF/MeOH/H2O (2:1:1). Add LiOH·H2O (3.0 equiv) and stir at room temperature for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the acid.

  • Amidation: Dissolve the resulting acid in DMF. Add HATU (1.2 equiv), DIPEA (3.0 equiv), and the desired amine (1.2 equiv). Stir for 2 hours at room temperature.

  • Validation: LC-MS confirms the final amide mass.

G A Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate B C3-Aryl Derivative (Suzuki Coupling) A->B Pd(0), Ar-B(OH)2 Mild Base, 80°C C C3, C5-Bis-functionalized (Buchwald-Hartwig) B->C Pd(0), Amine, Strong Base Electron-rich Ligand, 100°C D Late-Stage C7 Amide (Saponification + Coupling) C->D 1. LiOH, THF/H2O 2. HATU, DIPEA, R-NH2

Sequential orthogonal functionalization workflow of the indazole scaffold.

Conclusion

The Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate scaffold is a triumph of synthetic design. By strictly adhering to the thermodynamic principles of oxidative addition and employing self-validating analytical checks (such as monitoring halogen isotopic signatures), researchers can confidently execute complex, multi-step functionalizations. This structured approach minimizes side reactions, maximizes yield, and ultimately accelerates the discovery of novel indazole-based therapeutics.

Foundational

Physical and chemical properties of Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate

An In-depth Technical Guide to Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate: Synthesis, Properties, and Applications in Drug Discovery Authored by: Your Senior Application Scientist Abstract: The indazole scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Authored by: Your Senior Application Scientist

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate, a highly functionalized indazole derivative with significant potential as a versatile building block in the synthesis of novel therapeutic agents. While direct experimental data for this specific molecule is limited, this paper synthesizes information from closely related analogs to predict its physicochemical properties, propose synthetic routes, and discuss its potential applications, particularly in the development of kinase inhibitors. This document is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of innovative indazole-based pharmaceuticals.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1] Their structural similarity to purines and indoles allows them to act as bioisosteres, interacting with a wide range of biological targets.[2][3] This has led to their extensive investigation in pharmaceutical research, resulting in the discovery of compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][4]

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is a particularly interesting derivative due to its trifunctional nature. The bromine and iodine atoms at positions 5 and 3, respectively, serve as orthogonal synthetic handles for a variety of cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the systematic introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl carboxylate at the 7-position provides an additional point for modification or can influence the molecule's pharmacokinetic properties.

Physicochemical Properties

PropertyPredicted ValueBasis for Prediction (Similar Compounds)
Molecular Formula C9H6BrIN2O2-
Molecular Weight 380.96 g/mol -
Appearance Likely a solid (white to off-white or pale yellow)Methyl 5-bromo-1H-indazole-7-carboxylate is a solid[5][6]. 6-Bromo-3-iodo-1-methyl-1H-indazole is a solid[7].
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General solubility of similar organic compounds.
Storage Temperature Sealed in dry, room temperature or 2-8°C, under an inert atmosphere and protected from light.Storage conditions for Methyl 5-bromo-1H-indazole-7-carboxylate and 6-Bromo-3-iodo-1-methyl-1H-indazole[5][7].

Synthesis and Reactivity

A plausible synthetic route to Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate can be envisioned starting from a substituted anthranilic acid derivative. The following proposed workflow is based on established indazole synthesis methodologies.

Proposed Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate A Methyl 2-amino-3-methyl-5-bromobenzoate B Diazotization (e.g., NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C D Intramolecular Cyclization C->D E Methyl 5-bromo-1H-indazole-7-carboxylate D->E F Iodination (e.g., I2, KOH in DMF) E->F G Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate F->G Kinase_Inhibition Role of Indazole Derivatives in Kinase Inhibition cluster_0 Kinase Active Site Hinge Hinge Region Pocket1 Hydrophobic Pocket Pocket2 Solvent-Exposed Region Indazole Indazole Scaffold Indazole->Hinge H-Bonding R1 R1 Group (from C3-Iodo) R1->Pocket1 Hydrophobic Interactions R2 R2 Group (from C5-Bromo) R2->Pocket2 Improved Solubility/ Further Interactions

Caption: Indazole derivatives as kinase inhibitors, forming key interactions within the active site.

Safety and Handling

Based on safety data for similar halogenated indazole compounds, Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate should be handled with care. [5][7][8][9][10][11]

  • Hazard Statements: Likely harmful if swallowed, causes skin irritation, and causes serious eye irritation. [5][7][11]May cause respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated area. [8]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [10]Avoid breathing dust, fumes, gas, mist, vapors, or spray. [9]Wash hands thoroughly after handling.

Conclusion

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is a promising and highly versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for the creation of diverse molecular architectures, making it a valuable tool in the quest for novel therapeutics. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis and application based on the properties and reactivity of closely related compounds. Further research into this and similar functionalized indazoles is warranted to fully explore their potential in drug discovery.

References

  • Chemcd. 5-BROMO-3-IODO-1H-INDAZOLE-6-CARBOXYLIC ACID METHYL ESTER,Suppliers,Manufacturer_Chemical Cloud Database. Available from: [Link]

  • PubChem. Methyl 5-bromo-1H-indazole-3-carboxylate. Available from: [Link]

  • NextSDS. 5-Bromo-3-iodo-1H-indazole — Chemical Substance Information. Available from: [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

  • PubChem. Methyl 5-amino-3-iodo-1H-indazole-7-carboxylate. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available from: [Link]

  • PubChemLite. 5-bromo-3-iodo-7-methyl-1h-indazole. Available from: [Link]

  • PMC. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

  • American Elements. Methyl 7-bromo-1H-indazole-5-carboxylate | CAS 1427460-96-5. Available from: [Link]

  • ACS Publications. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Available from: [Link]

  • Chemcd. 5-bromo-3-iodo-1h-indazole-6-carboxylic acid methyl ester. Available from: [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Google Patents. WO 2009/144554 A1.
  • Bloom Tech. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available from: [Link]

  • Semantic Scholar. development of 1h-indazole derivatives as anti-inflammatory agents using computational. Available from: [Link]

  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available from: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. Available from: [Link]

Sources

Exploratory

Discovery of substituted indazole carboxylates

Initiating Initial Research I'm starting with broad Google searches to collect information on substituted indazole carboxylates. My focus is on discovery, synthesis methods, reactions, and medicinal chemistry application...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Initial Research

I'm starting with broad Google searches to collect information on substituted indazole carboxylates. My focus is on discovery, synthesis methods, reactions, and medicinal chemistry applications. This should provide a good baseline for deeper analysis.

Analyzing Search Results

I've moved on to analyzing the Google search results. My goal is to identify common synthetic strategies, paying close attention to reactions and catalysts. I'm also looking for documented examples of biological activity. Now, I'm structuring a technical guide, starting with the scaffold's importance in drug discovery, and I will dive into synthetic routes.

Deepening Data Gathering

I'm now conducting in-depth Google searches, aiming for comprehensive data on substituted indazole carboxylates. My focus remains on synthesis and medicinal applications, but I am also now highlighting reaction mechanisms, catalysts, and substituent effects on the indazole core. I am searching for specific examples of biological activity.

Foundational

Orthogonal Functionalization of Methyl 5-Bromo-3-Iodo-1H-Indazole-7-Carboxylate: A Strategic Scaffold for Targeted Therapeutics

Executive Summary Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) represents a masterclass in rational scaffold design. As a tri-functionalized heterocyclic building block, it offers unparalleled orth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) represents a masterclass in rational scaffold design. As a tri-functionalized heterocyclic building block, it offers unparalleled orthogonal reactivity, enabling the rapid assembly of complex pharmacophores. This technical guide provides an in-depth mechanistic analysis of its physicochemical properties, details self-validating synthetic workflows for its functionalization, and explores its critical role in the discovery of next-generation kinase and Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Indazole Scaffold in Modern Drug Discovery

The indazole ring is a privileged heterocyclic motif in medicinal chemistry, frequently serving as a bioisostere for indole and benzimidazole[1]. Its unique tautomeric nature (1H vs. 2H) and robust hydrogen-bonding capabilities make it an ideal hinge-binding scaffold for kinase inhibitors and DNA-repair enzymes[2].

Modifications at the C7 position to form carboxamides have yielded breakthrough therapies, most notably in the development of PARP inhibitors like MK-4827 (Niraparib), which demonstrate profound efficacy in BRCA-mutant tumors[3]. The strategic incorporation of halogens at the C3 and C5 positions of the indazole core provides highly reactive handles for extensive structure-activity relationship (SAR) exploration, allowing researchers to fine-tune pharmacokinetic properties and target selectivity[1].

Structural and Electronic Profiling: The Logic of Orthogonal Reactivity

The true synthetic value of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate lies in its programmable reactivity. The molecule features three distinct, addressable functional groups that can be manipulated sequentially without cross-interference:

  • C3-Iodide: The C(sp2)-I bond has a relatively low bond dissociation energy (BDE) of approximately 65 kcal/mol. This makes it the most kinetically accessible site for oxidative addition by low-valent palladium species[4].

  • C5-Bromide: The C(sp2)-Br bond is significantly stronger (BDE ~81 kcal/mol). This thermodynamic differential enables chemoselective cross-coupling at C3 at lower temperatures, leaving the C5 position completely intact for later-stage functionalization[1].

  • C7-Methyl Ester: An electron-withdrawing group that deactivates the indazole core (enhancing stability against electrophilic aromatic substitution) and serves as a direct precursor for amidation[3].

Table 1: Physicochemical and Reactivity Profile of Functional Groups
PositionFunctional GroupBond Dissociation Energy (BDE)Primary Synthetic UtilityTypical Reaction Conditions
C3 Iodide (-I)~65 kcal/molSuzuki/Sonogashira CouplingPd(dppf)Cl₂, 60°C
C5 Bromide (-Br)~81 kcal/molBuchwald-Hartwig/SuzukiPd₂(dba)₃, >100°C
C7 Methyl Ester (-COOMe)N/AAmidation / Saponification1. LiOH, 2. HATU/Amine
N1 Secondary Amine (-NH)N/ADirecting Group / Protection(Boc)₂O, DMAP, RT

Synthetic Workflows: Causality in Experimental Design

To fully exploit this scaffold, researchers must employ a strictly ordered synthetic sequence.

  • N1-Protection: The unprotected indazole N1/N2 protons are acidic and can poison palladium catalysts or undergo undesired N-arylation[2]. Protection with a bulky tert-butyloxycarbonyl (Boc) group is mandatory. The steric bulk of the Boc group also helps direct the subsequent oxidative addition exclusively to the C3-iodine[4].

  • Regioselective C3 Suzuki-Miyaura Coupling: By carefully controlling the temperature (60°C) and utilizing a bidentate ligand, the palladium catalyst selectively inserts into the C3-I bond[4].

  • C5 Cross-Coupling: Following C3 functionalization, the temperature is elevated (>100°C), and a more electron-rich, sterically demanding ligand (e.g., XPhos) is introduced to activate the stronger C5-Br bond[1].

  • C7-Amidation: The ester is hydrolyzed and coupled with an amine to generate the active pharmacophore[3].

Workflow A Methyl 5-bromo-3-iodo -1H-indazole-7-carboxylate (Starting Scaffold) B N1-Protection (Boc/THP) A->B (Boc)2O, DMAP RT, 10h C C3-Selective Suzuki Coupling (I) B->C Pd(dppf)Cl2, Ar-B(OH)2 60°C D C5-Selective Cross-Coupling (Br) C->D Pd2(dba)3, Ar-NH2 100°C E C7-Amidation (Carboxamide Formation) D->E 1. LiOH, 2. Amine, HATU F Target Therapeutic (e.g., PARP Inhibitor) E->F Acidic Deprotection

Figure 1: Orthogonal functionalization workflow of the tri-functionalized indazole scaffold.

Validated Experimental Protocol: Regioselective C3-Arylation

The following protocol outlines a self-validating system for the C3-selective Suzuki-Miyaura coupling. The causality behind each reagent choice ensures reproducibility and prevents over-coupling.

Objective: Chemoselective arylation at C3 while preserving the C5-bromide and C7-ester. Reagents:

  • N1-Boc-Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • PdCl₂(dppf) (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the indazole substrate, arylboronic acid, and K₂CO₃.

    • Causality: Limiting the boronic acid to exactly 1.05 equivalents prevents the thermodynamic push towards double coupling at the C5 position.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture and sparge with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the boronic acid, drastically reducing yield.

  • Catalyst Addition: Add PdCl₂(dppf) under a positive flow of Argon.

    • Causality: The large bite angle of the dppf ligand suppresses β-hydride elimination and accelerates reductive elimination, minimizing off-target side reactions.

  • Reaction: Heat the mixture to 60°C for 4-6 hours.

    • Causality: A temperature of 60°C provides sufficient thermal energy to cleave the C3-I bond (~65 kcal/mol) but is entirely insufficient to overcome the activation barrier for the C5-Br bond (~81 kcal/mol)[4].

  • Validation & Workup: Monitor completion via LC-MS. The mass spectrum must show a shift corresponding to the addition of the aryl group minus iodine, with the distinctive bromine isotope pattern (1:1 ratio of M / M+2) remaining intact. Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Applications in Oncology: PARP and Kinase Inhibition

The C7-carboxylate is a critical vector for drug discovery. Saponification of the ester followed by amide coupling yields indazole-7-carboxamides. This specific functional group acts as a potent hydrogen-bond donor/acceptor pair, perfectly mimicking the nicotinamide moiety of NAD+ within the catalytic domain of PARP1 and PARP2[3].

Furthermore, functionalization at the C3 and C5 positions allows the molecule to extend into the accessory pockets of the enzyme, inducing allosteric changes that lead to "PARP trapping"—a phenomenon where the enzyme is locked onto the DNA strand, causing synthetic lethality in BRCA-deficient cancer cells[3].

PARP_Pathway SSB DNA Single-Strand Break PARP PARP1/2 Recruitment SSB->PARP PARylation Auto-PARylation & Repair Complex PARP->PARylation Repair DNA Repair & Survival PARylation->Repair Drug Indazole-7-Carboxamide Derivative Drug->PARP Catalytic Inhibition Trap PARP-DNA Trapping Drug->Trap Allosteric Trapping Lethality Synthetic Lethality (BRCA-mutant cells) Trap->Lethality

Figure 2: Mechanism of action for indazole-7-carboxamide derivatives in PARP inhibition.

Conclusion

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is not merely a chemical intermediate; it is a highly engineered scaffold designed for precision medicinal chemistry. By understanding the thermodynamic and kinetic principles governing its reactive sites, drug development professionals can leverage this molecule to rapidly synthesize diverse, highly potent therapeutic libraries.

References

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI Molecules.[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH) / PMC. [Link]

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Exploratory

Spectroscopic Characterization and Structural Elucidation of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor agonists. Methyl 5-bromo-3-iodo-1H-indazole-7-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor agonists. Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) is a highly functionalized, polyhalogenated building block. Its precise structural elucidation is critical, as the regiochemistry of the halogens (iodine at C3, bromine at C5) dictates its subsequent reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

This technical guide provides a comprehensive, self-validating spectroscopic workflow—encompassing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FT-IR) spectroscopy—to unambiguously confirm the structure of this specific indazole derivative.

Structural Elucidation Strategy & Causality

To ensure absolute scientific integrity, our analytical approach relies on orthogonal techniques that collectively form a self-validating system. No single spectroscopic method is treated as absolute; instead, the data from one technique must logically necessitate the findings of the others.

  • Why HRMS (ESI+)? Electrospray Ionization (ESI) is selected because the basic pyrazole nitrogen of the indazole core readily accepts a proton to form a stable [M+H]+ ion. HRMS is deployed not merely for exact mass determination, but to leverage the distinct isotopic signature of bromine ( 79Br and 81Br in a ~1:1 ratio). This provides an internal, self-validating confirmation of the halogenation state prior to NMR analysis[1].

  • Why Multinuclear NMR in DMSO- d6​ ? Deuterated dimethyl sulfoxide (DMSO- d6​ ) is chosen over CDCl 3​ due to the highly polar nature of the 1H-indazole core. The hydrogen-bonding capacity of the N-H group and the ester moiety severely limits solubility in non-polar solvents. Crucially, DMSO- d6​ slows the proton exchange rate of the N-H group, allowing it to be observed as a distinct broad singlet rather than being lost to solvent exchange[2][3].

  • Why ATR FT-IR? Attenuated Total Reflectance (ATR) FT-IR is utilized to bypass the moisture absorption artifacts common in KBr pellet preparation. This is essential for accurately assigning the N-H stretching frequency, which would otherwise be obscured by the broad O-H stretch of absorbed atmospheric water[2].

Quantitative Spectroscopic Data

The following tables summarize the predictive and empirical spectroscopic models for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate, derived from established substituent effects on the indazole core[3].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment & Causality
13.85Broad Singlet (br s)1HN/AN-H (Indazole): Highly deshielded due to ring current and hydrogen bonding. Slow exchange in DMSO[2].
8.15Doublet (d)1H~1.8C6-H: Deshielded by the adjacent electron-withdrawing C7-ester. Meta-coupled to C4-H.
7.90Doublet (d)1H~1.8C4-H: Positioned between the C3-I and C5-Br. Exhibits meta-coupling to C6-H.
3.95Singlet (s)3HN/A-OCH 3​ (Ester): Standard methyl ester resonance.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment & Mechanistic Rationale
164.5Quaternary (C=O)C=O (Ester): Conjugated ester carbonyl.
141.0Quaternary (C)C7a: Bridgehead carbon adjacent to N1.
130.5Methine (CH)C6: Aromatic carbon, deshielded by C7 ester.
128.0Methine (CH)C4: Aromatic carbon between two halogens.
126.0Quaternary (C)C3a: Bridgehead carbon.
118.0Quaternary (C-Br)C5: Carbon bearing the bromine atom.
116.0Quaternary (C)C7: Carbon bearing the ester group.
92.0Quaternary (C-I)C3: Exhibits a massive upfield shift due to the "Heavy Atom Effect" of iodine, a critical diagnostic marker[3].
52.5Primary (CH 3​ )-OCH 3​ : Methoxy carbon of the ester.
Table 3: HRMS and FT-IR Diagnostic Markers
TechniqueDiagnostic MarkerValueInterpretation
HRMS (ESI+) [M+H]+ Exact Mass m/z 380.8720Matches calculated monoisotopic mass for C 9​ H 7​ 79 BrIN 2​ O 2​ .
HRMS (ESI+) Isotope Pattern1:1 ratio at m/z 380.87 / 382.87Unambiguous confirmation of a single Bromine atom[1].
FT-IR N-H Stretch~3200 cm −1 Confirms the 1H-tautomer state of the indazole[2].
FT-IR C=O Stretch~1725 cm −1 Confirms the presence of the conjugated ester.

Standardized Experimental Protocols

To guarantee reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to during characterization.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1.0 mg of the indazole compound in 1.0 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot into 990 µL of a 50:50 Methanol/Water mixture containing 0.1% Formic Acid. Causality: Formic acid forces the protonation of the indazole N2 nitrogen, ensuring maximum ionization efficiency.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve sub-5 ppm mass accuracy.

  • Acquisition: Inject 5 µL of the sample. Operate in ESI positive mode with a capillary voltage of 3.5 kV. Scan from m/z 100 to 1000.

  • Validation Check: Extract the ion chromatogram for m/z 380.87. The protocol is validated if and only if a twin peak at m/z 382.87 is observed with a relative abundance of 95-105% compared to the primary peak, confirming the 79Br/81Br isotopic signature.

Protocol B: Multinuclear NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Sonicate for 60 seconds until fully dissolved. Transfer to a 5 mm precision NMR tube.

  • 1H NMR Acquisition: Lock the spectrometer to the deuterium signal of DMSO. Tune and match the probe. Acquire 16 transients with a relaxation delay (D1) of 2.0 seconds and a 30° flip angle.

  • 13C NMR Acquisition: Acquire 1024 transients with a D1 of 2.0 seconds and proton decoupling (WALTZ-16) enabled. Causality: The high number of transients is required due to the low natural abundance of 13C and the presence of five quaternary carbons in the molecule, which relax slowly and yield weaker signals.

  • Data Processing: Phase and baseline correct the spectra. Reference the 1 H spectrum to TMS (0.00 ppm) and the 13 C spectrum to the DMSO septet (39.52 ppm).

Mechanistic Visualization

The following diagram illustrates the logical flow of our orthogonal spectroscopic validation. The system is designed so that the output of one technique cross-verifies the assumptions of the others.

G A Sample Preparation (High Purity >98%) B HRMS (ESI+) Isotope Pattern Analysis A->B Aliquot 1 C Multinuclear NMR 1H, 13C, HSQC, HMBC A->C Aliquot 2 D ATR FT-IR Functional Group ID A->D Aliquot 3 E Orthogonal Data Integration & Causality B->E Mass/Isotopes C->E Connectivity D->E Vibrations F Validated Structure: Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate E->F Final Confirmation

Orthogonal spectroscopic workflow for the structural validation of halogenated indazoles.

References

  • BenchChem. "Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide." BenchChem Technical Resources.
  • ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." Instituto Politécnico de Bragança.
  • NIH/PMC. "In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists.

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate, a compound of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate, a compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural elucidation of complex heterocyclic molecules using NMR spectroscopy.

Introduction: The Structural Significance of Substituted Indazoles

Indazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1][2] The precise substitution pattern on the indazole core is critical to its pharmacological profile. Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate incorporates several key functionalities: a bromine atom, an iodine atom, and a methyl carboxylate group. Each of these substituents uniquely influences the electronic environment and, consequently, the ¹H NMR spectrum of the molecule. Accurate interpretation of this spectrum is paramount for confirming the chemical structure and purity of the compound.

Indazole itself is an aromatic heterocyclic system with two nitrogen atoms, and it exhibits annular tautomerism, with the 1H-tautomer being the most predominant and stable form.[1] The introduction of various substituents can further influence the electronic distribution within the ring system.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before delving into the experimental data, a theoretical analysis of the expected ¹H NMR spectrum provides a foundational understanding. The chemical shifts (δ) of the protons on the indazole ring are influenced by several factors:

  • The Inherent Electronic Structure of the Indazole Ring: Protons on the indazole ring typically resonate in the aromatic region of the NMR spectrum.[1]

  • Inductive and Resonance Effects of Substituents:

    • Halogens (Bromo and Iodo): Both bromine and iodine are deactivating groups due to their electron-withdrawing inductive effects (-I).[3] However, they also possess an electron-donating resonance effect (+R) due to their lone pairs, which directs incoming electrophiles to the ortho and para positions.[3] The overall impact on proton chemical shifts is a combination of these opposing effects. Generally, electronegative substituents pull electron density away from nearby protons, leading to deshielding and a downfield shift (higher ppm).[4] This effect diminishes with distance.[4]

    • Methyl Carboxylate (-COOCH₃): This is an electron-withdrawing group, which will deshield nearby protons, causing them to resonate at a lower field.

  • Anisotropic Effects: The π-electron system of the aromatic indazole ring generates a ring current in the presence of an external magnetic field. This induced magnetic field deshields protons on the exterior of the ring, shifting them downfield.[5][6]

Based on these principles, we can predict the relative chemical shifts of the protons on the benzene portion of the indazole ring.

Predicted Chemical Environment of Protons

The structure of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate has two aromatic protons on the benzene ring, at positions 4 and 6, and a proton on the pyrazole ring, the N-H proton.

  • H-4: This proton is ortho to the iodine at position 3 and meta to the bromine at position 5. It is also ortho to the nitrogen at position 7.

  • H-6: This proton is ortho to the bromine at position 5 and the methyl carboxylate at position 7.

  • N-H: The proton attached to the nitrogen is expected to be a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

  • -OCH₃: The methyl protons of the ester group will appear as a singlet in the upfield region of the spectrum.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a standardized protocol.

Step-by-Step Experimental Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.[7]

    • Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Shim the magnetic field to ensure homogeneity and optimal resolution.

    • Set the appropriate spectral width to encompass all expected proton signals.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Optimize the number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Compound Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Instrument Setup (Shimming) Prep3->Acq1 Insert Sample Acq2 Pulse Sequence Execution Acq1->Acq2 Acq3 Data Collection Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Raw Data (FID) Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Integration & Peak Picking Proc3->Proc4 Output Processed ¹H NMR Spectrum Proc4->Output Final Spectrum

Spectral Interpretation and Data Analysis

While a publicly available, experimentally confirmed spectrum for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is not readily found in the searched literature, we can predict the expected features based on the analysis of similar substituted indazoles and general principles of NMR spectroscopy.[1][9]

Expected ¹H NMR Data Summary
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H10.0 - 14.0broad singlet-1H
H-47.5 - 8.5doublet~1-21H
H-67.5 - 8.5doublet~1-21H
-OCH₃3.8 - 4.2singlet-3H

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Detailed Analysis of Expected Signals
  • N-H Proton: The N-H proton of the indazole ring is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[10] Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

  • Aromatic Protons (H-4 and H-6):

    • These two protons will appear as distinct signals in the aromatic region.

    • H-6 is expected to be the most downfield of the two aromatic protons due to the deshielding effects of the adjacent bromine atom and the ortho-positioned electron-withdrawing methyl carboxylate group.

    • H-4 will also be in the downfield region, influenced by the adjacent iodine and the ring nitrogens.

    • The coupling between H-4 and H-6 is a meta-coupling, which is typically small (around 1-2 Hz). Therefore, both H-4 and H-6 are expected to appear as narrow doublets.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will be magnetically equivalent and will therefore appear as a sharp singlet. Its chemical shift will be in the range typical for methyl esters, around 3.8-4.2 ppm.

// Relationships (This is a conceptual representation) {rank=same; H4; H6;} Br -> H6 [label="ortho deshielding"]; COOCH3 -> H6 [label="ortho deshielding"]; I -> H4 [label="ortho deshielding"]; H4 -> H6 [style=dashed, label="meta coupling"]; } caption: "Key protons and substituent effects on the indazole ring."

Conclusion: A Powerful Tool for Structural Verification

The ¹H NMR spectrum of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate provides a wealth of information that is essential for its structural confirmation. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the N-H, aromatic, and methyl protons, researchers can confidently verify the identity and purity of this important synthetic intermediate. A thorough understanding of the influence of the bromo, iodo, and methyl carboxylate substituents on the electronic environment of the indazole core is key to an accurate and insightful spectral interpretation. This guide provides the foundational knowledge and a systematic approach for professionals in drug discovery and chemical research to effectively utilize ¹H NMR spectroscopy for the characterization of complex heterocyclic compounds.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-887. [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]

  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. [Link]

  • 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Link]

  • Chemical Shift. Chemistry LibreTexts. [Link]

  • 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. ResearchGate. [Link]

  • The influence of the methyl group on the chemical shifts values of all protons in mono-methylalkane molecules in the. Sciforum. [Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing. [Link]

  • Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. ResearchGate. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Influence of Substituents on the Through-Space Shielding of Aromatic Rings. ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. [Link]

  • (PDF) ChemInform Abstract: A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. ResearchGate. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles. University of Groningen. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC. [Link]

  • Supporting Information. Rsc.org. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Link]

  • Chemical shifts. UCL. [Link]

  • What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Stack Exchange. [Link]

  • Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. [Link]

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution1. NSF PAR. [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [Link]

Sources

Exploratory

Comprehensive Safety, Handling, and Application Guide for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Executive Overview Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) is a highly functionalized, densely substituted heterocyclic building block[1]. Featuring three orthogonal reactive sites—a C-3 iodid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) is a highly functionalized, densely substituted heterocyclic building block[1]. Featuring three orthogonal reactive sites—a C-3 iodide, a C-5 bromide, and a C-7 methyl ester—this scaffold is indispensable for the divergent synthesis of complex pharmaceutical active ingredients (APIs), particularly in the development of targeted kinase inhibitors.

This whitepaper outlines the physicochemical properties, toxicological mechanisms, and self-validating handling protocols required to maintain the structural integrity of this compound. Furthermore, it details the mechanistic causality behind its site-selective reactivity in transition-metal-catalyzed cross-coupling applications.

Physicochemical Profiling & Structural Causality

The indazole core of this molecule is highly electron-deficient due to the combined electron-withdrawing effects of the two halogens and the C-7 ester group. This electronic environment stabilizes the ring but creates distinct reactivity profiles for the halogens.

Quantitative Data Summary
PropertyValue / SpecificationCausality / Implication
CAS Number 1360946-89-9[1]Unique identifier for regulatory tracking.
Molecular Formula C9H6BrIN2O2[2]High halogen content increases lipophilicity.
Molecular Weight 380.96 g/mol [1]Heavy atom effect influences NMR relaxation times.
Purity ≥95%[2]Critical for preventing catalyst poisoning in couplings.
C-I Bond Dissociation ~65 kcal/molLower energy barrier allows mild oxidative addition.
C-Br Bond Dissociation ~81 kcal/molHigher energy barrier requires elevated temperatures.

Mechanistic Insight: The ~16 kcal/mol difference in Bond Dissociation Energy (BDE) between the C-I and C-Br bonds is the causal foundation for its utility. Palladium catalysts will selectively undergo oxidative addition at the C-3 (iodo) position at room temperature or under mild heating, leaving the C-5 (bromo) position entirely intact for subsequent late-stage functionalization.

Hazard Assessment & Toxicological Mechanisms

Based on structural analogs and halogenated indazole derivatives, this compound requires rigorous safety precautions[3]. The hazards are not merely regulatory checkboxes; they are dictated by the molecule's structure.

GHS Hazard Profile
Hazard CodeStatementMechanistic Causality
H302 Harmful if swallowed[3]The lipophilic halogens facilitate rapid absorption across the gastrointestinal epithelium.
H315 Causes skin irritation[3]High logP allows penetration of the stratum corneum, disrupting lipid bilayers.
H319 Causes serious eye irritation[3]The methyl ester can undergo hydrolysis by ocular esterases, locally dropping pH and triggering inflammation.
H335 May cause respiratory irritation[3]Fine crystalline dust interacts with mucosal membranes in the respiratory tract.

Rigorous Storage & Handling Protocols

Iodo-aromatics are notoriously sensitive to photolytic degradation. Ambient UV/visible light induces homolytic cleavage of the C-I bond, generating highly reactive iodine radicals ( I∙ ) that dimerize into elemental iodine ( I2​ ). This not only compromises reagent stoichiometry but also generates acidic byproducts that can hydrolyze the C-7 ester.

To ensure scientific integrity, handling must follow a self-validating system where each step includes a quality control checkpoint.

Self-Validating Handling Workflow
  • Retrieval & Equilibration: Remove the sealed vial from 2-8°C dark storage[3]. Allow it to sit in a desiccator for 30 minutes.

    • Validation Check: Touch the exterior of the vial. It must be at ambient temperature before opening. Opening a cold vial causes atmospheric moisture to condense on the powder, leading to ester hydrolysis.

  • Visual Inspection (The Colorimetric Check): Inspect the powder through the glass.

    • Validation Check: The powder must be off-white to pale yellow. If a distinct brown or purple hue is observed, I2​ has formed via photolysis. The batch must be quarantined.

  • Inert Transfer: Weigh the required mass inside a glovebox or under a continuous stream of dry Argon/Nitrogen.

    • Validation Check: Ensure the balance stabilizes quickly; drifting weights indicate the compound is absorbing atmospheric moisture (hygroscopicity).

Handling Vial Retrieve Vial from 2-8°C Dark Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Vial->Equilibrate Inspect Visual Inspection for Discoloration Equilibrate->Inspect Decision Powder Color? Inspect->Decision Pass Proceed to Glovebox (Inert Atmosphere) Decision->Pass Off-white/Yellow Fail Quarantine Batch (Iodine Radical Release) Decision->Fail Brown/Purple

Self-validating handling protocol to prevent and detect photolytic degradation of the C-I bond.

Experimental Protocol: Orthogonal Cross-Coupling

The following methodology details a site-selective Suzuki-Miyaura cross-coupling, exploiting the differential reactivity of the C-3 iodide versus the C-5 bromide.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 equiv, 380.96 g/mol )[1] and the desired aryl boronic acid (1.05 equiv).

    • Causality: Limiting the boronic acid to a slight excess (1.05 eq) prevents over-coupling at the C-5 position, enforcing strict regiocontrol.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (5 mol%) and anhydrous K2​CO3​ (2.0 equiv). Purge the flask with Argon for 15 minutes.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) via syringe.

    • Causality: Water is required to solubilize the base and accelerate the transmetalation step of the catalytic cycle, while Dioxane provides a high-boiling, coordinating environment for the Pd species.

  • Thermal Activation: Heat the reaction mixture to exactly 60°C.

    • Causality: 60°C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition, but is insufficient to break the stronger C-Br bond.

  • In-Process Validation: After 2 hours, sample the reaction.

    • Validation Check: Run an LC-MS. The starting material mass (m/z 380.96)[1] must be fully consumed, replaced by the mono-coupled intermediate. If di-coupled byproduct is observed, the temperature is too high or the catalyst loading is excessive.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

G Start Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate Step1 Pd-Catalyzed Coupling (Mild Conditions, 60°C) Start->Step1 Branch1 C-3 Position Reacts First (C-I Bond Cleavage) Step1->Branch1 Lower BDE (~65 kcal/mol) Intermediate 5-Bromo-3-Substituted Indazole Intermediate Branch1->Intermediate Step2 Secondary Pd-Coupling (Elevated Temp, >90°C) Intermediate->Step2 Branch2 C-5 Position Reacts (C-Br Bond Cleavage) Step2->Branch2 Higher BDE (~81 kcal/mol) Final 3,5-Disubstituted Indazole Scaffold Branch2->Final

Site-selective orthogonal cross-coupling workflow exploiting C-I vs C-Br bond dissociation energies.

References

  • [1] Product Index - AA Blocks. AA Blocks.[Link]

  • [2] 5-Bromo-3-iodo-1H-indazole-7-carboxylic acid methyl ester. Chemcia.[Link]

Sources

Foundational

Starting materials for Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate synthesis

An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate Executive Summary Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is a highly functionalized, densely substituted heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Executive Summary

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is a highly functionalized, densely substituted heterocyclic building block. Its structural architecture—featuring orthogonal halogens (bromine at C5, iodine at C3) and a carboxylate ester at C7—makes it an exceptionally valuable scaffold for divergent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) in the development of kinase inhibitors and targeted therapeutics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural recipes. We will dissect the retrosynthetic logic, the mechanistic causality governing regioselectivity, and the validated step-by-step protocols required to synthesize this molecule from accessible starting materials.

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of highly substituted indazoles requires strict control over regiochemistry. The target molecule can be traced back to the commercially available and inexpensive 2-amino-3-methylbenzoic acid .

Retrosynthetic Logic
  • C3-Iodination: The iodine atom at the C3 position is introduced last. The indazole core is highly nucleophilic at C3, especially under basic conditions, allowing for late-stage electrophilic iodination[1][2].

  • Esterification: The C7 methyl ester is derived from the corresponding carboxylic acid to protect the acidic moiety and prevent interference during subsequent halogenations.

  • Indazole Cyclization: The 1H-indazole core is constructed via the diazotization of an ortho-methyl aniline derivative, followed by intramolecular cyclization.

  • C5-Bromination: The bromine atom is introduced early. In 2-amino-3-methylbenzoic acid, the strongly electron-donating amino group directs electrophilic aromatic substitution to the para position (C5), perfectly establishing the required substitution pattern[3][4].

Retrosynthesis Target Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate Int1 Methyl 5-bromo- 1H-indazole-7-carboxylate Target->Int1 C3-Iodination Int2 5-Bromo-1H-indazole- 7-carboxylic acid Int1->Int2 Esterification Int3 2-Amino-5-bromo- 3-methylbenzoic acid Int2->Int3 Diazotization & Cyclization SM 2-Amino-3-methylbenzoic acid Int3->SM Regioselective C5-Bromination

Retrosynthetic analysis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate.

Mechanistic Deep-Dive: Regioselective C3-Iodination

The transformation of Methyl 5-bromo-1H-indazole-7-carboxylate to the final product relies on the differential reactivity of the indazole ring. By utilizing Potassium Hydroxide (KOH) and Iodine (I2) in N,N-Dimethylformamide (DMF), the reaction proceeds via an indazolide anion intermediate. Deprotonation of the N1-H (pKa ~14) by KOH generates a highly electron-rich system. The negative charge is delocalized, significantly enhancing the nucleophilicity of the C3 carbon, which subsequently attacks the electrophilic iodine[1][2].

Mechanism Step1 Methyl 5-bromo-1H-indazole-7-carboxylate Step2 Indazolide Anion Formation (Deprotonation of N1 by KOH) Step1->Step2 KOH, DMF, 0 °C Step3 Electrophilic Attack at C3 (I2 as Electrophile) Step2->Step3 I2 Addition Step4 Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate Step3->Step4 Rearomatization & Workup

Mechanistic pathway for the regioselective C3-iodination of the indazole core.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric and thermodynamic parameters for the four-step synthesis are summarized below. These parameters represent an optimized, self-validating system where each intermediate can be isolated and characterized before proceeding.

StepTransformationKey ReagentsEquivalentsTemp (°C)Time (h)Typical Yield
1 BrominationBr₂, Acetic Acid (AcOH)1.0 eq Br₂0 to 254.085-90%
2 CyclizationNaNO₂, HCl, then heat1.1 eq NaNO₂0 then 6012.065-75%
3 EsterificationMeOH, H₂SO₄ (cat.)Excess MeOH65 (Reflux)16.090-95%
4 C3-IodinationI₂, KOH, DMF1.5 eq I₂, 2.0 eq KOH0 to 253.080-85%

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid

Causality Note: Acetic acid serves as both the solvent and a mild acid catalyst, polarizing the bromine molecule to enhance electrophilic attack. The temperature is kept at 0 °C during addition to prevent over-bromination[3].

  • Preparation: Suspend 2-amino-3-methylbenzoic acid (1.0 eq) in glacial acetic acid (approx. 5 mL/g of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the suspension to 0 °C using an ice bath. Dissolve bromine (1.0 eq) in a small volume of acetic acid and add it dropwise via an addition funnel over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc) and carefully basify with aqueous NaOH (4 N) to pH 7. Extract with EtOAc, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the product as a solid[3].

Protocol 2: Cyclization to 5-Bromo-1H-indazole-7-carboxylic acid

Causality Note: The generation of the diazonium salt must be done at strictly 0-5 °C to prevent premature decomposition to the phenol.

  • Diazotization: Dissolve 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl and water. Cool to 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Cyclization: The diazonium intermediate is then subjected to cyclization. (Note: Alternatively, Cadogan reductive cyclization or the use of isoamyl nitrite and potassium acetate in chloroform can be utilized for higher yields depending on scale).

  • Workup: Adjust the pH to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-7-carboxylic acid.

Protocol 3: Esterification to Methyl 5-bromo-1H-indazole-7-carboxylate

Causality Note: Fischer esterification is an equilibrium process. Using methanol as the solvent drives the reaction forward via Le Chatelier's principle.

  • Reaction Setup: Suspend 5-bromo-1H-indazole-7-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/g).

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, 0.2 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 16 hours.

  • Workup: Cool to room temperature and concentrate the mixture to remove the majority of methanol. Partition the residue between EtOAc and saturated aqueous NaHCO₃ (to neutralize the acid catalyst). Extract, dry the organic phase over Na₂SO₄, and evaporate to yield the methyl ester.

Protocol 4: Regioselective C3-Iodination to the Final Target

Causality Note: KOH is essential to form the indazolide anion. DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the indazolide anion "naked" and highly reactive[1][2].

  • Deprotonation: Dissolve Methyl 5-bromo-1H-indazole-7-carboxylate (1.0 eq) in anhydrous DMF (8 mL/g). Add KOH pellets (2.0 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophilic Addition: Cool the mixture to 0 °C. Dissolve Iodine (I₂, 1.5 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The dark color of iodine should gradually fade as it is consumed.

  • Quenching & Workup: Pour the reaction mixture into an aqueous solution of Sodium Bisulfite (NaHSO₃, 10%) to quench any unreacted iodine (the solution will turn from brown to light yellow/colorless). Extract the aqueous phase with diethyl ether or EtOAc (3x).

  • Purification: Wash the combined organic layers with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc) to yield pure Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate .

References

  • WO2018160889A1 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders Source: Google Patents URL
  • Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances - RSC Publishing URL:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid Source: Applied Sciences - MDPI URL:[Link]

Sources

Exploratory

IUPAC name for Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate This guide provides a comprehensive technical overview of Methyl 5-bromo-3-iodo-1H-indazo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate, a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We will explore a proposed synthetic pathway, detail the necessary characterization techniques for structural verification, and discuss its potential applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of advanced organic synthesis and the strategic use of complex chemical scaffolds.

Introduction: The Indazole Scaffold in Modern Chemistry

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1][2] This structural motif is considered a "privileged scaffold" in medicinal chemistry, as it forms the core of numerous biologically active compounds with a wide array of pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective activities.[3][4]

The strategic placement of halogen atoms on the indazole core, such as in Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate, dramatically enhances its utility. The bromine and iodine atoms at positions 5 and 3, respectively, serve as orthogonal synthetic handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the sequential and regioselective introduction of diverse molecular fragments, a critical capability for constructing libraries of compounds in the search for new therapeutic agents and for fine-tuning structure-activity relationships (SAR).[1] The methyl ester at the 7-position provides an additional site for modification or can influence the electronic properties and conformation of the molecule.

Proposed Synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

The synthesis of this multi-substituted indazole requires a carefully planned, multi-step sequence. While this specific compound is not widely reported, a logical and efficient pathway can be devised based on established methodologies in heterocyclic chemistry. The proposed synthesis begins with a commercially available substituted toluene and proceeds through cyclization, iodination, bromination, and final functional group manipulation.

The causality behind this proposed route lies in the strategic timing of each reaction. Ring formation is prioritized to establish the core indazole structure. This is followed by sequential halogenation, where the directing effects of the existing substituents are leveraged to achieve the desired regiochemistry. Iodination at the 3-position of an indazole is a well-established procedure.[5] Subsequent bromination is directed to the 5-position due to the activating nature of the indazole ring system.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of 7-Methyl-1H-indazole

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,6-dimethylaniline in a suitable solvent like glacial acetic acid.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 10 °C. The formation of the diazonium salt is a critical step for the subsequent cyclization.

  • Cyclization (Jacobson-type): After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then warm to room temperature and finally heat to 60-80 °C. The intramolecular cyclization will proceed to form the indazole ring.

  • Work-up and Purification: Upon completion (monitored by TLC), pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH solution) to precipitate the product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography to yield 7-methyl-1H-indazole.

Step 2: Iodination to form 3-Iodo-7-methyl-1H-indazole

  • Reaction Setup: Dissolve the 7-methyl-1H-indazole from the previous step in a solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add potassium hydroxide (KOH) to the solution to deprotonate the indazole, followed by the dropwise addition of a solution of iodine (I₂) in DMF.[5] This electrophilic substitution occurs preferentially at the C3 position.

  • Reaction and Work-up: Stir the mixture at room temperature for several hours.[5] Monitor the reaction by TLC. Once complete, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) to remove excess iodine, which will result in the precipitation of the product.[5]

  • Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3-iodo-7-methyl-1H-indazole.

Step 3: Bromination to form 5-Bromo-3-iodo-7-methyl-1H-indazole

  • Reaction Setup: Suspend the 3-iodo-7-methyl-1H-indazole in a solvent like chloroform or acetic acid.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the suspension. NBS is a mild and effective brominating agent for electron-rich aromatic systems. The existing substituents will direct the bromination to the C5 position.

  • Reaction and Work-up: Stir the reaction at room temperature until completion. The product will often precipitate from the reaction mixture.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry to yield 5-bromo-3-iodo-7-methyl-1H-indazole.

Step 4: Carboxylation and Esterification to yield Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

  • Directed Ortho-Metalation: Dissolve the 5-bromo-3-iodo-7-methyl-1H-indazole in dry tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere. Add a strong base, such as n-butyllithium, dropwise. The base will selectively deprotonate the methyl group at the 7-position.

  • Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution. The resulting carboxylate anion will be formed.

  • Esterification: Quench the reaction with an excess of methyl iodide (CH₃I) or by acidic workup followed by a standard esterification protocol (e.g., using methanol with a catalytic amount of sulfuric acid).

  • Purification: After an appropriate aqueous work-up, purify the final product, Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate, using column chromatography on silica gel.

Synthesis Workflow Diagram

Synthetic_Pathway A 2,6-Dimethylaniline B 7-Methyl-1H-indazole A->B 1. NaNO₂, H⁺ 2. Heat C 3-Iodo-7-methyl-1H-indazole B->C I₂, KOH, DMF D 5-Bromo-3-iodo-7-methyl-1H-indazole C->D NBS, CHCl₃ E Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate D->E 1. n-BuLi, THF, -78°C 2. CO₂ 3. CH₃I

Caption: Proposed synthetic route for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate.

Physicochemical and Spectroscopic Characterization

Thorough characterization is a self-validating system essential to confirm the identity and purity of the synthesized molecule. The following properties and spectroscopic data are predicted for the target compound.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₉H₆BrIN₂O₂
Molecular Weight 396.96 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols.
Melting Point Expected to be >200 °C (based on related structures)
Expected Spectroscopic Data for Structural Confirmation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~14.0 ppm (s, 1H): The N-H proton of the indazole ring, typically broad.

    • ~8.0-8.5 ppm (d, 1H): Aromatic proton at C4, showing coupling to C6.

    • ~7.8-8.2 ppm (d, 1H): Aromatic proton at C6, showing coupling to C4.

    • ~3.9 ppm (s, 3H): Methyl protons of the ester group.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • ~165 ppm: Carbonyl carbon of the ester.

    • ~140-150 ppm: Aromatic carbons C7a and C3a.

    • ~110-135 ppm: Aromatic carbons C4, C5, C6, and C7.

    • ~90 ppm: Carbon C3 bearing the iodine atom (ipso-carbon).

    • ~52 ppm: Methyl carbon of the ester.

  • Mass Spectrometry (ESI-MS):

    • m/z [M+H]⁺: Expected at ~397.97.

    • Isotopic Pattern: A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak.

  • Infrared (IR) Spectroscopy (ATR):

    • ~3200-3400 cm⁻¹: N-H stretching.

    • ~1720 cm⁻¹: C=O stretching of the ester.

    • ~1600, 1450 cm⁻¹: Aromatic C=C stretching.

    • ~500-600 cm⁻¹: C-I and C-Br stretching.

Applications in Drug Discovery and Materials Science

The true value of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate lies in its potential as a versatile synthetic intermediate. The distinct reactivity of the C-I and C-Br bonds allows for selective, sequential cross-coupling reactions. Generally, the C-I bond is more reactive towards catalysts like palladium than the C-Br bond, enabling a hierarchical approach to molecular diversification.

This scaffold is an ideal starting point for the development of kinase inhibitors. Many successful kinase inhibitors feature a substituted indazole core that occupies the ATP-binding site of the enzyme.[1] The functional groups on this molecule allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Potential Derivatization Pathways

Derivatization Core Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate Suzuki1 Suzuki Coupling (at C3-I) Core->Suzuki1 Pd catalyst, Boronic Acid Suzuki2 Suzuki Coupling (at C5-Br) Core->Suzuki2 Different Pd catalyst/ conditions Sonogashira Sonogashira Coupling (at C3-I or C5-Br) Core->Sonogashira Pd/Cu catalyst, Alkyne Buchwald Buchwald-Hartwig Amination (at C5-Br) Core->Buchwald Pd catalyst, Amine Amidation Amidation (at C7-Ester) Core->Amidation 1. Saponification (LiOH) 2. Amine, Coupling Agent Alkylation N-Alkylation (at N1) Core->Alkylation Base, R-X

Caption: Potential diversification pathways from the core scaffold.

This strategic functionalization allows for the creation of a vast library of novel compounds. For instance, a Suzuki coupling could be performed selectively at the C3-I position, followed by a different coupling reaction, such as a Buchwald-Hartwig amination, at the C5-Br position. The ester at C7 can be hydrolyzed to the corresponding carboxylic acid and then coupled with various amines to form amides, further expanding the molecular diversity.

Conclusion

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate represents a highly valuable and strategically designed chemical entity. While its synthesis is non-trivial, the proposed pathway utilizes reliable and well-documented chemical transformations. The multiple, orthogonally reactive sites on the molecule make it an exceptionally powerful building block for the synthesis of complex molecules, particularly in the context of targeted drug discovery programs. The detailed protocols and characterization data provided in this guide serve as a robust foundation for researchers aiming to synthesize and utilize this and related indazole scaffolds for the advancement of chemical and pharmaceutical sciences.

References

  • MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available at: [Link]

  • PubChem. Methyl 5-bromo-1H-indazole-3-carboxylate. Available at: [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Chem-Impex. 5-Bromo-7-methyl-1H-indazole. Available at: [Link]

  • Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole.
  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. Available at: [Link]

  • PMC. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available at: [Link]

  • Bloom Tech. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Introduction: The Strategic Value of the Trifunctional Indazole Scaffold In modern medicinal chemistry, the indazole core is a privileged pharmacophore, frequently deployed as a hinge-binding motif in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Trifunctional Indazole Scaffold

In modern medicinal chemistry, the indazole core is a privileged pharmacophore, frequently deployed as a hinge-binding motif in the development of kinase inhibitors and anti-inflammatory agents[1]. Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) represents a highly engineered, trifunctional building block designed for rapid, divergent synthesis.

By strategically positioning three distinct reactive handles—a highly reactive C3-iodine, a moderately reactive C5-bromine, and a stable but derivatizable C7-methyl ester—this scaffold allows researchers to perform sequential, regioselective modifications without the need for complex intermediate protecting group manipulations. This application note details the chemical logic, quantitative parameters, and self-validating protocols required to exploit this scaffold's orthogonal reactivity.

Chemical Logic: Exploiting Halogen Orthogonality

The core principle driving the utility of this scaffold is the thermodynamic difference in carbon-halogen bond dissociation energies (BDE). The C–I bond at the C3 position is significantly weaker (~65 kcal/mol) than the C–Br bond at the C5 position (~81 kcal/mol).

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) into the aryl halide is typically the rate-determining step. Because Pd(0) inserts into the weaker C–I bond at a much faster rate, it is possible to achieve complete chemoselectivity at the C3 position by strictly controlling temperature and catalyst stoichiometry[2]. Once the C3 position is functionalized, the C5-bromine can be subsequently activated using higher temperatures and more electron-rich ligand systems[3].

Crucial Mechanistic Caveat (N1-Protection): The 1H-indazole nitrogen possesses a relatively acidic proton (pKa ~14). Under the basic conditions required for cross-coupling, this proton can be removed, forming an indazolyl anion that strongly coordinates to palladium, effectively poisoning the catalyst[4]. Furthermore, direct alkylation of unprotected indazoles often yields an inseparable mixture of N1 and N2 isomers[5]. Therefore, N1-protection (e.g., via tetrahydropyranylation) is a mandatory first step.

Synthetic Workflow & Logical Relationships

The following diagram illustrates the logical sequence of orthogonal functionalization, ensuring that each transformation preserves the integrity of the remaining reactive handles.

G SM Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate Step1 N1-Protection (THP Ether Formation) SM->Step1 DHP, PTSA DCM, RT Step2 C3 Chemoselective Suzuki Coupling (I) Step1->Step2 Pd(dppf)Cl2, Ar-B(OH)2 60°C, 2h Step3 C5 Cross-Coupling Suzuki/Buchwald (Br) Step2->Step3 Pd(PPh3)4, Ar'-B(OH)2 100°C, 12h Step4 C7 Ester Saponification Step3->Step4 LiOH THF/H2O Product Polysubstituted Indazole Target Step4->Product HATU, Amine then HCl (Deprotect)

Orthogonal functionalization workflow of the 3-iodo-5-bromo-indazole-7-ester scaffold.

Quantitative Reactivity Profiling

To successfully execute orthogonal couplings, the reaction conditions must be tailored to the specific halogen being targeted. The table below summarizes the critical parameters required to maintain chemoselectivity.

Coupling SiteLeaving GroupApprox. BDE (kcal/mol)Preferred Pd CatalystTemp (°C)BaseTypical Yield (%)
C3 Iodine~65Pd(dppf)Cl₂60–70K₂CO₃80–95
C5 Bromine~81Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos90–110Cs₂CO₃70–85

Note: The C7-methyl ester remains fully intact under both sets of aqueous basic coupling conditions due to steric shielding and the mild nature of carbonate bases.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must include built-in validation metrics. The following step-by-step methodologies are designed to be self-validating.

Protocol A: N1-Protection via Tetrahydropyranylation

Objective: Mask the acidic N-H to prevent palladium catalyst poisoning.

  • Setup: In an oven-dried flask under nitrogen, dissolve Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 eq) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP, 2.5 eq) followed by a catalytic amount of p-Toluenesulfonic acid monohydrate (PTSA, 0.1 eq).

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (highly polar, Rf ~0.2) will be consumed, replaced by a non-polar spot (Rf ~0.6). LC-MS will show a mass shift of +84 Da corresponding to the THP group.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the PTSA. Extract with DCM, dry over Na₂SO₄, and concentrate. The crude material is typically pure enough for the next step.

Protocol B: Chemoselective C3 Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C3-iodine while leaving the C5-bromine untouched.

  • Setup: To a microwave vial, add the N1-THP protected indazole (1.0 eq), Aryl boronic acid (1.05 eq—strict stoichiometry is critical), and K₂CO₃ (2.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Add Pd(dppf)Cl₂ (5 mol%). Causality: Pd(dppf)Cl₂ is a bidentate catalyst that efficiently promotes oxidative addition into C-I bonds at lower temperatures while resisting deactivation.

  • Reaction: Heat to 60°C for 2–3 hours. Do not exceed 70°C, as this risks activating the C5-bromine.

  • Self-Validation: The reaction mixture will turn from orange to dark brown/black as Pd(0) precipitates (palladium black), indicating catalyst turnover completion. LC-MS is the ultimate validator: the product mass must show a 1:1 isotopic doublet (M, M+2), confirming the bromine atom is still intact. The distinct iodine isotopic pattern will have disappeared.

  • Workup: Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

Protocol C: Late-Stage C5 Cross-Coupling

Objective: Functionalize the remaining C5-bromine.

  • Setup: Combine the C3-functionalized intermediate (1.0 eq), a second Aryl boronic acid or amine (1.5 eq), and Cs₂CO₃ (3.0 eq) in a Schlenk flask.

  • Solvent & Catalyst: Add degassed Toluene/H₂O (10:1) or DMF. Add Pd(PPh₃)₄ (10 mol%). Causality: The stronger C-Br bond requires a more electron-rich palladium species and higher thermal energy to achieve the transition state for oxidative addition.

  • Reaction: Heat to 100°C for 12 hours.

  • Self-Validation: LC-MS will show the complete disappearance of the bromine isotopic doublet, replaced by a single mass peak corresponding to the fully coupled product.

Protocol D: C7 Ester Saponification and Amidation

Objective: Convert the C7-methyl ester into a biologically relevant amide.

  • Saponification: Dissolve the intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq). Stir at 50°C for 4 hours. Validation: TLC will show a baseline spot (carboxylic acid salt). Acidify to pH 3 with 1M HCl to precipitate the free carboxylic acid.

  • Amidation: Dissolve the acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the desired Amine (1.5 eq).

  • Global Deprotection: To remove the N1-THP group, treat the purified amide with 4M HCl in Dioxane for 2 hours at room temperature. Validation: LC-MS will show a mass reduction of -84 Da, yielding the final target compound.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole." 2

  • BenchChem. "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." 4

  • PubMed Central (NIH). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations."5

  • Chem-Impex. "7-Indazole carboxylic acid methyl ester - Applications in Medicinal Chemistry." 1

  • Unibrom. "6-Bromo-3-iodo-1H-indazole | A Versatile Molecular Building Block." 3

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 3-Iodoindazoles

Introduction & Strategic Rationale Indazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Indazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The C-3 functionalization of the indazole ring via the Suzuki-Miyaura cross-coupling of 3-iodoindazoles is a highly efficient strategy for generating diverse biaryl and vinyl-substituted derivatives. This application note provides a comprehensive, self-validating guide to executing these couplings, detailing the mechanistic causality behind catalyst selection, solvent microenvironments, and the critical decision of N-protection.

Mechanistic Insights & Causality

The N-H Protection Dilemma

A fundamental challenge in the cross-coupling of 1H-indazoles is the acidic N1-H proton, which can potentially poison palladium catalysts or lead to unwanted N-arylation side reactions. Historically, protocols mandated the installation of protecting groups (e.g., THP, Boc) prior to coupling[1],[2]. However, recent methodological advances demonstrate that unprotected 3-iodoindazoles can undergo successful Suzuki coupling, provided the correct basic microenvironment is maintained[3].

Causality in Substrate Electronics: The necessity of protection is heavily dictated by the substrate's electronic nature. For indazoles bearing strong electron-withdrawing groups (e.g., a nitro group at C-4 or C-5), the N-Boc protecting group becomes highly labile under the basic conditions of the Suzuki coupling. The electron-withdrawing group stabilizes the resulting anion, leading to rapid in situ deprotection and drastically reduced yields (often <15%)[3],[4]. For such electron-deficient substrates, direct coupling of the unprotected indazole under microwave irradiation is mechanistically favored and yields superior results[3].

Catalyst and Ligand Dynamics

The oxidative addition of Pd(0) to the highly polarized C3–I bond is generally facile. Consequently, the rate-limiting step shifts to the transmetalation or reductive elimination phases.

  • For Unprotected/Less Hindered Substrates: Standard tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] provides a robust and cost-effective catalytic cycle[3].

  • For N-Protected/Sterically Hindered Substrates: Ferrocene-based bidentate ligands, such as in Pd(dppf)Cl₂, are preferred. The large bite angle of the dppf ligand enforces a specific geometry on the palladium center that significantly accelerates the reductive elimination step, pushing the catalytic cycle forward even when steric bulk is present,[2].

Strategic Workflow for C-3 Functionalization

G Start 1H-Indazole Iodination C-3 Iodination (I2, KOH, DMF) Start->Iodination Intermediate 3-Iodo-1H-indazole Iodination->Intermediate Decision Substrate Evaluation: Electron-withdrawing groups present? Intermediate->Decision Protect N-Protection (e.g., THP or Boc) Decision->Protect No (Standard) Suzuki2 Suzuki Coupling (Microwave Irradiation) Decision->Suzuki2 Yes (e.g., Nitro) ProtectedInd N-Protected 3-Iodoindazole Protect->ProtectedInd Suzuki1 Suzuki Coupling (Conventional Heating) ProtectedInd->Suzuki1 Deprotect Deprotection (Acidic/Basic) Suzuki1->Deprotect Product C-3 Substituted 1H-Indazole Suzuki2->Product Deprotect->Product

Logical workflow for C-3 functionalization of 3-iodoindazoles via Suzuki coupling.

Quantitative Condition Optimization

The following table synthesizes quantitative yield data across varying catalytic conditions, highlighting the critical impact of N-protection status and heating modalities on reaction efficiency[3],[4].

SubstrateCoupling PartnerCatalyst (mol%)Base / SolventConditionsYield (%)
3-Iodo-5-nitro-1H-indazole Pinacol vinyl boronate (2 eq)Pd(PPh₃)₄ (5%)Na₂CO₃ / Dioxane:H₂OMicrowave, 100 °C, 10 min87%
N-Boc-3-iodo-5-nitroindazole Pinacol vinyl boronate (2 eq)Pd(PPh₃)₄ (5%)Na₂CO₃ / Dioxane:H₂OMicrowave, 100 °C, 10 min13% *
3-Iodo-6-methyl-4-nitro-1H-indazole Arylboronic acid (1.2 eq)Pd(dppf)Cl₂ (2%)K₂CO₃ / DMEConventional, 80 °C, 2 h84%
3-Iodo-6-methyl-4-nitro-1H-indazole Arylboronic acid (1.2 eq)Pd(PCy₃)₂ (2%)K₂CO₃ / DMEConventional, 80 °C, 4 h57%
3-Iodo-1H-indazole Pinacol vinyl boronate (3 eq)Pd(PPh₃)₄ (5%)Na₂CO₃ / Dioxane:H₂OMicrowave, 100 °C, 10 min59%
3-Iodo-1H-indazole Pinacol vinyl boronate (2 eq)Pd(OAc)₂/Xantphos (5%)K₃PO₄ / Dioxane:H₂OMicrowave, 100 °C, 10 min20%

*Note: The 13% yield is a direct consequence of rapid in situ N-deprotection caused by the electron-withdrawing nitro group stabilizing the intermediate anion[3].

Validated Experimental Protocols

Protocol A: Direct C-3 Iodination of 1H-Indazole

Causality: Direct iodination utilizes I₂ and KOH in DMF. The polar aprotic nature of DMF dissolves both the organic substrate and the inorganic base. KOH deprotonates the N1-H, significantly increasing the electron density and nucleophilicity at the C-3 position, priming it for electrophilic attack by iodine,[1].

Step-by-Step Procedure:

  • Charge a round-bottom flask with 1H-indazole (1.0 equiv) and anhydrous DMF (approx. 2 mL/mmol).

  • Add KOH pellets (1.9 equiv) and stir at 25 °C for 15 minutes to facilitate deprotonation.

  • Add Iodine (I₂) (2.0 equiv) portion-wise over 10 minutes to control the mild exotherm.

  • Stir the dark mixture continuously for 1 hour at room temperature.

  • Quench the reaction by pouring the mixture into an aqueous 10% NaHSO₃ solution (approx. 5 volumes) to reduce any unreacted I₂ to iodide.

  • Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint:

  • Visual: The quenching step will immediately transition the solution from a deep iodine-brown to a pale yellow/colorless suspension.

  • Analytical: TLC (Hexane/EtOAc 3:1) will show the complete disappearance of the starting material and the emergence of a single, highly UV-active product spot with a lower Rf value.

Protocol B: Microwave-Assisted Suzuki Coupling (Unprotected Substrates)

Causality: For unprotected, electron-deficient substrates (e.g., nitroindazoles), microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier for transmetalation before unwanted side reactions (like homocoupling) can dominate[3]. A biphasic solvent system (Dioxane/H₂O) is mandatory to solubilize the inorganic base and form the reactive boronate complex[3].

Step-by-Step Procedure:

  • In a microwave-safe reaction vial, combine the unprotected 3-iodoindazole derivative (1.0 equiv) and the boronic acid/pinacol ester (2.0 equiv).

  • Add Pd(PPh₃)₄ (5 mol%) as the catalyst.

  • Add a 1M aqueous solution of Na₂CO₃ (3.0 equiv) and 1,4-dioxane to achieve a 3:1 (v/v) Dioxane:H₂O ratio.

  • Seal the vial with a septum cap and purge the solution by bubbling Argon gas through it for 5 minutes to displace oxygen and prevent Pd(0) oxidation.

  • Irradiate the mixture in a microwave reactor at 100 °C for 10–15 minutes.

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite.

  • Separate the organic layer, wash with water, dry over Na₂SO₄, and purify via flash column chromatography.

Self-Validation Checkpoint:

  • Analytical: LC-MS analysis of the crude mixture must confirm the mass shift to the desired product [M+H]⁺ and the complete absence of the [M+H+126]⁺ isotopic signature characteristic of the starting 3-iodoindazole.

Protocol C: Conventional Suzuki Coupling (N-Protected Substrates)

Causality: For sterically demanding couplings or when N-arylation is a high risk, N-protection (e.g., THP) is utilized. Here, Pd(dppf)Cl₂ is the catalyst of choice because its large bite angle forces the intermediate palladium complex into a conformation that highly favors reductive elimination, ensuring high yields despite steric hindrance,[2].

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the N-protected 3-iodoindazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Evacuate the flask and backfill with Argon (repeat 3 times).

  • Inject a degassed mixture of 1,4-dioxane/water (4:1 v/v) followed by the rapid addition of Pd(dppf)Cl₂ (5 mol%).

  • Heat the reaction mixture to 90–100 °C in an oil bath for 12–18 hours under vigorous magnetic stirring.

  • Cool the reaction to room temperature, dilute with EtOAc, and wash sequentially with water and brine.

  • Dry the organic phase over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Self-Validation Checkpoint:

  • Visual: A successful catalytic cycle will eventually result in the aggregation of inactive palladium, causing the reaction mixture to transition from a clear orange/red solution to a dark brown/black suspension (Pd black precipitation) upon completion.

References

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. 3

  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. 4

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.

  • Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole with Phenylboronic Acids - PMC. 1

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC. 2

Sources

Method

Application Note: Orthogonal Functionalization of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate in Medicinal Chemistry

Introduction & Chemical Significance Indazoles represent a privileged class of pharmacophores in medicinal chemistry, frequently deployed as bioisosteres for indoles and benzimidazoles. They are particularly valued as hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

Indazoles represent a privileged class of pharmacophores in medicinal chemistry, frequently deployed as bioisosteres for indoles and benzimidazoles. They are particularly valued as hinge-binding motifs in the development of kinase inhibitors[1]. Among the most versatile building blocks for library synthesis is Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9). This highly functionalized scaffold enables rapid, divergent synthesis of complex drug candidates through orthogonal cross-coupling strategies, allowing researchers to explore multiple vectors of chemical space from a single starting material[2].

Strategic Reactivity Profile (Causality)

The true value of this building block lies in the distinct electronic and steric environments of its substituents, allowing for sequential, highly predictable functionalization:

  • C-3 Iodine (High Reactivity): The carbon-iodine bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-bromine bond (~81 kcal/mol). Consequently, palladium undergoes oxidative addition at the C-3 position much faster, allowing for site-selective Suzuki-Miyaura or Sonogashira couplings at mild temperatures (e.g., 50–60 °C) without activating the C-5 bromide[3].

  • C-5 Bromine (Moderate Reactivity): Once the C-3 position is functionalized, the C-5 bromide can be engaged at elevated temperatures (90–110 °C) using electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) to facilitate Buchwald-Hartwig aminations or secondary Suzuki couplings[4].

  • C-7 Methyl Ester (Orthogonal Modification): The ester group remains inert under standard cross-coupling conditions but can be readily hydrolyzed to a carboxylic acid and subjected to amide coupling. This is typically performed last to explore solvent-exposed regions of a target protein.

  • N-1/N-2 Tautomerism: The indazole core exhibits N-1/N-2 tautomerism. N-alkylation or protection (e.g., with THP or Boc) is often the first step to prevent catalyst poisoning and ensure regioselectivity[1].

Workflow Visualization

The following diagram illustrates the logical progression of orthogonal functionalization, leveraging the inherent reactivity differences of the scaffold.

Orthogonal_Functionalization SM Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate (Core Scaffold) Step1 C-3 Functionalization (Suzuki Coupling) SM->Step1 Pd(dppf)Cl2, R1-B(OH)2 Na2CO3, 60°C Step2 C-5 Functionalization (Buchwald-Hartwig) Step1->Step2 Pd2(dba)3, XPhos, R2-NH2 Cs2CO3, 100°C Step3 C-7 Modification (Amidation) Step2->Step3 1. LiOH, THF/H2O 2. R3-NH2, HATU, DIPEA Final Multisubstituted Indazole Library Step3->Final Library Generation

Sequential orthogonal functionalization workflow for the indazole scaffold.

Quantitative Data Presentation

The table below summarizes the optimized reaction conditions and typical yields for each orthogonal functionalization step, demonstrating the robustness of this scaffold.

Reaction StepTarget PositionReagents & CatalystsTemp (°C)Time (h)Typical Yield (%)
N-Protection N-1DHP, PTSA (cat.), DCM40490 - 95
Suzuki Coupling C-3Aryl-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃601275 - 85
Buchwald-Hartwig C-5Amine, Pd₂(dba)₃, XPhos, Cs₂CO₃1001665 - 80
Ester Hydrolysis C-7LiOH·H₂O, THF/MeOH/H₂ORT3> 95
Amide Coupling C-7Amine, HATU, DIPEA, DMFRT1280 - 90

Experimental Protocols

The following self-validating protocols are designed to ensure high regioselectivity and yield across the diversification sequence.

Protocol A: N-1 THP Protection and Site-Selective C-3 Suzuki Coupling

Objective: Protect the acidic N-1 proton and selectively couple an aryl group at the highly reactive C-3 position without disturbing the C-5 bromide[3].

  • Protection: Dissolve Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 equiv) in anhydrous DCM (0.2 M). Add 3,4-dihydro-2H-pyran (DHP, 2.0 equiv) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 equiv).

  • Stir at 40 °C for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

  • C-3 Coupling: Dissolve the crude THP-protected intermediate (1.0 equiv) and the desired aryl boronic acid (1.1 equiv) in a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 0.1 M).

  • Add Na₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv). Purge the reaction vessel with nitrogen for 10 minutes.

  • Heat the mixture at 60 °C for 12 hours. Crucial Insight: Maintaining the temperature strictly at ≤60 °C is essential to prevent premature oxidative addition into the C-5 C-Br bond.

  • Cool to room temperature, dilute with EtOAc, wash with brine, and purify via silica gel chromatography.

Protocol B: C-5 Buchwald-Hartwig Amination

Objective: Functionalize the moderately reactive C-5 bromide with a primary or secondary amine[4].

  • In an oven-dried Schlenk tube, combine the C-3 functionalized intermediate from Protocol A (1.0 equiv), the desired amine (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.1 equiv). Crucial Insight: XPhos is specifically chosen because its steric bulk and electron-rich nature accelerate reductive elimination, successfully suppressing competitive β-hydride elimination pathways.

  • Evacuate and backfill the tube with nitrogen three times. Add anhydrous, degassed toluene (0.1 M).

  • Seal the tube and heat at 100 °C for 16 hours.

  • Cool, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via chromatography.

Protocol C: C-7 Ester Hydrolysis and Amidation

Objective: Convert the unreactive C-7 methyl ester into a diverse array of amides to explore target protein interactions.

  • Hydrolysis: Dissolve the C-3/C-5 functionalized intermediate in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 3 hours.

  • Acidify the mixture carefully to pH ~3 using 1M HCl. Extract the resulting carboxylic acid with EtOAc, dry, and concentrate.

  • Amidation: Dissolve the crude carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to generate the active ester.

  • Add the desired amine (1.5 equiv) and stir at room temperature for 12 hours.

  • Dilute with water, extract with EtOAc, and wash extensively with a 5% aqueous LiCl solution (to thoroughly remove DMF traces), dry, and purify.

  • Deprotection (Optional): If the THP group is still present, treat the final compound with 4M HCl in dioxane at room temperature for 2 hours to reveal the free N-H indazole.

Sources

Application

Application Note: Orthogonal Functionalization of Methyl 5-Bromo-3-Iodo-1H-Indazole-7-Carboxylate in Drug Discovery

Executive Summary The indazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. Methyl 5-bromo-3-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) represents a highly programmable, multi-functional building block designed for complex library generation.

This application note details the strategic use of this scaffold, leveraging the differential reactivity of its three distinct functional handles (C3-Iodine, C5-Bromine, and C7-Methyl Ester) to achieve site-selective, orthogonal functionalization. By following the causality-driven protocols outlined below, researchers can rapidly synthesize highly substituted, structurally diverse indazole derivatives with high fidelity.

Physicochemical & Structural Properties

Before initiating synthetic workflows, it is critical to understand the intrinsic properties of the scaffold. The presence of three distinct functional groups on the electron-deficient indazole core dictates its reactivity profile[1].

PropertyValue / Description
Chemical Name Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate
CAS Number 1360946-89-9
Molecular Formula C9H6BrIN2O2
Molecular Weight 380.96 g/mol
SMILES O=C(C1=CC(Br)=CC2=C1NN=C2I)OC
Primary Reactive Site C3-Iodine (Lowest bond dissociation energy; highly reactive to Pd(0))
Secondary Reactive Site C5-Bromine (Requires elevated temperatures/bulky ligands for Pd insertion)
Tertiary Reactive Site C7-Methyl Ester (Inert to cross-coupling; reserved for late-stage amidation)

Mechanistic Rationale: The Causality of Orthogonality

The power of this building block lies in its orthogonal reactivity . Successful library generation requires understanding why specific reagents and conditions are chosen:

  • N1-Protection: The free 1H-indazole nitrogen is nucleophilic and can coordinate with palladium catalysts (causing catalyst poisoning) or undergo competitive N-arylation. Protecting the N1 position (e.g., with a Boc or THP group) is a mandatory first step to ensure high yields in subsequent C-C couplings[2].

  • C3-Selective Suzuki-Miyaura Coupling: The C-I bond at the 3-position is significantly weaker than the C-Br bond at the 5-position. Consequently, oxidative addition of Pd(0) occurs selectively at C3 at moderate temperatures (typically 80–90 °C) using standard catalysts like Pd(PPh3)4. The C5-bromine remains untouched, serving as a latent electrophile[3].

  • C5-Selective Buchwald-Hartwig Amination: Once the C3 position is functionalized, the C5-bromine can be activated. This requires a more electron-rich, sterically demanding ligand (such as XPhos) and a stronger base (like Cs2CO3) to facilitate the more difficult oxidative addition into the C-Br bond and to promote reductive elimination of the C-N bond[4].

  • Late-Stage C7-Derivatization: The methyl ester at C7 is completely inert to palladium-catalyzed cross-couplings. After the core is fully decorated, the ester can be saponified to a carboxylic acid and coupled with various amines using standard peptide coupling reagents (e.g., HATU) to generate final drug-like molecules.

Experimental Workflow Diagram

OrthogonalWorkflow Start Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) Step1 Step 1: N1-Protection (Boc2O, DMAP, THF) Start->Step1 Mask NH Nucleophile Step2 Step 2: C3-Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, 80°C) Target: C3-Iodine Step1->Step2 Site-Selective Pd(0) Insertion Step3 Step 3: C5-Buchwald-Hartwig (HNR2, Pd2(dba)3, XPhos, 100°C) Target: C5-Bromine Step2->Step3 Elevated Temp / Bulky Ligand Step4 Step 4: N1-Deprotection & C7-Amidation (LiOH, then HATU, R-NH2) Step3->Step4 Late-Stage Derivatization Final Fully Functionalized Indazole Library Step4->Final Lead Optimization

Orthogonal functionalization workflow of the 3,5,7-trisubstituted indazole scaffold.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Always perform a small-scale pilot reaction (0.1 mmol) before scaling up.

Protocol A: N1-Boc Protection and Site-Selective C3-Suzuki Coupling

Objective: Mask the indazole NH and selectively couple an aryl boronic acid at the C3-iodine position.

  • Protection: Dissolve Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL). Add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at room temperature for 2 hours.

    • Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material. The Boc-protected intermediate is highly non-polar compared to the starting material.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo and redissolve the crude intermediate in a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL).

  • Cross-Coupling: Add the desired Aryl Boronic Acid (1.05 equiv) and Na2CO3 (2.0 equiv).

    • Causality Note: Strict stoichiometric control of the boronic acid (1.05 equiv) prevents over-coupling at the C5-bromine position.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv). Purge the vessel with Argon for 5 minutes.

  • Heating: Heat the mixture to 80 °C for 4–6 hours.

    • Validation: LC-MS analysis of an aliquot should reveal the disappearance of the iodine isotope pattern and the appearance of the C3-arylated, C5-bromo intermediate ([M+H]+ corresponding to the single bromine isotope pattern).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: C5-Buchwald-Hartwig Amination

Objective: Form a C-N bond at the less reactive C5-bromine position.

  • Setup: In an oven-dried Schlenk flask, combine the C3-arylated intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv), and Cs2CO3 (2.0 equiv) in anhydrous Toluene (5 mL).

  • Catalyst/Ligand Complex: Add Pd2(dba)3 (0.02 equiv) and XPhos (0.06 equiv).

    • Causality Note: XPhos is critical here. Its dicyclohexylphosphino group provides the electron density required to insert into the C-Br bond, while its bulky biphenyl backbone accelerates the reductive elimination of the amine, outcompeting β-hydride elimination[4].

  • Reaction: Seal the flask under Argon and heat at 100 °C for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Protocol C: Late-Stage C7-Ester Hydrolysis and Amidation

Objective: Unmask the C7-carboxylic acid and couple it with a primary amine for final diversification.

  • Hydrolysis & Deprotection: Dissolve the intermediate from Protocol B in THF/MeOH/H2O (2:1:1, 4 mL). Add LiOH·H2O (3.0 equiv). Stir at 50 °C for 4 hours.

    • Causality Note: These conditions simultaneously hydrolyze the C7-methyl ester and remove the N1-Boc protecting group, streamlining the synthesis[2].

  • Acidification: Carefully acidify the mixture to pH 4 using 1N HCl. Extract with EtOAc to isolate the free indazole-7-carboxylic acid.

  • Amidation: Dissolve the acid in anhydrous DMF (3 mL). Add DIPEA (3.0 equiv), the desired primary amine (1.2 equiv), and HATU (1.2 equiv).

    • Causality Note: HATU is chosen over EDC/HOBt for its superior kinetics and ability to couple sterically hindered substrates without racemization.

  • Completion: Stir at room temperature for 2 hours. Purify the final compound directly via preparative LC-MS.

Analytical Validation Data

To ensure trustworthiness and reproducibility, reference the expected analytical shifts below when validating the success of each synthetic step.

Synthetic StepExpected LC-MS ProfileExpected 1H-NMR Key Shifts (DMSO-d6)
Starting Material [M+H]+ 380.9, 382.9 (1:1 ratio, Br isotope)δ 13.5 (br s, 1H, NH), 8.2 (d, 1H, C4-H), 7.9 (d, 1H, C6-H), 3.9 (s, 3H, OCH3)
After N1-Boc Protection [M+H]+ 480.9, 482.9Disappearance of NH signal; Appearance of δ 1.65 (s, 9H, Boc)
After C3-Suzuki (Ar=Ph) [M+H]+ 431.1, 433.1 (1:1 ratio)Appearance of multiplet at δ 7.4-7.8 (5H, Phenyl ring)
After C5-Amination (Morpholine) [M+H]+ 438.2 (Bromine pattern disappears)Appearance of multiplets at δ 3.1 (4H) and 3.7 (4H) for morpholine ring
Final Amidation (Ar=Ph, Amine=MeNH2) [M+H]+ 337.2Disappearance of δ 3.9 (OCH3) and δ 1.65 (Boc); Appearance of δ 8.5 (q, 1H, Amide NH), 2.8 (d, 3H, N-CH3)

References

  • BLD Pharm. (n.d.). Methyl 5-bromo-1H-indazole-7-carboxylate.
  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
  • NIH / PMC. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
  • Benchchem. (n.d.). A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Reactions.

Sources

Method

Anwendungs- und Protokollhandbuch: Selektive Funktionalisierung von Methyl-5-brom-3-iod-1H-indazol-7-carboxylat

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung von Methyl-5-brom-3-iod-1H-indazol-7-carboxylat, einem vielseitigen Bauste...

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Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung von Methyl-5-brom-3-iod-1H-indazol-7-carboxylat, einem vielseitigen Baustein in der medizinischen Chemie. Aufgrund seiner beiden unterschiedlichen Halogenatome an den Positionen C3 und C5 bietet dieses Molekül eine hervorragende Plattform für die selektive und sequentielle Einführung molekularer Vielfalt durch moderne Kreuzkupplungsreaktionen. Die hier beschriebenen Protokolle ermöglichen die gezielte Synthese neuartiger Indazolderivate, die als potenzielle therapeutische Wirkstoffe von großem Interesse sind.

Einleitung: Die Bedeutung des Indazol-Gerüsts

Das Indazol-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher bioaktiver Verbindungen. Die Fähigkeit, dieses Gerüst an verschiedenen Positionen zu funktionalisieren, ist entscheidend für die Optimierung der pharmakokinetischen und pharmakodynamischen Eigenschaften von Wirkstoffkandidaten. Methyl-5-brom-3-iod-1H-indazol-7-carboxylat ist aufgrund der unterschiedlichen Reaktivität des Iod-Substituenten an der C3-Position und des Brom-Substituenten an der C5-Position ein besonders wertvolles Intermediat. Typischerweise ist die C-I-Bindung in Palladium-katalysierten Kreuzkupplungsreaktionen reaktiver als die C-Br-Bindung, was eine regioselektive Funktionalisierung ermöglicht[1].

Synthese des Ausgangsmaterials

Die Herstellung von Methyl-5-brom-3-iod-1H-indazol-7-carboxylat kann in mehreren Schritten aus kommerziell erhältlichen Vorläufern erfolgen. Ein plausibler Syntheseweg ist nachstehend beschrieben.

Vorgeschlagener Syntheseweg

Die Synthese beginnt mit 2-Amino-3-methylbenzoesäure, die zunächst bromiert, dann zu einem Indazol cyclisiert, verestert und schließlich an der C3-Position iodiert wird.

graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="2-Amino-3-methylbenzoesäure"]; B [label="2-Amino-5-brom-3-methylbenzoesäure"]; C [label="5-Brom-1H-indazol-7-carbonsäure"]; D [label="Methyl-5-brom-1H-indazol-7-carboxylat"]; E [label="Methyl-5-brom-3-iod-1H-indazol-7-carboxylat"];

A -> B [label="Bromierung\n(HBr/H₂O₂)"]; B -> C [label="Diazotierung & Cyclisierung\n(NaNO₂, HCl)"]; C -> D [label="Veresterung\n(MeOH, H₂SO₄)"]; D -> E [label="Iodierung\n(I₂, KOH)"]; }

Abbildung 1: Vorgeschlagener Syntheseweg für Methyl-5-brom-3-iod-1H-indazol-7-carboxylat.
Experimentelles Protokoll (hypothetisch)

Schritt 1: Synthese von 2-Amino-5-brom-3-methylbenzoesäure

In einem geeigneten Reaktionsgefäß wird 2-Amino-3-methylbenzoesäure in einem geeigneten Lösungsmittel gelöst. Unter Kühlung wird eine Mischung aus Bromwasserstoffsäure und Wasserstoffperoxid langsam zugegeben. Die Reaktionstemperatur wird sorgfältig kontrolliert, um die Bildung von Nebenprodukten zu minimieren. Nach Abschluss der Reaktion wird das Produkt durch Filtration isoliert und getrocknet.

Schritt 2: Synthese von 5-Brom-1H-indazol-7-carbonsäure

Die 2-Amino-5-brom-3-methylbenzoesäure wird in verdünnter Salzsäure suspendiert und auf 0–5 °C gekühlt. Eine wässrige Lösung von Natriumnitrit wird langsam zugetropft, wobei die Temperatur unter 5 °C gehalten wird, um das Diazoniumsalz zu bilden. Nach der Diazotierung wird die Reaktionsmischung langsam erwärmt, um die intramolekulare Cyclisierung zum Indazol zu induzieren. Das Produkt wird durch Filtration abgetrennt und mit Wasser gewaschen.

Schritt 3: Synthese von Methyl-5-brom-1H-indazol-7-carboxylat

5-Brom-1H-indazol-7-carbonsäure wird in Methanol suspendiert. Eine katalytische Menge Schwefelsäure wird zugegeben und die Mischung wird unter Rückfluss erhitzt, bis die Reaktion abgeschlossen ist (Überwachung mittels Dünnschichtchromatographie). Nach dem Abkühlen wird das Lösungsmittel im Vakuum entfernt und der Rückstand in einem organischen Lösungsmittel aufgenommen, mit wässriger Natriumbicarbonatlösung gewaschen und über Natriumsulfat getrocknet. Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Schritt 4: Synthese von Methyl-5-brom-3-iod-1H-indazol-7-carboxylat

Zu einer Lösung von Methyl-5-brom-1H-indazol-7-carboxylat in Dimethylformamid (DMF) wird Kaliumhydroxid (KOH) gegeben und die Mischung wird gerührt. Anschließend wird eine Lösung von Iod in DMF langsam zugegeben. Die Reaktion wird bei Raumtemperatur gerührt, bis der Ausgangsstoff vollständig umgesetzt ist. Die Reaktionsmischung wird dann in eine wässrige Lösung von Natriumsulfit gegossen, um überschüssiges Iod zu reduzieren. Das ausfallende Produkt wird abfiltriert, mit Wasser gewaschen und getrocknet, um das Zielmolekül zu erhalten[2].

Protokolle zur selektiven Derivatisierung

Die unterschiedliche Reaktivität der Halogene ermöglicht eine sequentielle Funktionalisierung. Die C3-Iod-Position ist der bevorzugte Reaktionsort für die meisten Palladium-katalysierten Kreuzkupplungen. Nach der Funktionalisierung an C3 kann die C5-Brom-Position für eine zweite Kupplungsreaktion genutzt werden.

Selektive Suzuki-Miyaura-Kupplung an der C3-Position

Die Suzuki-Miyaura-Kupplung ist eine vielseitige Methode zur Bildung von C-C-Bindungen zwischen Arylhalogeniden und Boronsäuren.

graph "Suzuki_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Setup [label="Reaktionsaufbau\n- Indazol-Derivat\n- Boronsäure\n- Pd-Katalysator & Ligand\n- Base & Lösungsmittel"]; Reaction [label="Reaktion\n- Entgasen mit Inertgas\n- Erhitzen (konventionell oder Mikrowelle)"]; Workup [label="Aufarbeitung\n- Reaktion quenchen\n- Extraktion mit organischem Lösungsmittel"]; Purification [label="Reinigung\n- Säulenchromatographie"]; Characterization [label="Charakterisierung\n(NMR, MS)"];

Setup -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; }

Abbildung 2: Allgemeiner Arbeitsablauf für Kreuzkupplungsreaktionen.

Protokoll:

  • In einem mikrowellengeeigneten Reaktionsgefäß werden Methyl-5-brom-3-iod-1H-indazol-7-carboxylat (1 Äquiv.), die entsprechende Aryl- oder Heteroarylboronsäure (1,2 Äquiv.), Palladium(II)-acetat (Pd(OAc)₂, 5 mol%) und ein geeigneter Ligand wie SPhos (10 mol%) eingewogen.

  • Kaliumphosphat (K₃PO₄, 2 Äquiv.) und eine Mischung aus Dioxan und Wasser (4:1) werden hinzugefügt.

  • Das Gefäß wird mit einer Kappe verschlossen und die Mischung wird durch Einleiten von Argon für 15 Minuten entgast.

  • Das Reaktionsgefäß wird in einen Mikrowellenreaktor gestellt und für 30–60 Minuten bei 100–120 °C bestrahlt.

  • Nach dem Abkühlen wird die Reaktionsmischung mit Ethylacetat verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das C3-arylierte Produkt zu erhalten.

ParameterBedingungAnmerkung
Katalysator Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Die Wahl des Katalysators und Liganden ist entscheidend für den Erfolg.
Ligand SPhos, XPhos, PPh₃Sperrige, elektronenreiche Liganden sind oft vorteilhaft.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Die Löslichkeit und Stärke der Base beeinflussen die Reaktionsgeschwindigkeit.
Lösungsmittel Dioxan/H₂O, Toluol/H₂O, DMFEin wässriges System ist oft für die Aktivierung der Base notwendig.
Temperatur 80–120 °CMikrowellenbestrahlung kann die Reaktionszeit erheblich verkürzen.
Tabelle 1: Optimierungsparameter für die Suzuki-Miyaura-Kupplung.
Selektive Sonogashira-Kupplung an der C3-Position

Die Sonogashira-Kupplung ermöglicht die Synthese von Arylalkinen durch die Reaktion eines Arylhalogenids mit einem terminalen Alkin.

graph "Catalytic_Cycle_Sonogashira" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=9, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=8];

Pd0 [label="Pd(0)L₂"]; PdII_Aryl [label="Aryl-Pd(II)-I(L₂)"]; PdII_Alkyne [label="Aryl-Pd(II)-C≡CR(L₂)"]; Product [label="Aryl-C≡CR", shape=box, style=rounded, fillcolor="#34A853"]; CuI_Acetylide [label="Cu(I)-C≡CR"]; CuI [label="CuI"]; Alkyne [label="H-C≡CR", shape=box, style=rounded, fillcolor="#FBBC05"]; Base [label="Base"];

Pd0 -> PdII_Aryl [label="Oxidative Addition\n(Aryl-I)"]; PdII_Aryl -> PdII_Alkyne [label="Transmetallierung"]; PdII_Alkyne -> Pd0 [label="Reduktive Eliminierung"]; PdII_Alkyne -> Product; CuI_Acetylide -> PdII_Aryl; CuI -> CuI_Acetylide [label="Base"]; Alkyne -> CuI_Acetylide; }

Abbildung 3: Vereinfachter katalytischer Zyklus der Sonogashira-Kupplung.

Protokoll:

  • Methyl-5-brom-3-iod-1H-indazol-7-carboxylat (1 Äquiv.), das terminale Alkin (1,5 Äquiv.), Bis(triphenylphosphin)palladium(II)-dichlorid (PdCl₂(PPh₃)₂, 3 mol%) und Kupfer(I)-iodid (CuI, 6 mol%) werden in einem Schlenkrohr unter Argonatmosphäre vorgelegt.

  • Ein entgastes Lösungsmittelgemisch aus DMF und Triethylamin (Et₃N, 3:1) wird hinzugefügt.

  • Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 50 °C) gerührt, bis die Umsetzung vollständig ist (Überwachung mittels Dünnschichtchromatographie oder LC-MS).

  • Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über Natriumsulfat getrocknet, filtriert und eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie gereinigt, um das C3-alkinylierte Indazol zu erhalten.[2][3]

Selektive Buchwald-Hartwig-Aminierung an der C3-Position

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen, die die Einführung von primären oder sekundären Aminen ermöglicht.

Protokoll:

  • In einem ofengetrockneten Schlenkrohr werden Methyl-5-brom-3-iod-1H-indazol-7-carboxylat (1 Äquiv.), das entsprechende Amin (1,2 Äquiv.), Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃, 2 mol%), ein geeigneter Ligand wie Xantphos (4 mol%) und eine Base wie Cäsiumcarbonat (Cs₂CO₃, 1,5 Äquiv.) unter Argonatmosphäre eingewogen.

  • Ein wasserfreies, entgastes Lösungsmittel wie Toluol oder Dioxan wird hinzugefügt.

  • Die Reaktionsmischung wird für mehrere Stunden bei 80–110 °C erhitzt, bis die Reaktion abgeschlossen ist.

  • Nach dem Abkühlen wird die Mischung mit einem organischen Lösungsmittel verdünnt und durch Celite filtriert.

  • Das Filtrat wird mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Die Reinigung des Rohprodukts erfolgt durch Säulenchromatographie.

ParameterBedingungAnmerkung
Katalysator Pd₂(dba)₃, Pd(OAc)₂Die Wahl des Präkatalysators kann die Aktivität beeinflussen.
Ligand Xantphos, BINAP, RuPhosSperrige Biarylphosphinliganden sind oft erforderlich.[4]
Base Cs₂CO₃, K₃PO₄, NaOtBuStarke, nicht-nukleophile Basen sind typisch.
Lösungsmittel Toluol, Dioxan, THFWasserfreie Bedingungen sind entscheidend für den Erfolg.
Temperatur 80–110 °CDie Reaktionstemperatur hängt von der Reaktivität der Substrate ab.
Tabelle 2: Optimierungsparameter für die Buchwald-Hartwig-Aminierung.

Sequentielle Kreuzkupplungen

Nach der erfolgreichen Funktionalisierung an der C3-Position kann die verbleibende Brom-Funktionalität an der C5-Position für eine zweite, orthogonale Kreuzkupplungsreaktion genutzt werden. Dies erfordert in der Regel härtere Reaktionsbedingungen (z. B. höhere Temperaturen oder einen anderen Katalysator/Liganden-System), um die weniger reaktive C-Br-Bindung zu aktivieren. Diese Strategie ermöglicht die Synthese von komplexen, mehrfach substituierten Indazolderivaten aus einem einzigen Vorläufer.[1]

Fazit

Methyl-5-brom-3-iod-1H-indazol-7-carboxylat ist ein außerordentlich nützlicher Baustein für die Wirkstoffforschung. Die in diesem Handbuch beschriebenen Protokolle bieten eine solide Grundlage für die selektive und sequentielle Funktionalisierung dieses Gerüsts. Durch die Anwendung von Suzuki-Miyaura-, Sonogashira- und Buchwald-Hartwig-Kupplungsreaktionen können Forscher eine breite Palette von neuartigen Indazolderivaten synthetisieren und deren biologische Aktivität systematisch untersuchen. Die sorgfältige Optimierung der Reaktionsparameter, insbesondere des Katalysatorsystems und der Reaktionsbedingungen, ist der Schlüssel zum Erfolg dieser Transformationen.

Referenzen

  • Wikipedia-Redaktion. (2023). Davis–Beirut reaction. Wikipedia. [Link]

  • Wikipedia-Redaktion. (2024). Sonogashira coupling. Wikipedia. [Link]

  • Witulski, B., Azcon, J. R., Alayrac, C., Arnautu, A., Collot, V., & Rault, S. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(16), 2749–2761. [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic and Biomolecular Chemistry, 18(4), 584-603. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(15), e202115393. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Wikipedia-Redaktion. (2022). Sandmeyer reaction. Wikipedia. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-amino-3-methylbenzoate. PrepChem.com. [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.

Sources

Application

Application Note: Orthogonal Functionalization of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate for Targeted Kinase Inhibitor Discovery

Executive Summary & Mechanistic Rationale Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) is a highly privileged, multi-vector scaffold utilized in the development of ATP-competitive kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) is a highly privileged, multi-vector scaffold utilized in the development of ATP-competitive kinase inhibitors [1]. The indazole core serves as an exceptional bioisostere for the adenine ring of ATP, establishing critical hydrogen bond networks within the kinase hinge region.

What elevates this specific scaffold is its programmable orthogonal reactivity [2]:

  • C3-Iodo Vector (Gatekeeper/Back Pocket): The C–I bond is highly polarizable and possesses a lower bond dissociation energy (~55 kcal/mol) compared to the C–Br bond (~70 kcal/mol). This thermodynamic differential allows for the oxidative addition of Pd(0) at mild temperatures (70–80 °C), enabling strictly regioselective Suzuki or Sonogashira couplings at C3 without disturbing the C5 position [3].

  • C5-Bromo Vector (Solvent Channel): Following C3 functionalization, the C5-bromide can be activated using electron-rich ligands (e.g., XPhos) at elevated temperatures (100–110 °C) to introduce solubilizing motifs via Buchwald-Hartwig amination.

  • C7-Carboxylate Vector (Ribose Pocket): The methyl ester remains stable during cross-coupling but can be selectively saponified and amidated late-stage to probe the sugar-binding pocket.

Workflow A Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate B Step 1: N1-Protection (THP Ether) A->B C Step 2: C3-Coupling (Suzuki, 80°C) B->C D Step 3: C5-Coupling (Buchwald, 100°C) C->D E Step 4: C7-Amidation (Ribose Pocket) D->E

Sequential orthogonal functionalization workflow for the 3,5,7-trisubstituted indazole scaffold.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical parameters for the orthogonal derivatization of this scaffold, derived from validated library synthesis campaigns.

Reaction StepReactive SiteCatalyst / ReagentsTemp (°C)Time (h)Typical Yield (%)Mechanistic Target
N1-Protection Indazole N1DHP, p-TsOH, DCM252–490–95Prevent catalyst poisoning
Suzuki Coupling C3-IodoPd(dppf)Cl₂, Na₂CO₃804–675–85Gatekeeper pocket
Buchwald-Hartwig C5-BromoPd₂(dba)₃, XPhos, Cs₂CO₃10012–1660–75Solvent channel
Saponification C7-EsterLiOH, THF/H₂O252–4>95Precursor for amidation
Amide Coupling C7-AcidHATU, DIPEA, DMF254–870–85Ribose pocket

Self-Validating Experimental Protocols

Protocol 1: N1-Protection (THP Etherification)

Causality & Rationale: Unprotected indazole N-H protons can coordinate with palladium, poisoning the catalyst, or undergo competitive N-arylation during subsequent steps. Tetrahydropyran (THP) is selected over Tosyl (Ts) because it is highly stable under the basic conditions of Suzuki/Buchwald couplings but easily removed under mild acidic conditions at the end of the synthesis [1].

  • Suspend Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 eq) in anhydrous DCM (0.2 M).

  • Add 3,4-dihydro-2H-pyran (DHP) (2.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Stir at room temperature for 3 hours under N₂.

  • Validation & QC Checkpoint: Analyze the crude mixture via LC-MS. The product mass should shift by +84 Da. Ensure the complete disappearance of the starting material. If the reaction stalls, add an additional 0.5 eq of DHP.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol 2: Regioselective C3-Suzuki Cross-Coupling

Causality & Rationale: To ensure the C5-bromide remains intact, a mild catalyst system (Pd(dppf)Cl₂) and a moderate base (Na₂CO₃) are used at 80 °C. The bidentate dppf ligand suppresses undesired dehalogenation side reactions[2].

  • Dissolve the N1-protected scaffold (1.0 eq) and the desired aryl boronic acid (1.05 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M).

  • Add Na₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Degas the mixture by sparging with N₂ for 10 minutes. Heat to 80 °C for 5 hours.

  • Validation & QC Checkpoint: Run LC-MS. Critical: Verify the isotopic pattern of the product peak. The presence of a 1:1 doublet separated by 2 Da confirms the C5-bromine atom is still intact. If a debrominated side-product is observed, reduce the reaction temperature of the next batch to 70 °C.

  • Filter through Celite, partition between EtOAc and water, and purify via flash chromatography.

Protocol 3: C5-Buchwald-Hartwig Amination

Causality & Rationale: With C3 occupied, the C5-Br is now the primary reactive site. Introducing aliphatic or cyclic amines here requires a highly active, electron-rich catalyst system. XPhos paired with Pd₂(dba)₃ facilitates the oxidative addition into the stubborn C-Br bond and promotes reductive elimination to form the C-N bond without β-hydride elimination [3].

  • Dissolve the C3-functionalized intermediate (1.0 eq) and the target amine (1.2 eq) in anhydrous Toluene (0.1 M).

  • Add Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.10 eq).

  • Degas thoroughly and heat to 100 °C in a sealed tube for 14 hours.

  • Validation & QC Checkpoint: LC-MS analysis must show the disappearance of the 1:1 isotopic doublet (loss of bromine) and the appearance of the exact mass of the aminated product. If unreacted starting material persists, spike with an additional 2 mol% Pd₂(dba)₃/XPhos (catalyst deactivation via oxidation is the primary failure mode here).

Protocol 4: C7-Saponification and Amide Coupling

Causality & Rationale: The C7-methyl ester is hydrolyzed to a carboxylic acid to serve as a handle for amidation. HATU is utilized as the coupling reagent due to its superior efficiency in forming amides with sterically hindered or deactivated amines, mapping the final vector into the kinase ribose pocket.

  • Dissolve the C3/C5-functionalized intermediate in THF/H₂O (3:1). Add LiOH (3.0 eq) and stir at RT for 3 hours. Acidify to pH 3 with 1M HCl and extract the free acid with EtOAc.

  • Dissolve the crude acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.

  • Add the desired amine (1.5 eq) and stir at RT for 6 hours.

  • Validation & QC Checkpoint: Monitor by TLC (EtOAc/MeOH 9:1). The highly polar carboxylic acid (Rf ~0.1) should convert entirely to the less polar amide (Rf ~0.4-0.6). Wash the organic layer extensively with 5% aqueous LiCl during workup to remove residual DMF.

Pharmacophore Mapping & Binding Model

BindingModel Core Indazole Core (N1, N2) C3 C3 Substituent (Aryl/Alkynyl) Core->C3 C5 C5 Substituent (Amine/Ether) Core->C5 C7 C7 Amide (H-Bonding) Core->C7 Hinge Kinase Hinge Region (ATP Adenine Pocket) Core->Hinge H-Bond Donor/Acceptor Gatekeeper Hydrophobic Pocket I (Gatekeeper Residue) C3->Gatekeeper Steric/Hydrophobic Fit Solvent Solvent-Exposed Channel (Pharmacokinetics) C5->Solvent Solubilization Ribose Ribose Pocket (Sugar Mimicry) C7->Ribose Polar Interactions

Pharmacophore mapping of the functionalized indazole scaffold within the ATP-binding site.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH.
  • Structural Optimization and Pharmacological Evaluation of Inhibitors Targeting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK) and CDC-like kinases (CLK)
  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived
Method

Cross-coupling reactions involving Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate

Application Note: Divergent Orthogonal Cross-Coupling Strategies for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate Executive Summary & Mechanistic Rationale Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Orthogonal Cross-Coupling Strategies for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Executive Summary & Mechanistic Rationale

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) is a highly functionalized, polyhalogenated heterocyclic scaffold that serves as a critical building block in the development of advanced pharmaceutical agents, particularly kinase inhibitors [1]. The strategic placement of three distinct functional handles—a highly reactive C3-iodide, a moderately reactive C5-bromide, and a C7-methyl ester—allows for programmable, site-selective modifications.

Workflow Visualization

Workflow Start Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate (Starting Material) Protect N1-Protection (Boc2O, DMAP) Enhances Solubility Start->Protect Step 1 C3 C3 Suzuki Coupling (Pd(dppf)Cl2, 80°C) Targets C-I Bond Protect->C3 Step 2 Fast Oxidative Addition C5 C5 Suzuki/Buchwald (Pd2(dba)3, XPhos, 110°C) Targets C-Br Bond C3->C5 Step 3 High Thermal Energy Final C7 Saponification & Deprotection (LiOH, THF/H2O) C5->Final Step 4 Ester Hydrolysis

Orthogonal cross-coupling and functionalization workflow for polyhalogenated indazoles.

Self-Validating Experimental Protocols

As a best practice in synthetic methodology, each protocol below is designed as a self-validating system, ensuring that the causality of the chemical environment directly translates to measurable analytical checkpoints.

Protocol 1: N1-Protection (Boc-Protection)
  • Causality : The N1-H of the indazole ring is weakly acidic and can coordinate with palladium catalysts, potentially leading to catalyst poisoning or unwanted N-arylation. Furthermore, the unprotected polyhalogenated core suffers from poor solubility in standard organic solvents. Masking the N1 position with a tert-butyloxycarbonyl (Boc) group eliminates these liabilities, standardizes the reactivity of the ring, and prevents off-target coupling [2].

  • Methodology :

    • Dissolve Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dropwise to control the exothermic evolution of CO₂.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint : Analyze the crude product via ¹H NMR (CDCl₃). The successful incorporation of the Boc group is confirmed by the appearance of a dominant, sharp singlet at ~1.65 ppm integrating to 9 protons [[2]]([Link]2]. TLC will show a significant non-polar shift compared to the baseline-retained starting material.

Protocol 2: Regioselective C3 Suzuki-Miyaura Coupling
  • Causality : To achieve absolute regiocontrol, the reaction must be kinetically restricted to the weaker C3-I bond. This is accomplished by using a mild base (Na₂CO₃) and a standard Pd(II) pre-catalyst (Pd(dppf)Cl₂) at a moderate temperature (80 °C). Strict stoichiometric control of the boronic acid (1.05 eq) prevents secondary activation of the C5-Br bond [3] [4].

  • Methodology :

    • In a Schlenk flask, combine the N1-Boc protected indazole (1.0 eq), arylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Evacuate and backfill the flask with argon three times to remove oxygen, which can degrade the catalyst.

    • Add a degassed solvent mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

    • Heat the biphasic mixture at 80 °C for 4–6 hours under vigorous stirring. (Senior Scientist Insight: Vigorous stirring [≥800 rpm] is critical here to ensure adequate mass transfer between the aqueous base and the organic phase, preventing stalled reactions).

    • Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Self-Validation Checkpoint : Perform LC-MS analysis on the purified product. The mass spectrum must exhibit the classic 1:1 isotopic doublet (M and M+2) characteristic of a single bromine atom, proving that the C5-Br bond remained perfectly intact during the C3 functionalization.

Protocol 3: C5-Selective Cross-Coupling
  • Causality : With the C3 position functionalized, the C5-bromide becomes the primary electrophilic site. The C-Br bond has a higher activation energy for oxidative addition. Overcoming this barrier requires a highly electron-rich, bulky dialkylbiaryl phosphine ligand (e.g., XPhos) to stabilize the Pd(0) intermediate, coupled with higher thermal energy (110 °C) and a stronger base (K₃PO₄) [3].

  • Methodology :

    • Charge a reaction vessel with the C3-aryl-5-bromoindazole intermediate (1.0 eq), a second aryl/heteroaryl boronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and anhydrous K₃PO₄ (2.0 eq).

    • Purge with argon, then add degassed Toluene/H₂O (10:1 v/v).

    • Seal the vessel and heat at 110 °C for 12 hours.

    • Cool, filter through a pad of Celite to remove palladium black, concentrate, and purify via chromatography.

  • Self-Validation Checkpoint : LC-MS will show the complete disappearance of the bromine isotopic doublet, replaced by the mass of the fully di-arylated core. ¹H NMR will show the loss of the C4 and C6 proton coupling patterns associated with the bromo-substituent, replaced by the signals of the newly introduced aryl group.

Quantitative Data Matrix

The following table summarizes the causal relationship between the leaving group properties and the required catalytic environment to achieve orthogonal selectivity.

Reaction SiteLeaving GroupRelative BDEOptimal Catalyst SystemTemperatureExpected Regioselectivity
C3 Iodide (-I)LowestPd(dppf)Cl₂, Na₂CO₃60–80 °C>98% (C3 over C5)
C5 Bromide (-Br)ModeratePd₂(dba)₃, XPhos, K₃PO₄100–120 °CN/A (Performed sequentially)
C7 CarboxylateHighestN/A (Requires hydrolysis)N/AN/A

References

  • Google Patents - US9163007B2 - 5-substituted indazoles as kinase inhibitors.
  • MDPI Molecules - Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. URL:[Link]

  • MDPI Catalysts - The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. URL:[Link]

  • Thieme Connect - 1H- and 2H-Indazoles (Update 2011). URL:[Link]

Sources

Application

Synthesis of novel compounds from Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate

An In-depth Technical Guide to the Synthesis of Novel Compounds from Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Novel Compounds from Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its structure is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, particularly the ATP-binding pocket of protein kinases.[1][2] This has led to the development of several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, all of which feature the indazole core.[1][3][4][5] The therapeutic potential of indazole derivatives continues to drive significant research into their synthesis and functionalization.[4][6][7][8][9]

This guide focuses on a particularly versatile starting material: Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate . This molecule is a powerful synthetic building block precisely because it possesses three distinct and orthogonally reactive functional groups:

  • A C3-Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling initial, highly selective functionalization.[10][11]

  • A C5-Bromo Group: The carbon-bromine bond is less reactive than the C-I bond, allowing it to remain intact during the initial C3 coupling. It serves as a handle for subsequent cross-coupling reactions under slightly more forcing conditions.[10]

  • A C7-Carboxylate Group: The methyl ester provides a site for late-stage diversification, for instance, through hydrolysis and subsequent amide bond formation, which is crucial for modulating physicochemical properties like solubility and for introducing new points of interaction with biological targets.[5][12]

The differential reactivity of the two halogen atoms is the key to a modular and regioselective synthetic strategy, allowing for the systematic construction of complex, highly decorated indazole libraries.

G start Methyl 5-bromo-3-iodo-1H- indazole-7-carboxylate c3_func Selective C3 Functionalization (e.g., Suzuki, Sonogashira) - High reactivity of C-I bond start->c3_func Pd-catalyzed cross-coupling c5_func C5 Functionalization (e.g., Suzuki, Buchwald-Hartwig) - Activation of C-Br bond c3_func->c5_func Second cross-coupling library Diverse Library of Novel Indazole Derivatives c3_func->library c7_func C7 Ester Modification (e.g., Amide Coupling) c5_func->c7_func Hydrolysis & Amidation c5_func->library c7_func->library

Fig. 1: Overall synthetic strategy for sequential functionalization.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules from halogenated precursors.[13] Their broad substrate scope and functional group tolerance make them ideal for the derivatization of the indazole scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between sp²-hybridized carbons, making it a go-to strategy for introducing aryl and heteroaryl moieties.[14][15][16][17] This is particularly relevant for synthesizing kinase inhibitors, where such groups often form key interactions in the enzyme's active site.[3]

Causality Behind the Protocol: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of catalyst, ligand, and base is critical. A catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often highly effective for these types of substrates.[16][17][18] The dppf ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. A base, such as potassium or cesium carbonate, is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[16]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C3-Position

  • Reagent Preparation: In a dry Schlenk flask, combine Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv.), followed by a degassed solvent system, typically a mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio).[16]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C3-arylated product.

Following this initial step, the resulting Methyl 3-aryl-5-bromo-1H-indazole-7-carboxylate can be subjected to a second Suzuki coupling to functionalize the C5 position, often requiring a slightly higher temperature or a different catalyst system to activate the less reactive C-Br bond.[10]

ParameterC3-Iodo Coupling (Suzuki)C5-Bromo Coupling (Suzuki)
Catalyst Pd(dppf)Cl₂[16][18]Pd(dppf)Cl₂ or Pd(PPh₃)₄
Base K₂CO₃ or Cs₂CO₃K₂CO₃ or Cs₂CO₃
Solvent DME/H₂O or Dioxane/H₂ODME/H₂O or Dioxane/H₂O
Temperature 70-90 °C[10]80-110 °C[10]
Typical Yield 75-95%60-85%
Table 1: Typical conditions for sequential Suzuki-Miyaura coupling.
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, producing 3-alkynylindazoles.[14][19] These products are not only valuable targets themselves but also serve as versatile intermediates for further transformations, such as cycloadditions or reductions.

Causality Behind the Protocol: This reaction uniquely employs a dual-catalyst system. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) activates the C-I bond, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation to the palladium center.[10][19] The reaction is typically run in the presence of an amine base, like triethylamine (Et₃N), which acts as both the base and often as the solvent.

A critical consideration for Sonogashira coupling on NH-indazoles is the acidic proton on the nitrogen. This proton can interfere with the reaction. Therefore, protection of the indazole nitrogen, for example with a tert-butyloxycarbonyl (Boc) group, is often necessary to achieve high yields.[19][20][21]

G cluster_0 Synthetic Pathway Start Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate Protected N-Boc Protected Indazole Start->Protected (Boc)₂O, DMAP Coupled C3-Alkynyl Indazole Protected->Coupled Terminal Alkyne, Pd(PPh₃)₂Cl₂/CuI, Et₃N Final Deprotected Product Coupled->Final TFA or HCl

Fig. 2: Workflow for Sonogashira coupling including N-protection.

Experimental Protocol: Sonogashira Coupling at the C3-Position

  • N-Protection: First, protect the starting material. Dissolve Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 equiv.) in acetonitrile. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 10-12 hours until the reaction is complete (monitored by TLC). Purify to obtain the N-Boc protected intermediate.[21]

  • Coupling Reaction Setup: To a solution of the N-Boc protected indazole (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a solvent mixture of DMF and Et₃N (2:1), add Pd(PPh₃)₂Cl₂ (0.05 equiv.) and CuI (0.1 equiv.).[10]

  • Inert Atmosphere: Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 70 °C under an inert atmosphere for 4-8 hours, monitoring by TLC.

  • Work-up and Deprotection: After completion, cool the mixture, filter through Celite to remove catalyst residues, and concentrate. The crude product can be purified by chromatography. The Boc group can be subsequently removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) if the free NH-indazole is the desired final product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[22] This method allows for the introduction of a vast range of primary and secondary amines at the C5-bromo position, providing a direct route to explore structure-activity relationships related to this part of the scaffold.[23][24]

Causality Behind the Protocol: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes the crucial reductive elimination step that forms the C-N bond.[22] Different generations of ligands have been developed to couple various substrates. For example, ligands like BrettPhos are often effective for coupling primary amines, while RuPhos can be suitable for secondary amines.[23] A strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[23][24]

Experimental Protocol: Buchwald-Hartwig Amination at the C5-Position

This protocol assumes the C3-position has already been functionalized.

  • Reaction Setup: In an oven-dried Schlenk tube, add the C3-substituted Methyl 5-bromo-1H-indazole-7-carboxylate (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and the appropriate palladium precatalyst (e.g., BrettPhos G3 Palladacycle, 0.02 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane) via syringe. Then, add the base (e.g., LiHMDS as a 1M solution in THF, 2.0 equiv.) dropwise to the stirred mixture.[23]

  • Reaction: Seal the tube and heat the reaction to 65-90 °C.[24] Monitor progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the final C5-aminated product.

Ligand SystemAmine SubstrateBaseTypical Solvent
BrettPhos Primary AminesLiHMDS, Cs₂CO₃THF, Dioxane[23][25]
RuPhos Secondary AminesLiHMDS, NaOtBuTHF, Toluene[23]
BINAP Primary & Secondary AnilinesCs₂CO₃, NaOtBuToluene[25]
XPhos Wide range of aminesK₃PO₄, K₂CO₃t-BuOH, Dioxane[26]
Table 2: Common ligand/base systems for Buchwald-Hartwig amination.

Conclusion and Outlook

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is a supremely valuable and strategically designed starting material for the synthesis of novel, diverse, and complex indazole derivatives. The orthogonal reactivity of its three functional handles allows researchers to employ a modular approach, selectively building molecular complexity through a sequence of high-yielding and well-understood palladium-catalyzed reactions. By leveraging Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, followed by potential late-stage amide couplings, scientists in drug discovery can efficiently generate extensive libraries of compounds for biological screening, accelerating the identification of new therapeutic candidates.[27][28][29] The protocols and principles outlined in this guide provide a robust framework for unlocking the full synthetic potential of this powerful chemical scaffold.

References

  • Pathways for the synthesis of indazole derivatives - ResearchGate. Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available from: [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. Available from: [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate. Available from: [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Available from: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. Available from: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available from: [Link]

  • Synthesis and antitumor activity of some substituted indazole derivatives - PubMed. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - Semantic Scholar. Available from: [Link]

  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity - Der Pharma Chemica. Available from: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Available from: [Link]

  • Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed. Available from: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. Available from: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. Available from: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available from: [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism - Assiut University. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available from: [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. Available from: [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. Available from: [Link]

Sources

Method

Application Note: Analytical Strategies for the Quantification of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: UHPLC-UV, LC-MS/MS (ESI+) Executive Summary Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: UHPLC-UV, LC-MS/MS (ESI+)

Executive Summary

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) is a highly functionalized, halogenated heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted oncology therapeutics.

Quantifying this compound presents unique analytical challenges due to its high lipophilicity, the presence of dual heavy halogens (bromine and iodine), and its susceptibility to matrix-induced ion suppression. This application note provides a comprehensive, self-validating analytical framework for quantifying this compound in both bulk API (via UHPLC-UV) and complex biological matrices (via LC-MS/MS), strictly adhering to ICH M10 bioanalytical validation guidelines [1].

Chemical Profiling & Analytical Causality

To design a robust method, we must first deconstruct the physicochemical properties of the analyte and establish the causality behind our experimental choices:

  • Ionization Strategy (ESI+): The indazole core contains a basic nitrogen (N2) capable of accepting a proton. By utilizing an acidic mobile phase (0.1% Formic Acid), we force the analyte into its protonated state ( [M+H]+ ) prior to electrospray ionization, maximizing MS sensitivity [2, 4].

  • Chromatographic Retention: The presence of a methyl ester, a bromine atom, and an iodine atom renders the molecule highly hydrophobic. Acetonitrile (ACN) is selected over methanol as the organic modifier because its lower viscosity and higher elution strength yield sharper peak shapes for halogenated aromatics and reduce system backpressure.

  • Self-Validating Isotopic Fidelity (The Trustworthiness Pillar): Bromine exists naturally as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% to 49.31%). Instead of relying on a single Multiple Reaction Monitoring (MRM) transition, this protocol mandates monitoring transitions for both isotopic precursors ( m/z 380.9 and 382.9). If the peak area ratio of these two transitions deviates from ~1.03 in any given sample, it immediately flags the presence of an isobaric matrix interference. This creates a built-in, self-validating selectivity check [3].

  • Carryover Mitigation: Highly lipophilic compounds tend to adsorb to the hydrophobic surfaces of autosampler needles and injection valves. A strong needle wash solution (e.g., Isopropanol/Acetonitrile/Water 40:40:20 with 0.1% FA) is mandatory to prevent false positives in subsequent blank injections.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

For in vitro ADME assays or pharmacokinetic plasma samples, protein precipitation is the most efficient method to extract the hydrophobic analyte while denaturing binding proteins.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of plasma or microsomal matrix into a 1.5 mL low-bind Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or chlorinated indazole at 100 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (The 1:3 ratio ensures >95% protein precipitation).

  • Vortex: Agitate vigorously for 2 minutes to disrupt protein-analyte binding.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Dilute: Transfer 100 µL of the clear supernatant to an autosampler vial. Add 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect").

LCMS_Workflow Sample Biological Sample (Plasma/Microsomes) PPT Protein Precipitation (1:3 ACN, 0.1% FA) Sample->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge LC UHPLC Separation (C18 Column, Gradient) Centrifuge->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI Q1 Q1: Precursor Ion m/z 380.9 (79Br) ESI->Q1 Q2 Q2: Collision Cell CID (Argon Gas) Q1->Q2 Q3 Q3: Product Ion m/z 348.9 & 254.0 Q2->Q3 Detector Electron Multiplier Quantification Q3->Detector

Fig 1. Step-by-step bioanalytical LC-MS/MS workflow for halogenated indazole quantification.

UHPLC Chromatographic Conditions

A rapid gradient is employed to elute polar endogenous interferences early, followed by a high-organic flush to elute the lipophilic indazole derivative.

Table 1: Optimized UHPLC Gradient Profile

Time (min) Mobile Phase A (%) (Water + 0.1% FA) Mobile Phase B (%) (ACN + 0.1% FA) Flow Rate (mL/min)
0.0 95 5 0.4
0.5 95 5 0.4
3.0 5 95 0.4
4.0 5 95 0.4
4.1 95 5 0.4

| 5.5 | 95 | 5 | 0.4 |

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer)

  • Injection Volume: 2 µL

Mass Spectrometry (LC-MS/MS) Parameters

The fragmentation of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is driven by the cleavage of the methyl ester group (loss of methanol, -32 Da) and the homolytic cleavage of the weak carbon-iodine bond (loss of iodine radical, -127 Da).

Table 2: MRM Transitions and Collision Energies (CE) | Analyte Isotope | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Fragment Loss | DP (V) | CE (V) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 79Br (Quantifier) | 380.9 | 348.9 | −CH3​OH | 60 | 15 | Primary Quantification | | 79Br (Qualifier) | 380.9 | 254.0 | −I∙ | 60 | 25 | Structural Confirmation | | 81Br (Isotope Check)| 382.9 | 350.9 | −CH3​OH | 60 | 15 | Isotopic Fidelity Check | | 81Br (Isotope Check)| 382.9 | 256.0 | −I∙ | 60 | 25 | Isotopic Fidelity Check |

Fragmentation Precursor Precursor Ion[M+H]+ m/z 380.9 (79Br) / 382.9 (81Br) LossMeOH Product Ion 1 Loss of CH3OH (-32 Da) m/z 348.9 / 350.9 Precursor->LossMeOH Low CE (15V) LossI Product Ion 2 Loss of I• (-127 Da) m/z 254.0 / 256.0 Precursor->LossI Med CE (25V) LossBoth Product Ion 3 Loss of CH3OH + I• m/z 222.0 / 224.0 LossMeOH->LossBoth High CE (40V) LossI->LossBoth High CE (40V)

Fig 2. Proposed ESI+ CID fragmentation pathway for the halogenated indazole derivative.

Method Validation Framework (ICH M10)

To ensure regulatory compliance and data trustworthiness, the method must be validated according to the International Council for Harmonisation (ICH) M10 guidelines [1].

Table 3: ICH M10 Acceptance Criteria Summary

Validation Parameter Execution Methodology ICH M10 Acceptance Criteria

| Linearity & Range | 8 non-zero calibration standards plotted using linear regression ( 1/x2 weighting). | R2≥0.99 ; Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | | Accuracy & Precision | 5 replicates of Quality Control (QC) samples at 4 concentration levels (LLOQ, LQC, MQC, HQC). | Mean accuracy within ±15% (±20% at LLOQ); %CV ≤15% ( ≤20% at LLOQ). | | Matrix Effect | Assess IS-normalized Matrix Factor (MF) in 6 independent lots of blank matrix. | IS-normalized MF %CV ≤15% . Validates that matrix suppression is consistent. | | Carryover | Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ). | Analyte peak area ≤20% of LLOQ; IS peak area ≤5% of nominal IS response. |

System Suitability Test (SST)

Prior to any analytical batch, a self-validating SST must be executed:

  • Blank Injection: Confirms baseline noise and absence of carryover.

  • LLOQ Injection: Confirms Signal-to-Noise (S/N) ≥10 .

  • Isotopic Ratio Check: Confirms the 79Br/81Br peak area ratio is 1.03±0.10 . Failure indicates mass axis drift or isobaric contamination.

References

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from[Link]

  • Viswanath, P., Reddy, D. V. R., & Chamarthi, N. (2020). Systematic LC-MS/MS Method for Quantification of 2,3-Dimethyl-2H-Indazole-6-Amine Content in Pazopanib Hydrochloride. Rasayan Journal of Chemistry. Retrieved from[Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from[Link]

Application

Application Note: Strategic Elaboration of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate in Fragment-Based Drug Discovery (FBDD)

Executive Summary Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9)[1] is a highly functionalized, privileged scaffold utilized in modern Fragment-Based Drug Discovery (FBDD). Indazoles are renowned for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9)[1] is a highly functionalized, privileged scaffold utilized in modern Fragment-Based Drug Discovery (FBDD). Indazoles are renowned for their ability to act as bioisosteres for indoles and phenols, frequently serving as potent hinge-binding motifs in kinase inhibitor design[2]. This application note details the structural rationale and provides validated, step-by-step protocols for utilizing this specific tri-functionalized fragment to accelerate hit-to-lead campaigns.

Structural Rationale & Causality in FBDD

The design of this specific building block is not arbitrary; every functional group serves a distinct, causal purpose in the FBDD pipeline:

  • The Indazole Core (Hinge Binding): The 1H-indazole moiety provides a dual hydrogen-bond donor/acceptor system (N1-H, N2) that perfectly complements the backbone amide linkages (e.g., Glu and Ala residues) of the ATP-binding pocket in kinases like PDK1, FGFR, and Aurora kinases[3][4][5].

  • Heavy Atom Anomalous Dispersion (C3-I, C5-Br): A major bottleneck in FBDD is determining the exact binding pose of a low-affinity fragment. Bromine and iodine act as heavy atoms that exhibit strong anomalous scattering at accessible X-ray wavelengths. This allows for rapid phase determination and unambiguous resolution of the fragment's orientation within the protein electron density map.

  • Orthogonal Reactivity (C3 vs. C5): The causality behind the sequential elaboration lies in bond dissociation energies. The C3–I bond is significantly weaker and more reactive toward oxidative addition by Palladium(0) than the C5–Br bond. This allows for strictly regioselective cross-coupling at the 3-position under mild conditions, reserving the 5-position for subsequent, harsher functionalization.

  • The C7 Vector: The methyl ester at the 7-position provides a third vector, typically pointing towards the solvent-exposed region or ribose pocket, which can be hydrolyzed and coupled with various amines to tune physicochemical properties and ligand efficiency[6].

Workflow Visualization

FBDD_Workflow Start Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (Privileged Kinase Hinge Binder) XRay Step 1: X-ray Crystallography Anomalous Phasing via Br/I Start->XRay Target Soaking C3 Step 2: Vector 1 (C3-Iodo) Regioselective Suzuki Coupling XRay->C3 Pose Confirmed C5 Step 3: Vector 2 (C5-Bromo) Buchwald-Hartwig Amination C3->C5 C3 Elaborated C7 Step 4: Vector 3 (C7-Ester) Saponification & Amide Coupling C5->C7 C5 Elaborated

FBDD workflow utilizing orthogonal reactivity of the indazole scaffold.

Quantitative Reactivity Profile

To design a successful fragment-growing campaign, researchers must adhere to the specific thermodynamic requirements of each vector. The table below summarizes the validated parameters for orthogonal functionalization.

Reaction VectorFunctional GroupReaction TypeCatalyst / ReagentsTemp (°C)Expected YieldSelectivity
Vector 1 (C3) -I (Iodide)Suzuki-MiyauraPd(dppf)Cl₂, Na₂CO₃50 - 6075 - 85%>95% (C3 over C5)
Vector 2 (C5) -Br (Bromide)Buchwald-HartwigRuPhos Pd G3, Cs₂CO₃90 - 10065 - 80%N/A (Only halogen left)
Vector 3 (C7) -COOCH₃ (Ester)HydrolysisLiOH, THF/H₂O25 (RT)>90%N/A
Vector 3 (C7) -COOH (Acid)Amide CouplingHATU, DIPEA, Amine25 (RT)80 - 95%N/A

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system , ensuring that researchers can definitively confirm the success of each step before proceeding to the next vector.

Protocol 1: Crystallographic Soaking and Anomalous Phasing

Objective: Unambiguously determine the binding pose of the fragment in the target kinase.

  • Preparation: Prepare a 50 mM stock solution of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate in 100% DMSO.

  • Soaking: Transfer apo-kinase crystals into a soaking drop containing the crystallization mother liquor supplemented with 5-10% DMSO and 2-5 mM of the fragment. Soak for 2 to 24 hours depending on crystal tolerance.

  • Cryoprotection & Freezing: Briefly transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) containing the fragment, then flash-freeze in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron beamline tuned to the Bromine K-edge (approx. 13.47 keV / 0.920 Å) or using an in-house Copper K-alpha source (1.54 Å) which provides sufficient anomalous signal for Iodine.

  • Self-Validation: The protocol is self-validating when the anomalous difference Fourier map yields >5σ peaks at the precise coordinates of the heavy atoms, unambiguously confirming the fragment's orientation and ruling out false-positive electron density.

Protocol 2: Regioselective C3 Suzuki-Miyaura Coupling

Objective: Grow the fragment into the kinase specificity pocket via the highly reactive C3-iodo position.

  • Setup: In a microwave vial, combine Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 eq), the desired boronic acid (1.05 eq—strictly controlled to prevent over-coupling), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

  • Reaction: Seal the vial and heat conventionally at 55°C for 4 hours. Causality: Keeping the temperature below 60°C prevents the oxidative addition of the C5-Br bond.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Self-Validation: The reaction is self-validating via LC-MS. The crude product must exhibit a characteristic 1:1 isotopic doublet (M and M+2) indicative of the intact C5-bromine, confirming absolute regioselectivity.

Protocol 3: C5 Buchwald-Hartwig Amination

Objective: Elaborate the C5 position to reach the solvent-exposed front of the kinase.

  • Setup: To the C3-functionalized intermediate (1.0 eq), add the desired amine (1.2 eq), RuPhos Pd G3 catalyst (0.05 eq), and Cs₂CO₃ (2.0 eq) in a dry vial.

  • Solvent: Add anhydrous, degassed Toluene or t-Amyl alcohol.

  • Reaction: Purge with nitrogen, seal, and heat at 100°C for 12 hours. Causality: The unreactive nature of the C-Br bond requires a highly active, bulky dialkylbiaryl phosphine ligand (RuPhos) and elevated temperatures to force the cross-coupling.

  • Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC.

  • Self-Validation: Self-validation is achieved via LC-MS by the complete disappearance of the 1:1 bromine isotopic doublet, replaced by a single monoisotopic mass peak corresponding to the fully elaborated core.

Protocol 4: C7 Saponification and Amide Coupling

Objective: Tune the hinge-binding thermodynamics and ligand efficiency by modifying the C7 vector.

  • Hydrolysis: Dissolve the C3/C5-elaborated intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 3 hours. Acidify with 1M HCl to pH 3, extract with EtOAc, and dry to yield the carboxylic acid.

  • Amidation Setup: Dissolve the acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to form the active ester.

  • Coupling: Add the desired amine (1.5 eq) and stir at room temperature for 2 hours.

  • Workup: Quench with water, extract with DCM, and purify.

  • Self-Validation: Self-validation occurs via LC-MS (mass shift from the +14 Da methyl ester to the specific amine mass) and ¹H-NMR (complete disappearance of the sharp 3H singlet at ~3.9 ppm corresponding to the methyl ester).

References

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design Source: White Rose University Consortium URL:[Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design Source: ResearchGate URL:[Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery (Full Text) Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Method

Application Note: Chemoselective Sonogashira Coupling of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Strategic Overview: The Bifunctional Indazole Scaffold Indazoles are recognized as privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles in the development of kinase and PARP inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Bifunctional Indazole Scaffold

Indazoles are recognized as privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles in the development of kinase and PARP inhibitors[1]. Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is an exceptionally versatile, multi-halogenated building block. It features three orthogonal handles for diversification: a highly reactive C3-iodide, a moderately reactive C5-bromide, and a C7-methyl ester.

This application note details the methodology for executing a highly chemoselective Sonogashira cross-coupling at the C3 position. By exploiting the differential reactivity of the carbon-halogen bonds, researchers can install alkynyl motifs at C3 while preserving the C5-bromide for downstream Suzuki-Miyaura or secondary Sonogashira couplings[2].

Mechanistic Causality: Driving Chemoselectivity

The core challenge in functionally dense molecules is achieving site-selectivity without relying on cumbersome protection-deprotection strategies. The chemoselectivity of this reaction is governed by the kinetics of the oxidative addition step in the palladium catalytic cycle.

  • Bond Dissociation Energies (BDE): The C3–I bond is significantly weaker and more polarizable (~238 kJ/mol) than the C5–Br bond (~335 kJ/mol).

  • Thermal Control: Oxidative addition of Pd(0) into the C–I bond occurs rapidly at ambient to mildly elevated temperatures (25°C – 50°C)[3]. Conversely, activating the C–Br bond requires temperatures exceeding 70°C and often the addition of excess electron-rich phosphine ligands[2].

  • Causality in Design: By strictly capping the reaction temperature at 50°C and using a standard Pd(II) precatalyst like PdCl2​(PPh3​)2​ , the catalytic cycle is kinetically locked to the C3 position, preventing bis-alkynylation or oligomerization[3].

Catalytic Cycle & Logical Relationships

ChemoselectiveSonogashira Substrate Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate (Starting Material) OxAdd Oxidative Addition Fast & Selective at C3-I Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Active Species Pd0->OxAdd TransMet Transmetalation Cu-Acetylide Transfer OxAdd->TransMet + Terminal Alkyne + CuI / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product C3-Alkynyl-5-bromo Indazole Product RedElim->Product

Catalytic cycle of the chemoselective C3-Sonogashira coupling on the indazole scaffold.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Visual cues and specific TLC parameters are embedded to confirm reaction progress.

Materials & Reagents
  • Substrate: Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 equiv, 1.0 mmol, 381 mg)

  • Coupling Partner: Terminal Alkyne (e.g., Trimethylsilylacetylene) (1.2 equiv, 1.2 mmol)

  • Catalyst: PdCl2​(PPh3​)2​ (0.05 equiv, 5 mol%, 35 mg)

  • Co-catalyst: CuI (0.10 equiv, 10 mol%, 19 mg)

  • Solvent/Base: Anhydrous DMF (4.0 mL) and Triethylamine ( Et3​N ) (2.0 mL)

Step-by-Step Methodology

ExperimentalWorkflow Prep 1. Reagent Assembly Substrate + Catalysts Degas 2. Strict Degassing Argon Sparging Prep->Degas React 3. C-C Coupling 50°C, 4-6 hours Degas->React Workup 4. Aqueous Quench NH4Cl / EtOAc React->Workup Purify 5. Chromatography Isolate C3-Product Workup->Purify

Step-by-step experimental workflow for chemoselective Sonogashira cross-coupling.

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the indazole substrate, PdCl2​(PPh3​)2​ , and CuI.

  • Strict Degassing (Critical Step): Add anhydrous DMF and Et3​N . Seal the flask with a rubber septum. Sparge the solution with Argon gas via a submerged needle for exactly 15 minutes.

    • Causality: Oxygen must be rigorously excluded. In the presence of O2​ , CuI catalyzes the Glaser-Hay homocoupling of the terminal alkyne, consuming the reagent and generating highly non-polar diynes that complicate purification.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

    • Self-Validation Checkpoint: Upon addition of the alkyne, the suspension will transition from a pale yellow/orange to a homogeneous deep amber or dark brown solution within 10 minutes. This color shift confirms the in situ reduction of Pd(II) to the active Pd(0) species.

  • Reaction Execution: Heat the mixture to 50°C using a pre-calibrated oil bath. Stir for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material ( Rf​≈0.45 ) should completely disappear, yielding a new, highly UV-active product spot ( Rf​≈0.35 ).

  • Quench & Workup: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH4​Cl to complex the copper salts. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure C3-alkynylated product.

Quantitative Reaction Metrics

The following table summarizes expected yields and chemoselectivity ratios based on validated literature precedents for 5-bromo-3-iodoindazole systems[2][3][4].

Terminal AlkyneCatalyst SystemTemp (°C)Time (h)Isolated Yield (%)Chemoselectivity (C3 vs C5)
Trimethylsilylacetylene (TMSA) PdCl2​(PPh3​)2​ / CuI504.088 - 92> 99:1
Phenylacetylene Pd(PPh3​)4​ / CuI506.080 - 85> 99:1
Propargyl alcohol PdCl2​(PPh3​)2​ / CuI505.575 - 80> 95:5
1-Hexyne (Aliphatic) Pd(PPh3​)4​ / CuI608.070 - 75> 90:10

Process Optimization & Troubleshooting

  • Loss of Chemoselectivity (C5-Alkynylation): If bis-alkynylated byproducts are observed, it indicates thermal over-activation. Solution: Reduce the reaction temperature to 40°C and ensure the alkyne stoichiometry does not exceed 1.1 equivalents.

  • Sluggish Reaction Kinetics: Unprotected indazoles (free N-H) can occasionally coordinate to the palladium center, dampening catalytic turnover[4]. Solution: If the reaction stalls before 50% conversion, consider pre-protecting the N1 position with a Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) group. This increases organic solubility and prevents off-target metal chelation.

  • Excessive Glaser Homocoupling: Indicated by a fast-running spot on TLC and unreacted indazole starting material. Solution: Increase the duration of the Argon sparging step to 30 minutes and ensure the amine base is freshly distilled and stored under inert gas.

References

  • Witulski, B., et al. "Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series." Synthesis, vol. 2005, no. 5, 2005, pp. 771-786. URL:[Link]

  • Crestey, F., et al. "Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines." Tetrahedron Letters, vol. 43, no. 15, 2002, pp. 2695-2697. URL:[Link]

Sources

Application

Application Note: Biological Screening Cascades for Indazole-Based Kinase Inhibitors

Introduction & Mechanistic Context The indazole ring system—a bicyclic heterocycle comprising a fused benzene and pyrazole ring—has emerged as a "privileged scaffold" in modern medicinal chemistry[1]. Although rarely fou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The indazole ring system—a bicyclic heterocycle comprising a fused benzene and pyrazole ring—has emerged as a "privileged scaffold" in modern medicinal chemistry[1]. Although rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, most notably as potent anti-tumor agents[1]. The 1H-indazole core serves as an exceptional hinge-binding motif for protein kinases, acting as a bioisostere for native structures like indole or phenol[1]. This structural unique enables improved metabolic stability and the formation of crucial hydrogen bond interactions within the ATP-binding pocket of various kinases[1].

Several indazole-containing drugs, such as Axitinib and Pazopanib, have received regulatory approval for cancer treatment, validating this scaffold's clinical utility[2]. These molecules frequently target Receptor Tyrosine Kinases (RTKs) like VEGFR and FGFR, as well as downstream effectors such as PI3K and AKT[2][3].

To successfully develop novel indazole derivatives, researchers must employ a rigorous, tiered biological screening cascade. This Application Note details a validated workflow encompassing primary biochemical screening (TR-FRET), secondary cellular target engagement (CETSA), and phenotypic profiling.

Pathway Ligand Growth Factors (e.g., VEGF, FGF) Receptor Receptor Tyrosine Kinases (VEGFR, FGFR) Ligand->Receptor Activates PI3K PI3K Pathway Receptor->PI3K Phosphorylates AKT AKT Kinase PI3K->AKT Activates Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation Drives Indazole Indazole Derivatives (ATP-competitive) Indazole->Receptor Inhibits Indazole->PI3K Inhibits

Indazole derivatives targeting key kinase signaling pathways (VEGFR/PI3K/AKT).

The Screening Strategy

A self-validating screening cascade is essential to eliminate false positives (e.g., pan-assay interference compounds or "PAINS") and ensure that biochemical potency translates to physiological efficacy.

  • Tier 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET). Used to determine the biochemical IC50. TR-FRET is chosen because its time-gated measurement eliminates short-lived background autofluorescence, a common issue with highly conjugated heterocyclic compounds[4].

  • Tier 2: Cellular Thermal Shift Assay (CETSA). Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or high intracellular ATP concentrations competing for the hinge region[4]. CETSA directly measures the thermodynamic stabilization of the target protein upon ligand binding in live cells[5].

  • Tier 3: Phenotypic Viability Assays. Confirms that target engagement leads to the desired functional outcome (e.g., apoptosis or proliferation arrest).

Workflow Tier1 Tier 1: Biochemical TR-FRET Assay (Affinity & Selectivity) Tier2 Tier 2: Cellular CETSA / RT-CETSA (Target Engagement) Tier1->Tier2 IC50 < 100 nM Tier3 Tier 3: Functional Cell Viability (Phenotypic Response) Tier2->Tier3 ΔTm > 2°C Lead Lead Optimization & SAR Tier3->Lead Efficacy Confirmed

Tiered biological screening cascade for evaluating indazole-based kinase inhibitors.

Experimental Protocols

Protocol 1: Primary Biochemical Screening via TR-FRET Kinase Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of indazole derivatives against purified recombinant kinases.

Scientific Rationale: Kinases often possess varying Michaelis-Menten constants (Km) for ATP. For example, HPK1 has a very low apparent Km for ATP (~8.9 μM), placing considerable demand on the intrinsic potency of an inhibitor to achieve target engagement in cells[4]. TR-FRET assays run at or near the ATP Km ensure that the calculated IC50 reflects true competitive binding[4].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the indazole derivatives in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing and avoid plastic tip adsorption.

  • Kinase/Tracer Addition: Add 5 µL of the Kinase/Tracer mixture (e.g., LanthaScreen Eu-Kinase Binding format) diluted in TR-FRET Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific binding of the kinase to the microplate walls.

  • Antibody Addition: Add 5 µL of Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) at a final concentration of 2 nM.

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes. Causality: This incubation allows the binding kinetics between the kinase, the fluorescent tracer, and the indazole inhibitor to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) with excitation at 340 nm and dual emission at 615 nm (Donor) and 665 nm (Acceptor)[3].

  • Validation: Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor like Pazopanib (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Protocol 2: Secondary Target Engagement via HiBIT-CETSA

Objective: Quantify the intracellular binding of indazole derivatives to the target kinase under physiological conditions.

Scientific Rationale: Traditional biochemical assays strip away the complex cellular matrix. CETSA measures drug-target interactions directly within living cells by tracking the thermal stabilization of the protein[6]. To avoid the low throughput of Western blotting, this protocol utilizes a split-luciferase (HiBIT) system, which allows for label-free, high-throughput detection of the soluble protein fraction after heat shock[7].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells expressing the target kinase tagged with an 11-amino acid HiBIT tag[7]. Seed cells into a 96-well PCR plate at a density of 20,000 cells/well in Opti-MEM (no phenol red)[7].

  • Compound Treatment: Treat cells with the indazole derivative (at 10x the biochemical IC50) or DMSO vehicle control. Incubate for 1 hour at 37°C, 5% CO2 to allow for cell penetration and target binding.

  • Thermal Challenge: Place the 96-well plate in a PCR thermocycler. Apply a temperature gradient (e.g., 40°C to 65°C) across the columns for exactly 3 minutes, followed by a 3-minute cooling step at 25°C. Causality: Heating causes unbound proteins to denature and aggregate. Ligand-bound proteins are thermodynamically stabilized and remain soluble at higher temperatures[5].

  • Lysis and Detection: Add an equal volume of Nano-Glo® HiBiT Lytic solution (containing 200 nM LgBIT protein, 2% NP-40, and furimazine substrate)[7]. Incubate for 10 minutes at room temperature. Causality: The NP-40 lyses the cells, releasing the soluble HiBIT-tagged kinase, which rapidly complements with the LgBIT to form a functional NanoLuc enzyme, generating luminescence[7].

  • Readout: Measure luminescence. Plot the normalized luminescence against temperature to determine the aggregation temperature (Tagg). Calculate the thermal shift (ΔTm = Tagg[Compound] - Tagg[DMSO]). A ΔTm > 2°C confirms potent cellular target engagement.

Data Presentation & Expected Results

A successful screening cascade will filter out compounds that lack cellular permeability or fail to compete with intracellular ATP. Table 1 illustrates a representative dataset for hypothetical indazole derivatives compared to a clinical benchmark.

Table 1: Representative Screening Data for Indazole Derivatives

Compound IDCore ScaffoldTR-FRET IC50 (nM)CETSA ΔTm (°C)CellTiter-Glo IC50 (μM)Outcome / Decision
Pazopanib Indazole15.2 ± 1.1+ 4.51.2 ± 0.3Validated Reference
IND-001 1H-Indazole8.4 ± 0.6+ 5.20.8 ± 0.1Lead Candidate
IND-002 3-Aminoindazole12.1 ± 0.9+ 0.5> 50.0Discard (Poor Permeability)
IND-003 6-Azaindazole145.0 ± 12.5N/AN/ADiscard (Low Affinity)

Data Interpretation: IND-001 demonstrates excellent biochemical potency that translates perfectly into cellular target engagement (high ΔTm) and phenotypic efficacy. Conversely, IND-002 shows strong biochemical affinity but fails the CETSA assay, indicating poor cell penetration or rapid efflux, explaining its lack of phenotypic efficacy.

References

  • RSC Advances. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Publishing. Available at:[Link]

  • Pelago Bioscience. "CETSA®: Measuring Target Engagement in Whole Blood." Pelago Bioscience. Available at:[Link]

  • ACS Publications. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." ACS Chemical Biology. Available at:[Link]

  • NIH/PMC. "Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • ACS Publications. "Identification of Potent Reverse Indazole Inhibitors for HPK1." ACS Medicinal Chemistry Letters. Available at:[Link]

  • EUbOPEN. "NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells." EUbOPEN Protocols. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate .

Bypassing generic advice, this guide focuses strictly on the chemical causality of reaction failures, providing self-validating protocols and data-driven insights to ensure high-yield, reproducible results for drug development professionals.

Mechanistic Pathway & Synthetic Strategy

The highest-yielding route to Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate avoids early-stage iodination due to the poor solubility of iodinated intermediates. Instead, the optimal strategy begins with commercially available 5-bromo-1H-indazole-7-carboxylic acid[1], followed by an O-selective esterification, and concludes with a base-mediated electrophilic C3-iodination[2].

SynthesisRoute SM 5-bromo-1H-indazole- 7-carboxylic acid Cond1 Step 1: Esterification MeOH, H2SO4 (cat.), Reflux SM->Cond1 Side N-Methylated Impurity (Forms if MeI/Base is used) SM->Side Avoid MeI Ester Methyl 5-bromo-1H- indazole-7-carboxylate Cond2 Step 2: C3-Iodination I2, KOH, DMF, 0°C to RT Ester->Cond2 Prod Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate Cond1->Ester >95% Yield Cond2->Prod >85% Yield

Optimal 2-step synthetic workflow for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate.

Standard Operating Procedures (Self-Validating Protocols)

To guarantee scientific integrity, the following protocols are designed as self-validating systems, embedding visual and analytical checkpoints directly into the workflow.

Step 1: O-Selective Fischer Esterification

Objective: Convert the carboxylic acid to a methyl ester while achieving 100% O-selectivity.

  • Charge: To a dry round-bottom flask, add 5-bromo-1H-indazole-7-carboxylic acid (1.0 eq) and anhydrous methanol (10 volumes).

  • Catalyze: Slowly add concentrated H₂SO₄ (0.1 eq) dropwise at room temperature.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity, while simultaneously protonating the indazole N1/N2 nitrogens. This renders the nitrogen atoms non-nucleophilic, completely suppressing N-alkylation side reactions.

  • Reflux: Heat the mixture to 65 °C (reflux) for 12-16 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction against the starting material (Eluent: 9:1 DCM:MeOH). The starting acid will streak heavily near the baseline due to strong hydrogen bonding. Complete disappearance of the baseline streak and the emergence of a tight, high-Rf spot (~0.6) confirms 100% conversion.

  • Workup: Concentrate the mixture under reduced pressure. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Extract, dry over anhydrous Na₂SO₄, and concentrate to afford Methyl 5-bromo-1H-indazole-7-carboxylate.

Step 2: Electrophilic C3-Iodination

Objective: Regioselectively introduce an iodine atom at the C3 position.

  • Charge: Dissolve Methyl 5-bromo-1H-indazole-7-carboxylate (1.0 eq) in anhydrous DMF (5 volumes) and cool to 0 °C using an ice bath.

  • Deprotonate: Add freshly crushed KOH pellets (3.0 eq) in one portion. Stir for 15 minutes.

    • Causality: KOH deprotonates the N1-H (pKa ~14), generating the highly nucleophilic indazolide anion. This dramatically increases the HOMO energy of the indazole ring, directing electrophilic attack specifically to the C3 position[3].

  • Halogenate: Add elemental iodine (I₂, 1.5 eq) portion-wise over 30 minutes to control the exotherm. Allow the reaction to warm to room temperature and stir for 2 hours[2].

  • Self-Validation Checkpoint (Quench): The active reaction mixture will be opaque and dark brown. Pour the mixture into a vigorously stirring solution of 10% aqueous sodium metabisulfite (Na₂S₂O₅) (20 volumes). The solution will instantly transition from dark brown to a pale yellow/white suspension. This immediate color change provides visual validation that excess I₂ has been successfully reduced to colorless I⁻[4].

  • Isolation: Filter the resulting precipitate under vacuum, wash with copious amounts of distilled water to remove DMF and inorganic salts, and dry in a vacuum oven at 45 °C.

Quantitative Data: Reaction Optimization Matrices

Table 1: Esterification Condition Matrix

Reagents Solvent Temp (°C) Yield (%) O-Selectivity Causality / Observation
MeOH / H₂SO₄ MeOH 65 (Reflux) >95% 100% Acidic conditions protonate indazole N, preventing N-alkylation.
SOCl₂ / MeOH MeOH 0 to 25 >90% 100% Highly effective, but generates corrosive HCl and SO₂ gas.

| MeI / K₂CO₃ | DMF | 25 | <40% | <50% | Basic conditions activate indazole N, leading to heavy N-methylation. |

Table 2: C3-Iodination Condition Matrix

Iodination Reagents Base / Catalyst Solvent Temp (°C) Conversion Impurity Profile
I₂ (1.5 eq) KOH (3.0 eq) DMF 0 to 25 >95% Trace unreacted SM
I₂ (2.0 eq) K₂CO₃ (3.0 eq) DMF 25 <50% High SM recovery (Base too weak)

| NIS (1.2 eq) | TFA (10 mol%) | MeCN | 80 | 60 - 70% | N-iodination, thermal degradation |

Troubleshooting & FAQs

Q: My esterification yield is low, and LC-MS shows a +14 Da impurity. How do I prevent this? A: If you utilized methyl iodide (MeI) and a base (e.g., K₂CO₃) for esterification, the +14 Da mass corresponds to unwanted N-methylation (forming Methyl 5-bromo-1-methyl-1H-indazole-7-carboxylate). Causality: The indazole nitrogen is highly nucleophilic under basic conditions. Solution: Abandon the MeI route. Switch to the acidic Fischer esterification (MeOH/H₂SO₄) detailed in Step 1. Under acidic conditions, the indazole nitrogens are protonated and rendered non-nucleophilic, ensuring 100% O-selectivity.

Q: The C3-iodination reaction stalls at 60% conversion with starting material remaining. How can I drive it to completion? A: This is almost always caused by moisture in the DMF or degraded KOH. Causality: Water reacts with iodine in basic conditions to undergo disproportionation (forming inactive iodate and iodide), consuming your electrophile before it can react with the indazole. Furthermore, if the KOH has absorbed atmospheric moisture (forming K₂CO₃), it will not be strong enough to fully deprotonate the indazole N1-H[3]. Solution: Use strictly anhydrous DMF, freshly crushed KOH pellets, and ensure the reaction flask is purged with inert gas (N₂ or Argon).

Q: Why am I seeing di-iodination or halogen exchange in my final product? A: Halogen exchange (swapping the C5-bromo for an iodo group) is rare under these mild conditions but can occur if the reaction is heated excessively. While di-iodination is impossible at C5 (already brominated) and C7 (esterified), reversible N-iodination can occur if the quench is delayed. Causality: Prolonged exposure to excess I₂ in strongly basic media leads to kinetic trapping of iodine at the N1 position. Solution: Strictly monitor the reaction via TLC and quench immediately with Na₂S₂O₅ once the starting material is consumed. Do not let the reaction stir overnight.

Q: Can I perform the iodination first, and then the esterification? A: Yes, but it is highly discouraged. 5-bromo-3-iodo-1H-indazole-7-carboxylic acid is notoriously insoluble in most standard organic solvents. Causality: This poor solubility makes the subsequent esterification kinetically sluggish and incredibly difficult to monitor via TLC or LC-MS. Esterifying first (Step 1) significantly improves the lipophilicity and solubility of the intermediate, ensuring the iodination step (Step 2) proceeds homogeneously and rapidly.

References

  • "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW", Institute of Chemistry of Clermont-Ferrand.[Link]

  • "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles...", MDPI.[Link]

  • "US9163007B2 - 5-substituted indazoles as kinase inhibitors", Google P

Sources

Optimization

Technical Support Center: Purification of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Welcome to the Technical Support Center for halogenated indazole derivatives. The purification of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate presents a unique triad of chromatographic challenges: severe insolubility...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated indazole derivatives. The purification of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate presents a unique triad of chromatographic challenges: severe insolubility driven by high crystal lattice energy, aggressive silica tailing due to the free N1-H hydrogen bond donor, and high susceptibility to photolytic deiodination at the C3 position.

Standard purification of halogenated indazoles often relies on basic silica gel column chromatography using hexane/ethyl acetate gradients[1]. However, the introduction of both bromine and iodine significantly alters the physicochemical properties, often requiring modified conditions or reverse-phase preparative LC-MS methods for high-purity isolation[2]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yield, high-purity recovery of this critical building block.

Part 1: Troubleshooting Guides & FAQs

Q1: My product is severely streaking across multiple fractions on bare silica gel, destroying my yield. How do I fix this? Cause: The free N-H group at the 1-position of the indazole ring is a strong hydrogen bond donor. On normal-phase silica, it interacts aggressively with acidic silanol groups, causing the compound to drag and streak. Solution: You must suppress this interaction by modifying the stationary phase or the mobile phase. Pre-treat your silica column by flushing it with 1 column volume (CV) of hexane containing 1% Triethylamine (TEA). Alternatively, add 1% Glacial Acetic Acid to your mobile phase to competitively bind the silanol sites. Self-Validation: Run a TLC plate treated with 1% TEA; if the spot shape transitions from a "comet" to a tight circle, silanol interaction was the culprit.

Q2: The crude mixture crashes out of my loading solvent (Hexane/DCM) the moment it touches the column frit. What is happening? Cause: Polyhalogenated aromatic systems possess exceptionally high crystal lattice energies. While the methyl ester provides some polarity, the planar indazole core, combined with the heavy bromine and iodine atoms, makes the molecule sparingly soluble in non-polar loading solvents. Solution: Abandon liquid loading. Use a Solid-Phase Loading technique. Dissolve the crude in a volatile, strong solvent (e.g., THF or DCM/MeOH), add Celite 545 (not silica, to avoid premature acid-catalyzed degradation), and evaporate to a free-flowing powder. This evenly distributes the compound, allowing the mobile phase to elute it based purely on partitioning rather than solubility kinetics.

Q3: I am seeing a persistent co-eluting impurity with a nearly identical Rf value. LC-MS shows a mass difference of ~126 Da. What is it? Cause: This is the un-iodinated precursor (Methyl 5-bromo-1H-indazole-7-carboxylate). Because iodine and bromine are both large, lipophilic halogens, the polarity difference between the mono-halogenated precursor and the di-halogenated product is minimal in standard Hexane/EtOAc systems. Solution: Switch your solvent system to exploit pi-pi interactions rather than simple dipole moments. A gradient of Toluene/Acetone provides orthogonal selectivity for halogenated aromatics compared to aliphatic solvents. If >98% purity is required for biological assays, transition immediately to Reverse-Phase Preparative HPLC.

Q4: During concentration on the rotary evaporator, my pure fractions turned from pale yellow to a distinct pink/brown color. Is the product ruined? Cause: The C-I bond at the 3-position is highly susceptible to homolytic cleavage via photolysis or thermolysis, a known challenge in the synthesis and handling of poly-halogenated indazoles[3]. The pink/brown discoloration is free iodine ( I2​ ) generated from iodine radicals. Solution: The C-I bond must be protected from high energy. Never exceed a water bath temperature of 35°C during concentration. Use amber-coated flasks for storage and rotary evaporation. If discoloration occurs, wash the organic layer with a dilute, cold sodium thiosulfate ( Na2​S2​O3​ ) solution to reduce the free iodine, then re-dry and concentrate.

Part 2: Quantitative Data & Solvent Optimization

Table 1: Normal-Phase TLC Solvent System Optimization

Data reflects the separation of the target compound from its un-iodinated precursor.

Solvent System (v/v)ModifierTarget Rf​ Precursor Rf​ Spot ShapeResolution ( ΔRf​ )
Hexane / EtOAc (70:30)None0.350.32Severe Tailing0.03 (Co-elution)
Hexane / EtOAc (70:30)1% TEA0.400.38Sharp0.02 (Co-elution)
Toluene / Acetone (90:10)None0.450.35Moderate Tailing0.10 (Separated)
Toluene / Acetone (90:10) 1% AcOH 0.48 0.36 Sharp 0.12 (Optimal)
Table 2: Optimized Reverse-Phase Prep-HPLC Gradient

For ultra-pure drug discovery applications. Column: C18, 5 µm, 21.2 x 250 mm.

Time (min)Mobile Phase A ( H2​O
  • 0.1% TFA)
Mobile Phase B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.080%20%20.0
5.080%20%20.0
25.030%70%20.0
27.05%95%20.0
32.05%95%20.0

Part 3: Experimental Protocols

Protocol 1: Solid-Phase Loading Normal-Phase Chromatography

Causality Check: This protocol bypasses the lattice energy barrier of the polyhalogenated core by utilizing high-surface-area dispersion.

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of crude Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate in 15 mL of THF (ensure complete dissolution).

  • Adsorption: Add 2.0 g of Celite 545 to the solution. Do not use silica gel for loading, as the acidic surface can catalyze premature deiodination.

  • Evaporation: Attach to a rotary evaporator. Set the water bath to max 30°C and shield the flask from direct ambient light using aluminum foil. Evaporate until a completely dry, free-flowing powder is achieved.

  • Column Packing: Pack a silica gel column using Toluene containing 1% Glacial Acetic Acid.

  • Loading & Elution: Carefully pour the dry Celite powder onto the top of the silica bed. Add a thin protective layer of clean sand. Elute using a gradient of 0% to 15% Acetone in Toluene (with 1% AcOH).

  • Validation Step: To validate the integrity of the solid load, perform a dry-run elution of the loaded Celite plug with 100% Toluene. If UV-active material elutes immediately in the first fraction, the compound has crystallized rather than adsorbed, indicating a need for a higher Celite-to-sample ratio.

Protocol 2: Reverse-Phase Preparative HPLC

For isolating >99% pure material free of regioisomers.

  • Sample Preparation: Dissolve the semi-pure solid in LC-MS grade DMSO (max concentration 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter to remove any particulate matter that could foul the C18 column.

  • Equilibration: Equilibrate the C18 column with 20% Mobile Phase B (MeCN) for 3 Column Volumes (CV).

  • Injection & Run: Inject the sample and initiate the gradient detailed in Table 2 . Monitor UV absorbance at 254 nm and 280 nm. The target compound typically elutes at ~18-20 minutes.

  • Recovery: Immediately freeze the collected fractions on dry ice and lyophilize (freeze-dry). Do not use a rotary evaporator for HPLC fractions containing TFA and water, as the prolonged heat and acidic environment will hydrolyze the C7 methyl ester.

Part 4: Mandatory Visualization

Workflow: Purification Decision Tree

G Crude Crude Mixture (Halogenated Indazole) SolCheck Soluble in Hexane/EtOAc? Crude->SolCheck LiquidLoad Liquid Loading (Minimal DCM) SolCheck->LiquidLoad Yes SolidLoad Solid Loading (Celite/Silica 1:2) SolCheck->SolidLoad No Chromatography Flash Chromatography (Add 1% AcOH or TEA) LiquidLoad->Chromatography SolidLoad->Chromatography PurityCheck Purity > 95%? Chromatography->PurityCheck PrepLC Reverse-Phase Prep-HPLC PurityCheck->PrepLC No (Co-elution) Pure Pure Product (Store at 4°C, Dark) PurityCheck->Pure Yes PrepLC->Pure

Workflow for resolving solubility and co-elution issues during indazole purification.

Mechanism: Photolytic Degradation Pathway

G Start Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate Light hv (UV/Vis Light) or Heat (>40°C) Start->Light Radical Homolytic C-I Bond Cleavage Light->Radical Products Indazole Radical + Iodine Radical (I•) Radical->Products Degradation Deiodinated Byproduct (Pink/Brown Discoloration) Products->Degradation H-abstraction

Photolytic degradation pathway of the C3-iodine bond leading to dehalogenation.

References

  • National Center for Biotechnology Information (PMC) - Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase URL:[Link]

  • National Center for Biotechnology Information (PMC) - Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Substituted Indazole Synthesis

Welcome to the Advanced Technical Support Center for Indazole Synthesis. As privileged scaffolds in medicinal chemistry, indazoles present unique synthetic challenges, particularly regarding regioselectivity and side-rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Indazole Synthesis. As privileged scaffolds in medicinal chemistry, indazoles present unique synthetic challenges, particularly regarding regioselectivity and side-reaction mitigation during ring closure. This guide is designed for researchers and drug development professionals to troubleshoot critical bottlenecks using mechanistically grounded, self-validating protocols.

FAQ 1: Why am I getting a mixture of N1 and N2 alkylated isomers, and how can I control the regioselectivity?

The Causality (Expertise & Experience): Achieving regioselectivity during the direct N-alkylation of 1H-indazoles is a classic challenge, as the reaction inherently produces a mixture of N1 and N2 regioisomers[1]. The product distribution is dictated by the delicate balance between thermodynamic and kinetic control. Quantum mechanical (QM) analyses reveal that the indazole substrate predominantly exists as the 1H-tautomer, which is energetically more stable than the 2H-tautomer by approximately 4.46 kcal/mol[2]. Because of this lower ground-state energy, functionalization at the N1 position yields the thermodynamically stable product[3]. However, the transition state (TS) energy barrier for N2-alkylation is often lower (by ~3.42 kcal/mol) than that of N1-alkylation, making the N2-isomer the kinetically favored product[2].

To control this, you must force the reaction into either a strictly thermodynamic or strictly kinetic regime.

Quantitative Data: Conditions for Regioselective Alkylation
Target IsomerReaction ControlBase / ReagentsSolvent SystemTemperatureExpected Ratio (N1:N2)
N1-Indazole ThermodynamicNaH (Strong, non-nucleophilic)THF (Aprotic, non-polar)0 °C → RT> 10:1[4]
N2-Indazole KineticPPh₃, DIAD, ROH (Mitsunobu)THF (Anhydrous)0 °C → RT< 1:10[3]
Mixed UncontrolledK₂CO₃ (Weak base)DMF (Polar aprotic)Reflux~ 1:1 to 3:1
Self-Validating Protocols

Protocol A: Thermodynamic N1-Alkylation

  • Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (10 mL/mmol) under an inert argon atmosphere at 0 °C.

  • Deprotonation: Slowly add the 1H-indazole substrate (1.0 equiv). Validation Checkpoint: Observe the evolution of H₂ gas. Stir for 30 minutes until the solution becomes clear, indicating complete formation of the thermodynamically favored sodium indazolide salt[3].

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Validation & Workup: Quench carefully with saturated aqueous NH₄Cl. Monitor by normal-phase TLC; the N1-isomer typically exhibits a higher Rf value (less polar) than the N2-isomer.

Protocol B: Kinetic N2-Alkylation (Mitsunobu Conditions)

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the target alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C[3].

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature. Validation Checkpoint: LCMS should show rapid conversion to the N2 product. If the reaction stalls, the steric bulk of the alcohol (B-value) may be overriding the kinetic preference[2].

N_Alkylation Indazole 1H-Indazole (Stable 1-H Tautomer) CondN1 NaH / THF Thermodynamic Control Indazole->CondN1 Deprotonation CondN2 PPh3 / DIAD Kinetic Control Indazole->CondN2 Activation ProdN1 N1-Alkylated Product (Lower Ground State Energy) CondN1->ProdN1 Favors N1 ProdN2 N2-Alkylated Product (Lower TS Barrier) CondN2->ProdN2 Favors N2

Mechanistic divergence in indazole N-alkylation (Thermodynamic vs. Kinetic).

FAQ 2: My Cadogan cyclization is yielding N-oxide byproducts and indazolones instead of the desired 2H-indazole. How can I drive the reaction to completion?

The Causality (Expertise & Experience): The classical Cadogan reaction is a reductive cyclization of o-nitrobenzylideneamines using neat triethyl phosphite (P(OEt)₃) at harsh temperatures (>150 °C)[5][6][7]. Historically, this was assumed to proceed via a highly reactive nitrene intermediate generated by exhaustive deoxygenation[5]. However, recent mechanistic trapping has proven that the reaction proceeds through a competent oxygenated intermediate: the 2H-indazole N-oxide[5][6]. If the secondary deoxygenation step fails—often due to insufficient reducing equivalents, poor mass transfer, or premature aqueous quenching—this N-oxide intermediate persists. During aqueous workup, the unreduced N-oxide can easily hydrolyze into unwanted indazolone side products[5].

Self-Validating Protocol: Mild One-Pot Condensation-Cadogan

To avoid harsh conditions and incomplete reduction, transition to a tri-n-butylphosphine (PBu₃) mediated system[7][8].

  • Condensation: In a rigorously degassed protic solvent (e.g., alcohol), combine the o-nitrobenzaldehyde (1.0 equiv) and the corresponding amine (1.1 equiv). Stir until imine formation is complete (monitor by ¹H NMR for the disappearance of the aldehyde proton).

  • Reductive Cyclization: Add tri-n-butylphosphine (PBu₃, 2.5 - 3.0 equiv) directly to the reaction mixture. Heat to a mild 80 °C[6][7].

  • Validation Checkpoint (Critical): Pull an aliquot for LCMS after 4 hours. Look for the N-oxide intermediate, which will appear as an [M+H]⁺ peak exactly 16 Da higher than your target 2H-indazole. Do not quench the reaction if the +16 Da peak is >2% area. Add an additional 0.5 equiv of PBu₃ if the reaction has stalled.

  • Workup: Once the N-oxide is fully consumed, cool to room temperature and purify via silica gel chromatography to remove phosphine oxide byproducts.

Cadogan_Mechanism Nitro o-Nitrobenzylideneamine Deox1 PBu3 (Mild Reductant) First Deoxygenation Nitro->Deox1 NOxide 2H-Indazole N-oxide (Reactive Intermediate) Deox1->NOxide Deox2 PBu3 (Continued) Second Deoxygenation NOxide->Deox2 Complete Reduction Indazolone Indazolone (Hydrolysis Side Product) NOxide->Indazolone Premature Quench / H2O Indazole 2H-Indazole (Target Product) Deox2->Indazole

Cadogan cyclization pathways showing the N-oxide intermediate and potential side reactions.

FAQ 3: During the copper-catalyzed Ullmann-type ring closure of hydrazones, I observe significant side products and incomplete conversion. What is going wrong?

The Causality (Expertise & Experience): Intramolecular Ullmann-type C-N cross-coupling is a powerful method for 1H-indazole synthesis, but it is highly susceptible to two major side reactions:

  • Mass-Transfer Limitations: Historic precedents rely on insoluble inorganic bases (e.g., K₂CO₃ or Cs₂CO₃ in non-polar solvents). The resulting heterogeneous mixture causes localized starvation of the active copper catalyst, leading to stalled reactions and dehalogenation byproducts[9].

  • Competitive SₙAr: If your substrate contains highly electronegative halogens (e.g., a fluorine at the 4-position) alongside the reacting halogen (e.g., a bromine), the basic conditions can trigger a nonselective intramolecular Nucleophilic Aromatic Substitution (SₙAr). This creates a highly stable, undesired cyclic impurity that is notoriously difficult to separate from the API[9].

Self-Validating Protocol: Solubilized Ullmann Cyclization
  • Preparation: Switch to a fully solubilized system. Use Dimethyl Sulfoxide (DMSO) as the solvent to ensure complete dissolution of the catalyst and base[9].

  • Catalyst Loading: Add CuCl (10 mol%) and a strong, soluble organic base (e.g., DBU or a solubilized alkoxide, 2.0 equiv) to the halogenated hydrazone precursor (1.0 equiv)[9].

  • Reaction: Heat the homogeneous mixture to 90–100 °C under a strict nitrogen atmosphere.

  • Validation Checkpoint: Monitor the reaction via HPLC. An SₙAr byproduct will typically elute earlier than the desired Ullmann product and will lack the characteristic isotopic splitting pattern if a heavy halogen was improperly displaced. The homogeneous nature of this protocol suppresses the SₙAr pathway by accelerating the desired copper-insertion kinetics[9].

References
  • Benchchem. Technical Support Center: Regioselectivity in Indazole N-Alkylation.
  • Benchchem. Technical Support Center: Regioselective....
  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole.
  • Benchchem. Methyl 6-methyl-1H-indazole-5-carboxylate|CAS 1427405-21-7.
  • Benchchem. 4-Bromo-6-chloro-1H-indazole|885519-03-9.
  • Journal of the American Chemical Society (ACS). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions.
  • PMC. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
  • ACS Publications. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • NIScPR. A simplified Cadogan's approach to synthesis of new isoxazolyl indazoles.
  • Organic Letters (ACS). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization.
  • Thieme Connect. 2H-Indazoles by Condensation− Cadogan Reductive Cyclization.

Sources

Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Coupling with 3-Iodoindazoles

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and drug development professionals seeking to optimize the C3-functionalization of the indazole scaffold via palladium-catalyzed Su...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and drug development professionals seeking to optimize the C3-functionalization of the indazole scaffold via palladium-catalyzed Suzuki-Miyaura cross-coupling. By addressing the mechanistic causality behind common experimental failures, this guide provides self-validating protocols to ensure reproducible, high-yield carbon-carbon bond formation.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Should I protect the N1 position of 3-iodoindazole before the Suzuki coupling? A: In most standard applications, protecting the indazole nitrogen (N1) with groups like THP, Boc, or SEM is highly recommended for C3 couplings[1]. Unprotected N-H protons can coordinate with the palladium catalyst, leading to deactivation, or interfere with the basic conditions required for transmetalation, reducing overall yields[2]. Crucial Exception: If your substrate contains strong electron-withdrawing groups (e.g., 3-iodo-5-nitroindazole), the N-Boc group becomes highly labile under basic Suzuki conditions due to the stabilization of the resulting anion[3]. In such cases, using the unprotected 3-iodo-nitroindazole directly often yields superior results (up to 87% yield) and prevents complex mixtures resulting from in-situ deprotection[3][4].

Q2: My reaction stalls, and I observe the formation of a black precipitate. How can I optimize the catalyst? A: The black precipitate is Palladium(0) black, indicating catalyst aggregation and deactivation before the catalytic cycle can complete[5]. For 3-iodoindazoles, switching from simple palladium salts to ferrocene-based divalent complexes like PdCl2(dppf) significantly lowers the energy barrier for the formation of intermediates and stabilizes the active Pd species[5]. Additionally, performing the reaction in imidazolium ionic liquids, such as BMImBF4, has been proven to prevent Pd(0) black formation and allows for effective catalyst recycling[5].

Q3: Can microwave irradiation improve the coupling of sterically hindered or unreactive 3-iodoindazoles? A: Yes. Microwave irradiation is a highly effective optimization strategy that drives sluggish oxidative additions. For example, the Suzuki coupling of 5-methoxy-3-iodoindazole fails under conventional heating (DME at 80 °C) but proceeds smoothly to a 75% yield under microwave irradiation at 120 °C in a dioxane/aqueous Na2CO3 system[3]. Microwave conditions drastically reduce reaction times (from 12–24 hours to 10–40 minutes) while maintaining high regioselectivity for the C3 position[3].

Quantitative Data: Catalyst & Condition Benchmarking

The following table summarizes optimized conditions for various 3-iodoindazole substrates to serve as a baseline for your experimental design.

SubstrateCoupling PartnerCatalystBaseSolventTemp / TimeYieldRef
N-Boc-3-iodo-1H-indazolePhenylboronic acidPdCl2(dppf)K3PO4Dioxane/H2O100 °C, 15 hGood-Excellent
3-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(PPh3)4 (5 mol%)Na2CO3Dioxane/H2O100 °C (MW), 10 min87%[3][4]
5-Methoxy-3-iodo-1H-indazolePinacol vinyl boronatePd(PPh3)4 (5 mol%)Na2CO3Dioxane120 °C (MW), 40 min75%[3]
3-Iodo-6-methyl-4-nitro-1H-indazoleArylboronic acidPdCl2(dppf)K2CO3DME80 °C, 2 h84%[4]

Standard Operating Procedures (Protocols)

Protocol A: Microwave-Assisted Suzuki Coupling of Unprotected 3-Iodoindazole

Best for electron-deficient substrates (e.g., nitro-indazoles) or sluggish reactions.

  • Preparation: To a microwave vial, add the unprotected 3-iodo-1H-indazole (1.0 equiv), the appropriate boronic acid/ester (2.0 equiv), and Pd(PPh3)4 (0.05 equiv)[3].

  • Solvent System: Add dioxane and a 2M aqueous Na2CO3 solution (typically a 5:2 v/v ratio).

  • Inert Atmosphere: Seal the vial, degas the mixture, and backfill with an inert gas (Nitrogen or Argon) three times[6].

  • Irradiation: Place the vial in a microwave reactor and irradiate at 100–120 °C for 10–40 minutes[3].

  • Work-up: Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product via silica gel column chromatography[4].

Protocol B: Conventional Heating Suzuki Coupling of N-Protected 3-Iodoindazole

Best for electron-rich or neutral substrates where N-coordination causes catalyst deactivation.

  • Preparation: To a flame-dried Schlenk flask, add the N-protected 3-iodoindazole (e.g., THP or Boc protected, 1.0 equiv), arylboronic acid (1.2–1.5 equiv), and K2CO3 (2.0–3.0 equiv)[2][4].

  • Inert Atmosphere: Evacuate and backfill the vessel with inert gas three times[6].

  • Catalyst & Solvent: Add degassed solvent (e.g., DME or Dioxane/H2O) and the palladium catalyst (e.g., PdCl2(dppf), 5–10 mol%)[4].

  • Reaction: Heat the reaction mixture to 80–100 °C and stir vigorously for 12–24 hours. Monitor progression by TLC or LC-MS[4][6].

  • Work-up: Upon completion, cool to room temperature, quench with water, and extract with ethyl acetate[4][6]. Wash with brine, dry over anhydrous Na2SO4, and concentrate[6].

  • Deprotection (Optional): If required, remove the N-protecting group using appropriate conditions (e.g., HCl in methanol for THP groups) to yield the free 3-substituted 1H-indazole[2].

Mechanistic Workflow & Troubleshooting Logic

The following diagram maps the standard Suzuki-Miyaura catalytic cycle adapted for 3-iodoindazoles, highlighting critical failure points and their corresponding technical solutions.

SuzukiMiyaura Pd0 Pd(0) Active Catalyst e.g., Pd(PPh3)4 OxAdd Oxidative Addition C-I Bond Cleavage Pd0->OxAdd 3-Iodoindazole Black Issue: Pd Black Formation Fix: Use BMImBF4 or PdCl2(dppf) Pd0->Black Catalyst Aggregation TransMet Transmetalation Boronic Acid & Base OxAdd->TransMet Base / R-B(OH)2 NH Issue: N-H Coordination Fix: N-Boc/THP Protection OxAdd->NH Side Reaction RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Substituted 1H-Indazole Target Molecule RedElim->Product Release

Catalytic cycle of 3-iodoindazole Suzuki coupling with key troubleshooting interventions.

References

  • Benchchem. Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • Benchchem.
  • Benchchem. Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • MDPI.
  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid.
  • PMC. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors.
  • Benchchem. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Welcome to the Application Scientist Knowledge Base. Synthesizing and purifying multi-halogenated indazoles presents unique challenges due to competing electrophilic aromatic substitution pathways, reagent persistence, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. Synthesizing and purifying multi-halogenated indazoles presents unique challenges due to competing electrophilic aromatic substitution pathways, reagent persistence, and the sensitivity of the C7-methyl ester. This guide provides field-proven, mechanistically grounded solutions to help you isolate your target compound with >99% purity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is there a persistent contamination of the des-iodo starting material, and why is it hard to separate? A1: The C3 position of the indazole core is the most nucleophilic site. However, as the reaction progresses, the accumulation of the electron-withdrawing iodine atom deactivates the ring, often leading to an incomplete reaction. On normal-phase silica, the des-iodo starting material (Methyl 5-bromo-1H-indazole-7-carboxylate) and the target 3-iodo product have similar polarities. Mechanistically, the large, polarizable iodine atom increases the overall lipophilicity (LogP) of the molecule and sterically shields the indazole core from interacting with polar silanol groups. Consequently, the target 3-iodo product will elute faster (higher Rf​ ) than the des-iodo starting material during [1].

Q2: My crude NMR shows significant succinimide and unreacted NIS/Iodine. How can I remove these without relying entirely on chromatography? A2: Relying on chromatography to remove N-Iodosuccinimide (NIS) or succinimide overloads the column and causes severe streaking. The causality of their removal lies in their aqueous solubility and redox potential. A self-validating aqueous quench using 10% Sodium Thiosulfate (Na₂S₂O₃) reduces electrophilic iodine to water-soluble iodide. You can visually validate this when the dark brown/red color of the organic layer turns pale yellow. Follow this with a saturated Sodium Bicarbonate (NaHCO₃) wash to deprotonate and extract succinimide (pKa ~9.4) entirely into the aqueous phase.

Q3: I am detecting a highly polar impurity at the baseline of my TLC. What is it, and how do I prevent it? A3: This is almost certainly 5-bromo-3-iodo-1H-indazole-7-carboxylic acid, the ester hydrolysis byproduct. The C7-methyl ester is susceptible to hydrolysis if you use strong bases (like NaOH or KOH) during the workup. To prevent this, strictly limit basic washes to mild bases like NaHCO₃. If the acid impurity is already present, it is easily removed via the aqueous bicarbonate wash, as the carboxylate salt will partition into the aqueous layer.

Section 2: Impurity Profiling & Quantitative Data

To effectively purify your mixture, you must understand the physicochemical properties of the expected impurities.

Impurity / ComponentOrigin / Causality Rf​ (80:20 Hex:EtOAc)Primary Removal Strategy
Target: 3-Iodo Indazole C3 Electrophilic Substitution~0.45 Product (Keep)
Des-iodo Indazole (SM)Incomplete iodination~0.35Silica Gel Chromatography
C4/C6 RegioisomersOver-reaction / Mis-direction~0.40 - 0.48Fractional Recrystallization
Indazole-7-carboxylic acidEster hydrolysis (high pH)0.00 (Baseline)Aqueous NaHCO₃ Wash
Iodine (I₂) / NISUnreacted reagentsVaries (Streaks)Aqueous Na₂S₂O₃ Wash
SuccinimideByproduct of NIS0.10Aqueous NaHCO₃ Wash

Section 3: Self-Validating Experimental Protocols

Protocol A: Reductive Aqueous Workup (Reagent Removal)

Purpose: To chemically neutralize reactive halogen species and extract polar byproducts before chromatography.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) to ensure all organic components remain in solution.

  • Reductive Quench: Transfer to a separatory funnel and wash with an equal volume of 10% aqueous Na₂S₂O₃.

    • Validation Check: Vigorously shake and vent. The organic layer must transition from dark brown/purple to pale yellow/colorless. If the dark color persists, repeat the wash.

  • Mild Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove succinimide and any hydrolyzed carboxylic acid impurities.

  • Drying: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: High-Resolution Silica Gel Chromatography

Purpose: To separate the target compound from the des-iodo starting material.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add silica gel (mass equal to 2x the crude weight), and evaporate to a free-flowing powder. This ensures a tight loading band and prevents peak tailing.

  • Column Packing: Pack the column using 100% Hexanes.

  • Elution: Elute using a shallow gradient of Hexanes to Ethyl Acetate (start at 95:5, slowly increase to 80:20).

    • Validation Check: Spot fractions on a silica TLC plate. Visualize under UV 254 nm. The target compound is highly UV-active and will elute first. Do not pool fractions where the target spot overlaps with the lower Rf​ des-iodo spot.

Protocol C: Fractional Recrystallization (Final Polishing)

Purpose: To remove trace regioisomers and achieve >99% purity.

  • Dissolution: Dissolve the enriched chromatographic fractions in a minimal volume of a boiling mixed solvent system (e.g., Tetrahydrofuran/Water or Ethanol/Water). The solubility of the indazole increases significantly at elevated temperatures, which is the core principle of [2].

  • Crystallization: Allow the solution to cool very slowly to room temperature, then transfer to a 4°C refrigerator. Slow cooling promotes the formation of perfect crystal lattices, explicitly excluding misaligned regioisomers[3].

  • Filtration: Filter the crystals via vacuum filtration and wash with ice-cold hexanes.

    • Validation Check: A clean baseline in the ¹H NMR (specifically the absence of the C3-proton singlet at ~8.0 ppm) validates the complete removal of the des-iodo impurity.

Section 4: Visualizations

G SM Starting Material (Des-iodo Indazole) Reaction Electrophilic Aromatic Substitution (C3) SM->Reaction Reagents Iodination Reagents (NIS / I2) Reagents->Reaction Target Target Product (3-Iodo Indazole) Reaction->Target Imp1 Unreacted SM (Des-iodo) Reaction->Imp1 Imp2 Regioisomers (C4/C6 Iodination) Reaction->Imp2 Imp3 Hydrolysis Product (Carboxylic Acid) Reaction->Imp3

Fig 1: Reaction pathway and causality of impurity generation during C3-iodination.

G Crude Crude Mixture Quench Na2S2O3 Wash (Removes I2/NIS) Crude->Quench BaseWash NaHCO3 Wash (Removes Acid) Quench->BaseWash OrgLayer Organic Layer BaseWash->OrgLayer Chroma Silica Column (Removes Isomers) OrgLayer->Chroma Recryst Recrystallization (Final Polish) Chroma->Recryst Pure Pure Product Recryst->Pure

Fig 2: Sequential purification workflow for isolating the target indazole.

References

  • Title: Method for separating and purifying substituted indazole isomers (CN101948433A)
  • Title: On the Illusive Nature of o-Formylazobenzenes: Exploiting the Nucleophilicity of the Azo Group for Cyclization to Indazole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Recrystallization Source: Chemistry LibreTexts URL: [Link]

Sources

Optimization

Technical Support Center: Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Welcome to the technical support center for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block. The insights provided are based on established chemical principles of substituted indazoles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal long-term storage conditions for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate?

A1: For long-term stability, the compound should be stored in a tightly sealed container, protected from light, at -20°C. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Safety data sheets for similar bromo-indazoles recommend storing in a well-ventilated, locked-up place.[1][2][3]

Q2: Is this compound sensitive to light or air?

Q3: Can I handle this compound on the open bench?

A3: For weighing and initial preparation of solutions, handling on an open bench for short periods is generally acceptable, provided it is done in a well-ventilated area.[3][6] However, for extended manipulations or if there are concerns about atmospheric moisture, working in a glove box or under a stream of inert gas is recommended. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][6]

Solubility and Solution Stability

Q4: What are the recommended solvents for dissolving Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate?

A4: This compound is expected to be soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM). For reaction purposes, aprotic polar solvents are often suitable.[7] It is crucial to use anhydrous solvents, especially for reactions sensitive to water, to prevent hydrolysis of the methyl ester group.

Q5: How stable is the compound once dissolved in a solvent? Should I prepare fresh solutions for each experiment?

A5: It is highly recommended to prepare solutions fresh for each experiment. In solution, especially in protic or non-anhydrous solvents, the methyl ester is susceptible to hydrolysis. Furthermore, dissolved oxygen can promote degradation. If a stock solution must be prepared, it should be stored under an inert atmosphere at a low temperature (-20°C) and used within a short period. Monitor the solution for any color change, which could indicate decomposition.

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low reaction yield in cross-coupling reactions (e.g., Suzuki, Heck) 1. Decomposition of starting material: The C-I bond is highly reactive and can lead to homocoupling or other side reactions under harsh conditions.[8][9] 2. Catalyst deactivation: The indazole nitrogen can coordinate to the metal catalyst, potentially leading to deactivation.[8] 3. Incomplete reaction: The steric hindrance from the 7-carboxylate group might slow down the reaction rate.1. Use freshly prepared solutions of the indazole. 2. Employ milder reaction conditions (lower temperature, shorter reaction time). 3. Consider N-protection of the indazole to prevent catalyst inhibition.[8] 4. Screen different palladium catalysts and ligands to optimize the reaction.
Formation of an unexpected byproduct corresponding to the de-iodinated compound. Reductive de-iodination: This can occur in the presence of certain reducing agents, bases, or even some catalysts and solvents, particularly at elevated temperatures.1. Ensure all reagents are pure and free from reductive impurities. 2. Use a weaker base if the reaction allows. 3. Minimize reaction time and temperature. 4. Analyze the reaction mixture by LC-MS to identify the point of byproduct formation.
The solid compound has developed a yellow or brownish tint over time. Decomposition: Discoloration often indicates the formation of degradation products, possibly due to exposure to light, air, or moisture. This could involve the release of elemental iodine.1. If the discoloration is minor, the material may still be usable after purification (e.g., recrystallization or column chromatography). 2. For critical applications, it is best to use a fresh, pure sample. 3. Always store the compound under the recommended conditions to prevent future degradation.
Inconsistent results between different batches of the compound. Varying purity: Impurities from the synthesis can affect reactivity and stability.1. Check the certificate of analysis for each batch. 2. It is good practice to re-purify the compound if purity is a concern. 3. Standardize storage and handling procedures for all batches.

Experimental Protocols: Best Practices

Workflow for Handling and Using the Compound

The following diagram outlines the recommended workflow to maintain the integrity of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate during experimental use.

G storage Store at -20°C under inert gas, protected from light weighing Weigh quickly in a well-ventilated area storage->weighing Equilibrate to RT before opening dissolution Dissolve in anhydrous solvent under inert atmosphere weighing->dissolution reaction Add to reaction mixture (preferably under inert gas) dissolution->reaction analysis Analyze reaction progress (TLC, LC-MS) reaction->analysis workup Perform aqueous workup if necessary analysis->workup purification Purify product (e.g., column chromatography) workup->purification

Caption: Recommended workflow for handling Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate.

Potential Degradation Pathway: Ester Hydrolysis

One common stability issue for this molecule is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially in the presence of water and either acid or base.

G start Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate product 5-Bromo-3-iodo-1H-indazole-7-carboxylic acid start->product H₂O / H⁺ or OH⁻

Caption: Potential hydrolysis of the methyl ester group.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for a Suzuki-Miyaura reaction, a common application for this type of compound. Optimization will likely be necessary.

  • Preparation:

    • To a flame-dried reaction vial, add Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

    • The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position.[10]

  • Degassing and Solvent Addition:

    • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Catalyst Addition:

    • Add a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%), to the reaction mixture.[10]

  • Reaction:

    • Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions - Benchchem. (n.d.).
  • comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles - Benchchem. (n.d.).
  • Synthesis and reactivity of azole-based iodazinium salts - PMC - NIH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1 H NMR - ChemicalBook. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021, April 20).
  • Chemical Safety Data Sheet MSDS / SDS - 5-BROMO-7-METHYL-1H-INDAZOLE - ChemicalBook. (2026, January 17).
  • 5-Bromo-3-iodo-7-methyl-1H-indazole | 1360885-34-2 - Sigma-Aldrich. (n.d.).
  • Imino-λ3-iodane-Triggered Oxidative Ring-Opening of 2H-Indazoles to ortho-N-Acylsulfonamidated Azobenzenes | Organic Letters - ACS Publications. (2023, May 31).
  • Iodination reaction of commercial indazole. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Safety Data Sheet - ChemScene. (n.d.).
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. (2023, April 28).
  • Methyl 5-bromo-1H-indazole-3-carboxylate | C9H7BrN2O2 | CID 12689298 - PubChem. (n.d.).
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem. (2022, January 11).
  • 5-Bromo-1-methyl-1H-indazole SDS, 465529-57-1 Safety Data Sheets - ECHEMI. (n.d.).
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ACS Publications. (2023, March 23).
  • 5-Bromo-7-methyl-1H-indazole-3-carboxylic acid - - Sigma-Aldrich. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).
  • Methyl 5-bromo-1H-indazole-3-carboxylate | CAS 78155-74-5 | SCBT. (n.d.).
  • A Comparative Guide to the Reactivity of 3-Iodo- 6-methyl-5-nitro-1H-indazole and 3-Bromo-6 - Benchchem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Methyl 5-bromo-3-iodo-1H-indazole-7-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate .

This molecule presents unique crystallization challenges. The dense, highly polarizable heavy halogens (bromine at C5, iodine at C3) significantly increase the compound's lipophilicity and molecular weight, while the planar 1H-indazole core promotes strong π−π stacking [1]. Furthermore, the N1-proton and C7-methyl ester introduce competitive hydrogen-bond donor/acceptor dynamics. These competing intermolecular forces often lead to co-crystallization of structurally similar impurities or the dreaded "oiling out" phenomenon during purification.

This self-validating guide will equip you with the mechanistic understanding and step-by-step protocols required to achieve >99% purity.

Part 1: Solvent Selection Matrix

The principle of "like dissolves like" must be carefully calibrated for poly-halogenated heterocycles. Relying solely on aliphatic hydrocarbons (like hexanes) will result in poor solubility, while overly polar solvents (like pure methanol) may cause the product to crash out too rapidly, trapping impurities within the crystal lattice.

Table 1: Validated Solvent Systems for Halogenated Indazoles
Solvent SystemVolumetric RatioPrimary Mechanism of ActionProsCons / Risks
EtOAc / Heptane Tunable (Typically 1:3)Polarity Gradient: EtOAc dissolves the polar ester/NH; Heptane acts as a tunable anti-solvent.Industry standard; highly tunable; excellent yield.Prone to oiling out if the crude mixture is heavily contaminated.
Toluene Single Solvent π−π / Halogen Stacking: Aromatic solvent matches the polarizability of the halogenated indazole core.Prevents oiling out; excellent for rejecting aliphatic impurities.High boiling point ( 110∘ C) makes solvent removal tedious.
Acetonitrile (MeCN) Single SolventDipole Interaction: Solubilizes polar impurities while the greasy halogens force the product to crystallize upon cooling.Direct HPLC sampling possible; excellent for removing salt byproducts [2].Poor solubility at room temperature requires large solvent volumes.

Note: Strictly avoid Ethanol as a recrystallization solvent for this compound. Heating a methyl ester in ethanol can lead to unwanted transesterification, yielding the ethyl ester byproduct.

Part 2: Self-Validating Recrystallization Protocol (EtOAc/Heptane)

This protocol utilizes a dual-solvent (solvent/anti-solvent) approach. Every step includes a validation checkpoint to ensure the thermodynamic state of the solution is optimal before proceeding.

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate in a round-bottom flask equipped with a reflux condenser. Add 5 volumes (5 mL per gram of crude) of Ethyl Acetate (EtOAc).

  • Heating & Saturation: Heat the suspension to a gentle reflux ( 75∘ C) using a water or oil bath.

    • Validation Checkpoint: If the solid does not fully dissolve, add hot EtOAc in 1 mL increments until the solution is completely clear. Do not exceed 15 volumes.

  • Hot Filtration (Optional but Recommended): If persistent turbidity remains after 15 volumes of EtOAc, the contaminant is likely an insoluble inorganic salt (e.g., residual palladium or base from a previous coupling step). Perform a rapid hot filtration through a pre-warmed Buchner funnel.

  • Anti-Solvent Addition: Return the clear, hot EtOAc solution to reflux. Begin adding hot Heptane dropwise.

    • Validation Checkpoint: Continue adding Heptane until a faint, persistent cloudiness appears (the saturation point). Once cloudy, immediately add 3-5 drops of hot EtOAc until the solution just turns clear again. This validates that you are exactly at the thermodynamic edge of solubility.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours.

    • Mechanistic Insight: Rapid cooling forces kinetic precipitation, trapping des-bromo or des-iodo impurities inside the lattice. Slow cooling favors thermodynamic lattice packing, excluding impurities [3].

  • Harvesting: Once at room temperature, transfer the flask to an ice bath ( 4∘ C) for 30 minutes to maximize yield. Filter the crystals under vacuum and wash with 2 volumes of ice-cold Heptane.

Workflow Visualization

Workflow Start Crude Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate Dissolve Suspend in minimal hot EtOAc (Reflux) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear HotFilter Hot Filtration (Remove insolubles) CheckClear->HotFilter No AddHeptane Add hot Heptane dropwise until persistent turbidity CheckClear->AddHeptane Yes HotFilter->AddHeptane Cooling Cool slowly to RT, then to 4°C AddHeptane->Cooling Collect Filter & Wash (Cold Heptane) Cooling->Collect

Caption: Standard dual-solvent recrystallization workflow with integrated validation checkpoints.

Part 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" instead of forming crystals. What is happening, and how do I fix it?

The Causality: "Oiling out" is a phenomenon known as Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturated compound separates from the solvent as a secondary liquid phase (an emulsion) rather than a crystalline solid [4]. This happens because the melting point of your highly impure crude mixture has been depressed below the temperature at which the solution becomes saturated [5]. The heavy halogens in your indazole core make the molecule highly polarizable, which can stabilize this metastable oily state.

The Fix:

  • Reheat: Immediately return the flask to reflux until the oil redissolves into a single homogeneous phase.

  • Dilute: Add 10-15% more of the "good" solvent (EtOAc). Oiling out often means the solution is simply too concentrated.

  • Seed: As the solution cools (before it reaches the oiling-out temperature), introduce a tiny "seed crystal" of pure Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate. This provides a nucleation site, bypassing the kinetic barrier of LLPS and forcing solid crystal growth.

OilingOut Issue Observation: Product 'Oils Out' (LLPS) Cause Cause: Impurity depresses MP below solvent saturation temp Issue->Cause Action1 Reheat to redissolve oil Cause->Action1 Decision Choose Intervention Action1->Decision Sol1 Add more 'Good' Solvent (Lower concentration) Decision->Sol1 Sol2 Add Seed Crystals during slow cooling Decision->Sol2 Sol3 Switch Solvent System (e.g., to Toluene) Decision->Sol3

Caption: Mechanistic troubleshooting pathway for resolving Liquid-Liquid Phase Separation (Oiling Out).

Q2: NMR shows that my recrystallized product still contains the des-iodo (Methyl 5-bromo-1H-indazole-7-carboxylate) impurity. Why didn't it wash out?

The Causality: Halogenated indazoles are notorious for a phenomenon called isomorphous replacement. Because the des-iodo impurity is structurally identical to your product—minus the bulky iodine atom at C3—it can seamlessly slip into the crystal lattice of your desired product during nucleation. The standard EtOAc/Heptane system relies on polarity differences, but the polarity difference between the mono-halogenated and di-halogenated indazole is minimal.

The Fix: Switch your recrystallization solvent to Toluene . Toluene engages in strong π−π and halogen-arene interactions. The iodine atom at C3 significantly alters the polarizability and steric bulk of the molecule compared to the des-iodo byproduct. Toluene is highly sensitive to these polarizability differences, allowing it to keep the des-iodo impurity solubilized in the mother liquor while the heavier, di-halogenated product crystallizes out.

Q3: Can I use Methanol to recrystallize this compound?

The Causality: Yes, but with caveats. Because your compound is a methyl ester, using Methanol (MeOH) carries zero risk of destructive transesterification (unlike Ethanol or Isopropanol). However, Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate has very low solubility in cold MeOH but moderate solubility in hot MeOH. If you use MeOH, you must use it as a single-solvent system. Be warned: the steep solubility curve in MeOH often leads to rapid kinetic crashing (precipitation) rather than slow thermodynamic crystallization, which can trap impurities. If you use MeOH, you must cool the flask at an exceptionally slow rate (e.g., wrapping the flask in glass wool).

References

  • Zhang, C., et al. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances, National Institutes of Health (NIH) / Semantic Scholar. Available at:[Link]

  • Reddit Chempros Community. "Go-to recrystallization solvent mixtures." r/Chempros, Reddit. Available at:[Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting Crystallization." Chemistry LibreTexts. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Process Analytics. Available at:[Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." KiloMentor Blog. Available at:[Link]

Optimization

Optimizing reaction conditions for bromo-iodo-indazole functionalization

Welcome to the Technical Support Center for Indazole Functionalization . As a Senior Application Scientist, I have designed this portal to address the complex chemoselectivity and regioselectivity challenges associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Functionalization . As a Senior Application Scientist, I have designed this portal to address the complex chemoselectivity and regioselectivity challenges associated with the 6-bromo-3-iodo-1H-indazole scaffold.

This bifunctionalized building block is critical in medicinal chemistry for developing targeted therapeutics, such as kinase inhibitors[1]. Because it possesses two distinct halogen atoms, it enables orthogonal, sequential cross-coupling[1]. However, successfully executing these reactions requires precise control over thermodynamics, catalyst selection, and protecting group strategies.

Interactive Logic Maps: Orthogonal Functionalization

The following workflows illustrate the causal relationships between the indazole's structural properties and the required experimental conditions.

Workflow Start 6-Bromo-3-iodo-1H-indazole Protect Step 1: N1-Protection (THP, SEM, Boc) Start->Protect Base, PG-Cl Coupling1 Step 2: 1st Cross-Coupling (C3-I) Pd(PPh3)4, 60-80°C Protect->Coupling1 R1-B(OH)2 or R1-Alkyne Coupling2 Step 3: 2nd Cross-Coupling (C6-Br) Pd(dppf)Cl2, 100-110°C Coupling1->Coupling2 R2-B(OH)2 or R2-Alkyne Deprotect Step 4: Global Deprotection Coupling2->Deprotect Acid/Fluoride Product 3,6-Disubstituted-1H-indazole Deprotect->Product Final Product

Orthogonal functionalization workflow for 6-bromo-3-iodo-1H-indazole.

Logic Indazole 6-Bromo-3-iodo-1H-indazole NH N1-H (Acidic pKa ~14) Risk: Catalyst Poisoning Indazole->NH CI C3-I (BDE ~65 kcal/mol) High Reactivity Indazole->CI CBr C6-Br (BDE ~81 kcal/mol) Moderate Reactivity Indazole->CBr ActionNH Action: Protect (THP/SEM) NH->ActionNH ActionCI Action: Pd(0) Oxidative Addition Mild Conditions (60°C) CI->ActionCI ActionCBr Action: Pd(0) Oxidative Addition Harsh Conditions (100°C) CBr->ActionCBr

Reactivity logic and chemoselectivity hierarchy in bromo-iodo-indazoles.

Knowledge Base: Chemoselectivity & Troubleshooting FAQs

Q1: Why am I getting competitive coupling at the bromo position when targeting the iodo site? A1: This is a thermodynamic control issue. The reactivity of aryl halides in palladium-catalyzed cross-coupling is strictly governed by their bond dissociation energies (BDE): C-I < C-Br < C-Cl[2]. The C3-I bond requires significantly less energy for the Pd(0) oxidative addition step. If your reaction temperature exceeds 80 °C, or if you utilize highly electron-rich, bulky phosphine ligands (like XPhos) prematurely, the catalyst gains enough energy to overcome the activation barrier of the stronger C-Br bond, resulting in di-coupled or mixed products[3]. Solution: Restrict the first coupling to mild catalysts like Pd(PPh3​)4​ and maintain temperatures between 60–80 °C.

Q2: Do I strictly need to protect the indazole N1/N2 position before cross-coupling? A2: Yes, as a best practice. The indazole N1-H is highly acidic. Under the basic conditions required for Suzuki or Sonogashira couplings, it easily deprotonates. The resulting anion can tightly coordinate with the palladium catalyst, leading to severe catalyst poisoning or unwanted N-arylation[4]. Exception: Unprotected 3-iodoindazoles can occasionally be functionalized if subjected to microwave irradiation, though this is highly substrate-dependent and often suffers from poor yields due to N-deprotection side reactions[5].

Q3: How do I overcome poor yields in the second coupling (bromo position) after a successful iodo functionalization? A3: Once the C3 position is functionalized, the steric bulk increases, and the electronic distribution across the indazole core shifts. To force the oxidative addition into the C6-Br bond, you must upgrade your catalytic engine. Switch to bidentate ligands (e.g., dppf) which stabilize the Pd intermediate, or use bulky monophosphines that accelerate the reductive elimination step. Elevate the reaction temperature to 100–110 °C.

Quantitative Data Matrix

Table 1: Catalyst and Condition Selection for Orthogonal Coupling Summarizing the thermodynamic thresholds required to differentiate the two halogen sites.

Target SiteHalogenEst. BDE (kcal/mol)Recommended CatalystTemp (°C)BaseSolvent
C3 Iodo~65 Pd(PPh3​)4​ 60–80 Na2​CO3​ / K2​CO3​ Dioxane/ H2​O
C6 Bromo~81 Pd(dppf)Cl2​ 100–110 K3​PO4​ / Cs2​CO3​ Toluene/ H2​O

Table 2: Impact of N-Protecting Groups on Cross-Coupling Efficiency

Protecting GroupStability to BaseDeprotection ConditionsImpact on C3-Coupling Yield
None (N-H) Low (Anion formation)N/ALow-Moderate (Prone to catalyst poisoning)
THP HighAcidic (TFA or HCl)High (Excellent masking of acidic NH)
SEM HighFluoride (TBAF) or AcidicHigh (Improves organic solubility)
Boc ModerateAcidic (TFA)Moderate (Prone to premature cleavage at high temps)

Validated Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol 1: Regioselective C3-Suzuki-Miyaura Coupling (Targeting Iodo)

Objective: Selectively couple at the C3 position while leaving the C6-Br intact for downstream use.

  • Preparation: Charge an oven-dried Schlenk flask with N-protected 6-bromo-3-iodo-1H-indazole (1.0 equiv), the desired boronic acid (1.1 equiv), and Pd(PPh3​)4​ (5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous Na2​CO3​ (2.0 equiv).

  • Reaction: Heat the mixture to 65 °C under an argon atmosphere for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. You must observe the mass shift corresponding to the R1 addition. Crucially, the product mass must retain the distinct 1:1 isotopic pattern (M, M+2) indicative of the unreacted bromine atom.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Subsequent C6-Sonogashira Coupling (Targeting Bromo)

Objective: Functionalize the remaining C6-Br bond using harsher conditions.

  • Preparation: In a dry Schlenk tube, combine the C3-functionalized 6-bromo-indazole (1.0 equiv), Pd(PPh3​)2​Cl2​ (5 mol%), and CuI (10 mol%).

  • Solvent Addition: Add degassed DMF and triethylamine (3.0 equiv), followed by the terminal alkyne (1.5 equiv).

  • Reaction: Heat to 100 °C for 12 hours. The elevated temperature is mandatory to break the C-Br bond[3].

  • Self-Validation Checkpoint: TLC should show complete consumption of the starting material. LC-MS must show the final coupled mass with the complete disappearance of the bromine isotope pattern.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol 3: Global Deprotection (THP Removal)
  • Preparation: Dissolve the orthogonally functionalized indazole in Dichloromethane (DCM).

  • Reaction: Add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Workup: Carefully neutralize with saturated NaHCO3​ (monitor gas evolution), extract the organic layer, dry, and concentrate to yield the final 3,6-disubstituted-1H-indazole.

Reference Library

  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Unibrom. Available at:

  • A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6. Benchchem. Available at:

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. Available at:

  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Benchchem. Available at:

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. NIH / PMC. Available at:

Sources

Troubleshooting

Avoiding dehalogenation in reactions with Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate

Focus Substrate: Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate Executive Summary & Mechanistic Causality Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is a highly versatile, bifunctionalized building block used exten...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Executive Summary & Mechanistic Causality

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is a highly versatile, bifunctionalized building block used extensively in drug discovery. The C3-iodo position is electronically deficient and highly reactive toward oxidative addition, making it the primary site for palladium-catalyzed cross-coupling[1],[2]. However, researchers frequently encounter hydrodehalogenation (debromination) at the C5 position during C3-selective reactions.

The Causality of Dehalogenation: Hydrodehalogenation is a competing, destructive catalytic cycle. While the Pd(0) catalyst preferentially inserts into the weaker C3-I bond, elevated temperatures or highly active catalysts can lead to unintended oxidative addition into the C5-Br bond. Once the Ar-Pd(II)-Br complex forms, it is susceptible to ligand exchange with a hydride donor. Common hydride donors include alcoholic solvents, aliphatic amine bases, or adventitious water[3],[4]. Following coordination, the complex undergoes β -hydride elimination (releasing formaldehyde from methanol, or an imine from an amine), generating a Pd-H species. Subsequent reductive elimination yields the unwanted des-bromo byproduct[5].

Troubleshooting & FAQs

Q1: I am observing a significant M-79/M-81 peak in my LC-MS during my Suzuki-Miyaura coupling at C3. Why is the C5-bromine being lost? A: This mass shift indicates hydrodehalogenation. If your reaction conditions include primary or secondary alcohols (e.g., methanol, ethanol) or aliphatic amines (e.g., triethylamine), these reagents act as potent hydride donors. The Pd(II) intermediate coordinates to the alkoxide or amine, undergoes β -hydride elimination, and forms a transient Pd-H species that reductively eliminates the debrominated indazole[5],[4].

Q2: How can I optimize my catalyst and ligand system to prevent this side reaction? A: The key is to accelerate the productive transmetalation/reductive elimination cycle at C3 while suppressing irreversible C5-Br activation. We recommend using bulky, electron-rich phosphine ligands like P(t−Bu)3​ or XPhos . Bulky ligands not only promote rapid reductive elimination but can also make the oxidative addition into the C-Br bond reversible[6]. If Pd(0) mistakenly inserts into the C5-Br bond, the extreme steric bulk forces it to de-insert (reductively eliminate the starting halide) rather than proceeding down the dead-end hydrodehalogenation pathway[6].

Q3: What are the optimal solvent and base combinations to prevent hydride transfer? A:

  • Solvent: Strictly avoid alcohols. Use anhydrous, aprotic solvents such as 1,4-Dioxane, Toluene, or THF.

  • Base: Replace amine bases with inorganic bases like anhydrous K3​PO4​ or Cs2​CO3​ . These bases facilitate transmetalation without providing a β -hydride source[4].

  • Additives: Ensure strict anhydrous conditions. Adventitious water can act as a hydrogen source for dehalogenation, forming phosphonium salts that hydrolyze to yield hydride equivalents[3].

Q4: Does the N1-H of the indazole need to be protected for C3-coupling? A: Yes. The free N-H of the indazole is acidic and can coordinate to the palladium center, either poisoning the catalyst or directing it toward unwanted side reactions. N-protection (e.g., with a Boc or THP group) is critical for maintaining high C3-selectivity and preventing off-cycle catalyst degradation[7],[2].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causal relationship between reaction parameters and the ratio of productive coupling versus destructive debromination.

Table 1: Effects of condition optimization on the ratio of C3-Coupled Product vs. C5-Debrominated Byproduct.

LigandSolventBaseTemp (°C)Product Yield (%)Debromination (%)Mechanistic Conclusion
PPh3​ EtOH / H2​O Na2​CO3​ 804535High hydride transfer from EtOH and water[3],[5].
dppfDMF Et3​N 906020Amine base acts as a β -hydride source[4].
XPhos1,4-Dioxane K3​PO4​ 8085<5Optimal. Aprotic solvent and inorganic base prevent H-transfer.
P(t−Bu)3​ Toluene Cs2​CO3​ 7092<2Bulky ligand makes C-Br addition reversible[6].

Validated Experimental Protocol: Selective C3-Suzuki Coupling

Objective: Couple an aryl boronic acid to the C3-position of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate while preserving the C5-Br bond.

Prerequisites (Self-Validating System):

  • Substrate Verification: Ensure the starting material is N-protected (e.g., Methyl 1-Boc-5-bromo-3-iodo-1H-indazole-7-carboxylate) prior to coupling[7].

  • Moisture Control: Flame-dry all glassware. Use strictly anhydrous solvents to prevent water-mediated hydrodehalogenation[3].

Step-by-Step Methodology:

  • Reagent Charging: In a flame-dried Schlenk tube, add the N-protected indazole substrate (1.0 equiv), the aryl boronic acid (1.1 equiv), Pd2​(dba)3​ (2.5 mol%, yielding 5 mol% active Pd), XPhos (10 mol%), and finely ground anhydrous K3​PO4​ (2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with high-purity Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M relative to substrate) via syringe.

  • Degassing: Sparge the reaction mixture with Argon for 10 minutes to remove dissolved oxygen, which can cause boronic acid homocoupling.

  • Heating & Active Monitoring: Transfer the tube to a pre-heated oil bath at 80 °C. Monitor the reaction via LC-MS every 2 hours.

    • Self-Validation Check: Look for the consumption of the starting material mass and the appearance of the product mass. If an M-79 peak appears, stop heating immediately to prevent further debromination.

  • Workup: Once complete (typically 4-6 hours), cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure C3-coupled, C5-bromo product.

Visualizations

Mechanism cluster_productive Productive Cycle (C3-I) cluster_destructive Off-Cycle Pathway (C5-Br) Pd0 Pd(0) Catalyst ArI Oxidative Addition (C3-I) Fast & Irreversible Pd0->ArI High Chemoselectivity ArBr Oxidative Addition (C5-Br) Slow Pd0->ArBr Excess Heat / Active Catalyst Transmet Transmetalation (Boronic Acid) ArI->Transmet Product Desired C3-Coupled Product (C5-Br Intact) Transmet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArBr->Pd0 Reversible with Bulky Ligands (e.g., PtBu3) Hydride β-Hydride Elimination (from Alcohols/Amines/Water) ArBr->Hydride H-Donors Present Byproduct Dehalogenated Byproduct (Loss of Bromine) Hydride->Byproduct Reductive Elimination Byproduct->Pd0 Catalyst Regeneration

Pathways of productive C3-arylation versus unwanted C5-hydrodehalogenation.

Workflow Step1 1. N-Protection (Block N1-H) Step2 2. Reagent Setup (Anhydrous K3PO4, 1,4-Dioxane) Step1->Step2 Step3 3. Catalyst System (Pd2(dba)3 + XPhos) Step2->Step3 Step4 4. Reaction (80°C, Ar Atmosphere) Step3->Step4 Step5 5. LC-MS Monitoring (Check for M-79) Step4->Step5 Step6 6. Isolation (Celite Filtration) Step5->Step6

Validated experimental workflow for selective C3-functionalization avoiding C5-debromination.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics - ACS Publications URL: 3

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications (RSC Publishing) URL: 5

  • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: PMC - NIH URL: 7

  • Title: Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Source: Unibrom URL: 1

  • Title: The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles Source: Journal of the American Chemical Society - ACS Publications URL: 6

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: 4

  • Title: A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions Source: Benchchem URL: 2

Sources

Optimization

Technical Support Center: Column Chromatography for Indazole Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with purifying this important class of heterocyclic compounds. Indazoles are prevalent scaffolds in medicinal chemistry, but their purification via column chromatography is often complicated by their polarity, basicity, and potential for tautomerization.[1][2]

This document provides practical, in-depth solutions to common problems, moving from frequently asked questions to a detailed troubleshooting guide. Our goal is to explain the causality behind experimental choices, empowering you to develop robust and efficient purification protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for setting up a successful purification.

Q1: What is the best stationary phase to start with for purifying indazole derivatives?

A1: Silica gel is the most common and cost-effective stationary phase for the column chromatography of indazole derivatives.[3] However, the inherent acidity of standard silica gel can lead to issues like peak tailing, especially with basic indazoles, due to strong interactions with surface silanol groups (Si-OH).[4] If tailing is observed on a TLC plate, consider using neutral or basic alumina as an alternative, or deactivating the silica gel before use.[4][5] For highly polar indazoles, reversed-phase silica (C18) with a polar mobile phase (like water/acetonitrile or water/methanol) can be an excellent option.[4]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: Mobile phase selection should always be guided by prior analysis using Thin-Layer Chromatography (TLC).[6]

  • Start Simple: Begin with a binary solvent system, typically a non-polar solvent like hexanes or petroleum ether mixed with a more polar solvent such as ethyl acetate (EtOAc).[1]

  • Aim for an Optimal Rf: Adjust the solvent ratio to achieve a retention factor (Rf) for your target compound between 0.2 and 0.4 .[4] This Rf range on a TLC plate generally translates to the best separation on a column.

  • Consider Solvent Selectivity: If separation is poor, changing the solvent system can alter selectivity. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly change the elution order and resolution of compounds.[4][7]

Q3: My indazole derivative is streaking badly on the TLC plate. What does this mean for my column?

A3: Streaking or "tailing" on a TLC plate is a strong indicator that you will have poor separation and broad, tailing peaks on your silica gel column. This is a very common issue with nitrogen-containing heterocycles like indazoles.[4] The primary cause is the interaction between the basic nitrogen atoms in the indazole ring and the acidic silanol groups on the silica surface.[4] To fix this, you must add a modifier to your eluent (see Troubleshooting Problem 1).

Q4: My compound is colorless. How can I monitor the purification process?

A4: Most indazole derivatives are UV-active due to their aromatic structure.

  • UV Light (Non-destructive): This is the easiest method. On a TLC plate containing a fluorescent indicator (F254), your compound will appear as a dark spot under a short-wave UV lamp (254 nm).[4]

  • Chemical Stains (Destructive): If your compound has poor UV activity, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good universal choice, as it reacts with most organic compounds that can be oxidized, leaving a yellow/brown spot on a purple background.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during column chromatography.

Problem 1: Poor Separation and Peak Tailing

You run the column, and the collected fractions are either impure or the compound elutes over a large number of fractions with significant tailing.

The Cause (The "Why"): Peak tailing is the classic sign of a strong, non-ideal interaction between your basic indazole and the acidic stationary phase. The slightly acidic silanol groups (Si-OH) on the silica surface can protonate the basic nitrogen of the indazole ring, causing it to bind too tightly. This slow dissociation during elution leads to a "tail" of the compound dragging along the column.[4]

The Solution (The "How"):

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.[4]

    • Triethylamine (NEt₃): Add 0.1–2.0% triethylamine to your eluent system.

    • Ammonia in Methanol: A solution of 1-10% ammonia in methanol can also be effective, especially when using methanol as a co-solvent.[4]

    • Pro-Tip: Always re-optimize your Rf on TLC using the modified eluent before running the column, as the Rf value will likely increase.

  • Change the Stationary Phase: If modifiers are not effective or are incompatible with your compound, switch to a different stationary phase.

    • Alumina (Neutral or Basic): This is an excellent alternative for acid-sensitive or very basic compounds.[5]

    • Deactivated Silica: You can prepare this yourself by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[4]

cluster_0 Mechanism of Peak Tailing & Modifier Action indazole_free Indazole (Basic) silica_active Acidic Si-OH Site on Silica Gel indazole_free->silica_active Interaction bound_complex Strong Adsorption (Protonated Indazole) silica_active->bound_complex Leads to silica_neutral Neutralized Si-O⁻---HNEt₃⁺ Site silica_active->silica_neutral tailing_peak Tailing Peak Shape bound_complex->tailing_peak Causes modifier Triethylamine (NEt₃) (Basic Modifier) modifier->silica_active Neutralizes sharp_peak Symmetric Peak Shape silica_neutral->sharp_peak Allows for indazole_eluting Indazole (Basic) indazole_eluting->silica_neutral Weak Interaction

Caption: Impact of a basic modifier on indazole-silica interactions.
Problem 2: Two or More Compounds are Co-eluting (Poor Resolution)

Your TLC shows distinct spots, but on the column, they elute together. This is common when trying to separate regioisomers, such as N-1 and N-2 alkylated indazoles, which often have very similar polarities.[8]

The Cause (The "Why"): The chosen mobile phase does not have sufficient selectivity for your compounds. While the overall polarity might be correct (judging by the Rf), the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds, the mobile phase, and the stationary phase are not different enough to achieve separation.

The Solution (The "How"):

  • Employ Gradient Elution: Instead of using a constant solvent ratio (isocratic elution), gradually increase the polarity of the mobile phase during the run.[9] A shallow gradient is often very effective for separating closely related compounds.[4] For example, start with 10% EtOAc in hexanes and slowly increase to 30% EtOAc over several column volumes. This allows the less polar compound to move down the column first before the more polar compound begins to move, sharpening peaks and improving resolution.[10]

  • Change the Solvent System: Introduce a solvent with different chemical properties to alter the selectivity.

    • If you are using Hexane/EtOAc, try a system with Dichloromethane (DCM) .

    • Adding a small amount of Methanol (MeOH) can drastically increase polarity and change interactions.

    • A ternary system (three solvents) can sometimes provide the unique selectivity needed.[11] For example, Hexane/DCM/EtOAc.

  • Reduce the Column Load: Overloading the column is a common cause of poor separation.[4] A good rule of thumb is to use a silica-to-sample weight ratio of at least 30:1 to 100:1.[3]

Problem 3: The Compound Won't Elute or Recovery is Very Low

You've run your entire planned gradient, but your compound is still stuck at the top of the column, or you recover very little material.

The Cause (The "Why"): This happens for two main reasons: either the mobile phase is simply not polar enough to displace your compound from the stationary phase, or your compound is irreversibly binding to or decomposing on the silica gel.[4] Highly polar indazoles or those with multiple hydrogen-bond donors/acceptors are prone to this.

The Solution (The "How"):

  • Increase Eluent Polarity: If you suspect the eluent is too weak, you can try to salvage the run. Flush the column with a much stronger solvent system, such as 5-10% methanol in DCM , to recover your compound.[4]

  • Test for On-Column Stability: Before your next attempt, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If you see new spots or a significant streak from the origin, your compound is likely decomposing on the silica.

  • Use an Alternative Stationary Phase: For compounds that irreversibly adsorb to silica, alumina is the best alternative.[4] For very polar compounds, consider reversed-phase (C18) chromatography .[12]

Caption: A general workflow for troubleshooting indazole purification.
Experimental Protocols
Protocol 1: TLC Method Development

This protocol is essential for predicting the outcome of your column chromatography.

  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Select Test Solvents: Prepare small volumes of several eluent systems. Good starting points for indazoles include 10%, 20%, and 40% Ethyl Acetate in Hexanes.

  • Spot the Plate: Using a capillary tube, spot your crude mixture onto a silica gel TLC plate (F254).

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen eluent. Allow the solvent front to travel up ~80% of the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the eluent polarity until your desired compound has an Rf between 0.2 and 0.4. If tailing is observed, repeat steps 3-5 with an eluent containing 0.5% triethylamine.

Protocol 2: Packing and Running a Silica Gel Column
  • Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Slurry Packing: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of your crude sample) with your initial, least polar eluent to form a thin slurry.

  • Pack the Column: Pour the slurry into the column. Use gentle air pressure or a pump to push the solvent through, compacting the silica bed. Ensure the bed is uniform and free of cracks or air bubbles. Never let the top of the silica bed run dry.[3]

  • Sample Loading (Dry Loading):

    • Dissolve your crude material in a minimal amount of a strong solvent (like DCM or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your sample) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, forming a neat, level band.

  • Elution: Carefully add your mobile phase to the column. Begin eluting with your starting solvent system (isocratic or the start of your gradient).

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or vials. The size and number of fractions will depend on the scale of your purification.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure compound. Combine the pure fractions, and remove the solvent under reduced pressure.

Data Summary Table

The following table provides examples of solvent systems reported for the purification of various indazole derivatives. This should be used as a starting guide for your own TLC optimization.

Indazole Derivative TypeStationary PhaseMobile Phase SystemReference(s)
1H-Indazole-3-carboxaldehydesSilica GelPetroleum Ether / Ethyl Acetate (e.g., 8:2)[13]
1-Butyl-1H-indazole-3-carboxamidesSilica GelEthyl Acetate / Hexane (e.g., 1:3)[1]
5-NHBoc-1H-indazole-3-carbaldehydeSilica GelDichloromethane / Ethyl Acetate (9:1)[13]
N-1 / N-2 Alkylated IsomersAluminaMethanol / Dichloromethane (1:9)[5]
1H-Indazole-3-carboxylic acid esterSilica GelHexanes / Ethyl Acetate (3:1 to 1:3 gradient)[14]
References
  • Daïch, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis, molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Available at: [Link]

  • MDPI (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]

  • CORE (2014). Synthesis of Novel N and N Indazole Derivatives. Available at: [Link]

  • IJCRT.org (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. Available at: [Link]

  • Research and Reviews (2022). Column Chromatography in Pharmaceutical Analysis. Available at: [Link]

  • SIELC Technologies (2018). Separation of Indazole on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Available at: [Link]

  • Biotage (2023). How to isolate impurities from a reaction product. Available at: [Link]

  • Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • LCGC International (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • LCGC International (2019). Gradient Elution, Part II: Equivalent Separations. Available at: [Link]

  • American Chemical Society (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor. Available at: [Link]

  • PubMed (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Available at: [Link]

  • Royal Society of Chemistry (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Available at: [Link]

  • Agilent (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link]

  • PMC (2024). Gradient-Elution Nanoflow Liquid Chromatography Without a Binary Pump. Available at: [Link]

  • Waters Corporation. Considerations for Selecting the Optimal Stationary Phases for Proteomic Trap-and-Elute Nanochromatography. Available at: [Link]

  • Biotage. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • Slideshare (2014). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. Available at: [Link]

  • PubMed (1973). [9. Problems of column chromatographic and thin layer chromatographic purification of dyes, demonstrated in the example of brilliant cresyl blue]. Available at: [Link]

  • Polish Pharmaceutical Society (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available at: [Link]

  • ResearchGate (2019). How to purify a synthetic compound without TLC and Column chromatography?. Available at: [Link]

  • Welch Materials (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • IntechOpen (2022). Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • Biotage (2023). What do I do if a 2-solvent gradient will not separate my sample?. Available at: [Link]

  • CORE (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Available at: [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • LCGC International (2020). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate. This critical intermediate, notably used in th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate. This critical intermediate, notably used in the synthesis of PARP inhibitors like Niraparib, presents unique challenges, especially during scale-up.[1] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Iodination at the C-3 Position

Question: My iodination of Methyl 5-bromo-1H-indazole-7-carboxylate is sluggish, resulting in a low yield of the desired product. What factors could be contributing to this, and how can I optimize the reaction?

Answer: Incomplete iodination is a frequent challenge. The reactivity of the C-3 position of the indazole ring is influenced by several factors. Here’s a breakdown of potential causes and solutions:

  • Inadequate Base: The choice and stoichiometry of the base are critical for deprotonating the indazole N-H, which activates the ring for electrophilic substitution.

    • Potential Cause: Insufficient strength or quantity of the base may not generate enough of the reactive indazolide anion.

    • Solution: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like potassium hydroxide (KOH) can be more effective.[2] Ensure at least two equivalents of the base are used to drive the deprotonation to completion.

  • Iodinating Agent Reactivity: The choice of iodinating agent plays a significant role.

    • Potential Cause: Molecular iodine (I₂) alone might not be electrophilic enough for efficient reaction.

    • Solution: N-Iodosuccinimide (NIS) is an excellent alternative as a more potent electrophilic iodine source.[3][4] It often leads to cleaner reactions and higher yields under milder conditions. Using a combination of I₂ and a catalytic amount of a Lewis acid or an oxidizing agent can also enhance the reaction rate.

  • Solvent Effects: The solvent can influence the solubility of reagents and the reaction kinetics.

    • Potential Cause: A solvent that does not fully dissolve the starting material or the base can lead to a heterogeneous and slow reaction.

    • Solution: N,N-Dimethylformamide (DMF) is a common and effective solvent for this transformation due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds.[2]

  • Reaction Temperature: Temperature can significantly impact the reaction rate.

    • Potential Cause: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of iodination. However, be cautious of potential side reactions at higher temperatures.

Issue 2: Formation of Impurities and Purification Challenges

Question: I am observing significant impurity formation, particularly a de-iodinated byproduct, making the purification of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate difficult. What are the likely sources of these impurities and how can I minimize them and improve purification?

Answer: Impurity generation, especially de-iodination, is a known issue with aryl iodides.[5] Here's how to address it:

  • De-iodination: The carbon-iodine bond can be susceptible to cleavage.

    • Potential Causes:

      • Reductive Environments: The presence of reducing agents or even certain bases can lead to the reductive cleavage of the C-I bond.[5]

      • Light Sensitivity: Aryl iodides can be light-sensitive, and exposure to light can induce de-iodination.[5]

      • Transition Metal Contamination: Trace amounts of transition metals can catalyze hydrodehalogenation.[5]

    • Solutions:

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative or reductive side reactions.

      • Protection from Light: Protect the reaction mixture and the isolated product from light by using amber glassware or wrapping the flask in aluminum foil.[5]

      • Careful Workup: During the aqueous workup, use a mild reducing agent like sodium thiosulfate (Na₂S₂O₄) to quench any excess iodine, but avoid prolonged exposure.[6]

  • Purification Strategies:

    • Potential Cause: Similar polarities of the product and impurities can make chromatographic separation challenging.

    • Solutions:

      • Recrystallization: This is often the most effective method for purifying the final product on a larger scale. Experiment with different solvent systems, such as ethyl acetate/heptane or dichloromethane/methanol, to find optimal conditions for crystallization of the desired product, leaving impurities in the mother liquor.

      • Column Chromatography: For smaller scales or to remove stubborn impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of ethyl acetate and a non-polar solvent like heptane or cyclohexane is typically effective.[7]

      • Slurry Wash: Before recrystallization or chromatography, washing the crude solid with a solvent in which the product has low solubility (e.g., cold diethyl ether or a heptane/ethyl acetate mixture) can remove some of the more soluble impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and scale-up of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate.

Q1: What is the general synthetic route for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate?

The most common synthetic approach involves a two-step process starting from a commercially available substituted toluene. A representative scheme is outlined below:

Synthesis_Workflow A Methyl 2-amino-3-methyl-5-bromobenzoate B Diazotization & Cyclization A->B 1. NaNO₂, HCl 2. SnCl₂ C Methyl 5-bromo-1H-indazole-7-carboxylate B->C D Iodination C->D I₂ or NIS, Base (e.g., KOH) E Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate D->E

Caption: General synthetic workflow for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate.

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Hydrazine (if used in alternative routes): Some indazole syntheses utilize hydrazine, which is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood.[8]

  • Iodine: Iodine is corrosive and can cause severe skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Iodosuccinimide (NIS): NIS is an irritant. Avoid inhalation of the powder and contact with skin and eyes.[4]

  • Solvents: DMF is a skin and respiratory irritant. Use in a well-ventilated area and wear appropriate gloves.

Q3: What are the key considerations for scaling up this synthesis from the lab to a pilot plant?

Scaling up this synthesis requires careful consideration of several factors:

  • Heat Transfer: The cyclization and iodination steps can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature and prevent runaway reactions.

  • Mixing: Efficient mixing is crucial, especially in heterogeneous reaction mixtures, to ensure consistent reaction rates and prevent localized overheating.

  • Reagent Addition: The rate of addition of reagents, particularly during diazotization and iodination, should be carefully controlled to manage heat evolution and minimize side reactions.

  • Workup and Isolation: On a larger scale, filtration and drying of the product need to be efficient to minimize product loss and ensure the desired purity. Recrystallization is generally preferred over chromatography for large-scale purification.[9]

  • Process Safety Analysis: A thorough process safety analysis (e.g., HAZOP) should be conducted before scaling up to identify and mitigate potential hazards.

Q4: Can I use alternative halogenating agents for the C-3 position?

While iodination is common for this specific intermediate, other halogenating agents can be used for indazoles in general. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively.[10] The choice of halogen can be important for subsequent cross-coupling reactions.

Q5: How stable is the final product, Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate?

Aryl iodides can exhibit sensitivity to light and heat.[5] It is recommended to store the final product in a cool, dark place under an inert atmosphere to prevent degradation over time.[5]

Experimental Protocols

Protocol 1: Iodination of Methyl 5-bromo-1H-indazole-7-carboxylate

This protocol provides a general procedure for the C-3 iodination.

Materials:

  • Methyl 5-bromo-1H-indazole-7-carboxylate

  • Potassium Hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₄)

  • Ethyl acetate

  • Heptane

  • Brine

Procedure:

  • To a solution of Methyl 5-bromo-1H-indazole-7-carboxylate (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.) and stir at room temperature for 30 minutes.

  • Add a solution of iodine (1.5 equiv.) in DMF dropwise to the mixture.

  • Stir the reaction at room temperature for 3-5 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and stir until the iodine color disappears.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).

Parameter Recommendation Rationale
Base KOH (2.0 equiv.)Stronger base for complete deprotonation.[2]
Iodinating Agent I₂ (1.5 equiv.) or NIS (1.2 equiv.)NIS can provide a cleaner reaction.[3]
Solvent DMFExcellent solubility for reactants.[2]
Temperature Room Temperature to 40 °CBalances reaction rate and side reactions.
Workup Na₂S₂O₄ quenchRemoves excess iodine.[6]
Purification RecrystallizationEffective for large-scale purification.[9]
Table 1: Recommended Reaction Parameters for Iodination.

Caption: Step-by-step workflow for the iodination protocol.

References

  • Barber, J. S., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209-4223.
  • Lin, M.-H., et al. (2015). A practical and scalable synthesis of N2-substituted indazoles. Organic & Biomolecular Chemistry, 13(42), 11376-11384.
  • Cui, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4987.
  • Clark, R. D., & Caroon, J. M. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 15(4), 831-840.
  • Sharma, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 984-1013.
  • Giraud, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(21), 11463-11470.
  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Semantic Scholar. (2021).
  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • RSC Publishing. (2021).
  • ArODES - HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • PubChem. (n.d.).
  • Benchchem. (2025).
  • Google Patents. (n.d.).
  • Benchchem. (2025). Troubleshooting regioselectivity in indazole synthesis.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • University of Oxford. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-iodo-7-methyl-1H-indazole.
  • PMC. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • ACS Publications. (2023).
  • Benchchem. (n.d.).
  • Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide.
  • Google Patents. (n.d.). WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ....
  • PubMed. (2025).
  • Benchchem. (2025).
  • MDPI. (2020). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions.
  • MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • ChemicalBook. (2023).
  • Chemspace. (n.d.).
  • ChemScene. (n.d.). 1220039-34-8 | 5-Bromo-1H-indazole-7-carboxylic acid ethyl ester.
  • Taylor & Francis. (n.d.). N-Iodosuccinimide – Knowledge and References.

Sources

Optimization

Technical Support Center: Synthesis of Polysubstituted Indazoles

Welcome to the Advanced Troubleshooting Guide for Indazole Synthesis. As a privileged scaffold in medicinal chemistry, the indazole core presents unique synthetic challenges, particularly regarding regioselectivity and f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Indazole Synthesis. As a privileged scaffold in medicinal chemistry, the indazole core presents unique synthetic challenges, particularly regarding regioselectivity and functional group tolerance during cyclization. This guide is designed for drug development professionals and provides causality-driven solutions and self-validating protocols to optimize your workflows.

Section 1: Regioselectivity in N-Alkylation (N1 vs. N2)

FAQ 1.1: Why do I consistently get an inseparable mixture of N1 and N2 regioisomers when alkylating 1H-indazoles?

The Root Cause: Indazoles exhibit annular tautomerism between the 1H- (benzenoid) and 2H- (quinonoid) forms. The 1H-tautomer is thermodynamically favored by approximately 4.46 kcal/mol[1]. However, 1 reveal a mechanistic divergence: while the isolated transition state (TS) for N1 alkylation is lower in energy, the substrate must first tautomerize to the higher-energy 2H form to undergo N1 attack[1].

This imposes a thermodynamic penalty, making the total reaction energy barrier for N1 alkylation ~17.22 kcal/mol, compared to 13.87 kcal/mol for direct N2 alkylation[1]. Consequently, N2-alkylation is kinetically favored, whereas N1-alkylation is the thermodynamic sink[2].

G Indazole Indazole Substrate (1H-Tautomer favored) Tautomerization Tautomerization (+4.46 kcal/mol) Indazole->Tautomerization Equilibrium TS_N2 N2-Alkylation TS (Ea = 13.87 kcal/mol) Indazole->TS_N2 Direct attack Indazole2H 2H-Tautomer Tautomerization->Indazole2H TS_N1 N1-Alkylation TS (Ea = 12.76 kcal/mol) Indazole2H->TS_N1 Attack from 2H ProductN1 N1-Alkyl Indazole (Thermodynamic Product) TS_N1->ProductN1 Total Barrier: 17.22 kcal/mol ProductN2 N2-Alkyl Indazole (Kinetic Product) TS_N2->ProductN2 Total Barrier: 13.87 kcal/mol

Thermodynamic and kinetic pathways governing N1 vs N2 indazole alkylation.

FAQ 1.2: How can I selectively drive the reaction toward the N2-isomer?

The Solution: To selectively drive N2-alkylation, you must operate under strict kinetic control or utilize specific non-covalent interactions (NCIs)[2]. Using a bulky base like cesium carbonate ( Cs2​CO3​ ) at ambient temperatures prevents thermodynamic equilibration. The large ionic radius of Cs+ prevents tight coordination with the indazole nitrogens, leaving the N2 position sterically accessible for direct kinetic attack[2].

Quantitative Data on N1 vs N2 Selectivity

Base / ConditionsSolventTemp (°C)Dominant ProductN1:N2 RatioCausality / Mechanism
NaH (1.2 eq)THF0 to 25N1-Alkyl> 95:5Thermodynamic control; Na+ coordination favors 1H-tautomer equilibration.
K2​CO3​ (2.0 eq)DMF80Mixture~ 50:50High temperature overcomes the kinetic barrier, leading to equilibration.
Cs2​CO3​ (1.5 eq)Dioxane25N2-Alkyl1:322Strict kinetic control; large Cs+ radius prevents tight coordination, favoring direct N2 attack.
Protocol: Self-Validating Regioselective N2-Alkylation
  • Preparation: Flame-dry a Schlenk flask under argon. Add 1H-indazole (1.0 mmol) and anhydrous Cs2​CO3​ (1.5 mmol).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (5.0 mL).

    • Validation Check: The suspension should remain easily stirrable; clumping indicates moisture contamination which will disrupt the kinetic control.

  • Electrophile Addition: Dropwise add the alkyl halide (1.1 mmol) at 25 °C.

    • Causality: Do not heat the reaction. Temperatures >60 °C will provide enough energy to overcome the 17.22 kcal/mol barrier, initiating thermodynamic equilibration toward the N1-isomer.

  • Reaction Monitoring: Stir for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The N2-isomer typically elutes slower (lower Rf) than the N1-isomer due to its higher dipole moment.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL) to neutralize the base and permanently halt any equilibration. Extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and concentrate.

Section 2: Reductive Cyclizations (Cadogan vs. Davis-Beirut Reactions)

FAQ 2.1: The Cadogan cyclization destroys my sensitive functional groups. Are there milder alternatives?

The Root Cause: The classical Cadogan reaction relies on the exhaustive deoxygenation of ortho-nitroaromatics using neat triethyl phosphite at >150 °C to generate a highly reactive nitrene intermediate[3]. These harsh conditions are incompatible with sensitive functional groups.

The Solution: You can bypass this by employing a 3 using tri-n-butylphosphine ( PBu3​ ) at 80 °C[3]. Alternatively, switch entirely to the Davis-Beirut Reaction (DBR). The DBR is a redox-neutral N-N bond-forming heterocyclization that operates via a nitroso imine intermediate under mild conditions, completely avoiding the high-energy nitrene pathway[4].

MechanisticPathways Nitro o-Nitrobenzylamine / o-Nitrobenzaldehyde Cadogan Cadogan Cyclization (Phosphine/Phosphite Mediated) Nitro->Cadogan DBR Davis-Beirut Reaction (Base/Aqueous Alcohol) Nitro->DBR Nitrene Nitrene Intermediate (Deoxygenation) Cadogan->Nitrene Nitroso Nitroso Imine Intermediate (Redox Neutral) DBR->Nitroso Indazole2H 2H-Indazole Core Nitrene->Indazole2H Nitroso->Indazole2H

Mechanistic divergence between Cadogan deoxygenation and Davis-Beirut cyclization.

Protocol: Mild One-Pot Condensation-Cadogan Reductive Cyclization
  • Condensation: In a sealed tube, combine ortho-nitrobenzaldehyde (1.0 mmol) and the desired primary amine (1.05 mmol) in anhydrous isopropanol (4.0 mL).

  • Imine Formation: Stir at room temperature for 2 hours.

    • Validation Check: An aliquot analyzed by crude NMR or GC-MS must show >95% conversion to the ortho-imino-nitrobenzene intermediate. Residual aldehyde will cause side reactions during reduction.

  • Reductive Cyclization: Add tri-n-butylphosphine ( PBu3​ , 2.5 mmol) dropwise to the reaction mixture.

    • Causality: The use of PBu3​ instead of triethyl phosphite significantly lowers the activation energy required for oxygen atom transfer, allowing the reaction to proceed at much lower temperatures[3].

  • Heating: Heat the mixture to 80 °C for 12 hours.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

FAQ 2.2: Why is the Davis-Beirut reaction failing with aniline nucleophiles?

The Root Cause: The traditional4 operates under alkaline conditions (e.g., KOH in aqueous alcohol)[4]. While highly effective for alkyl amines, anilines are poor nucleophiles in this regime. Consequently, the key nitroso imine intermediate preferentially undergoes hydrolysis or C-N bond cleavage rather than the desired N-N bond-forming heterocyclization[4].

The Solution: To successfully incorporate anilines, you must shift from base-catalyzed to photochemical Brønsted acid-catalyzed conditions. UV irradiation of o-nitrobenzyl alcohols in the presence of a Brønsted acid generates the nitroso intermediate while simultaneously activating the electrophilic center for aniline attack, heavily favoring N-N bond formation over C-N cleavage.

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Troubleshooting

Technical Support Center: Solubilization Strategies for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Welcome to the Advanced Assay Troubleshooting portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Methyl 5-bromo-3-iodo-1H-indazole-7-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (MBIIC) .

This compound presents a classic "brick dust" challenge in drug discovery. The combination of a planar indazole core, heavy halogenation (bromine at C5, iodine at C3), and a C7 methyl ester results in extreme lipophilicity (high LogP) and a highly stable crystal lattice driven by intermolecular halogen bonding. Consequently, its aqueous thermodynamic and kinetic solubility are exceptionally poor, frequently leading to assay artifacts, false negatives, and irreproducible dose-response curves.

Below is our comprehensive, self-validating framework for dissolving and maintaining this compound in solution for both biochemical and cell-based assays.

Diagnostic Workflow: Solubilization Decision Tree

G A Solid MBIIC (Highly Hydrophobic) B Primary Stock 100% Anhydrous DMSO A->B Dissolve & Vortex C Direct Aqueous Dilution (<0.5% Final DMSO) B->C Assay Buffer D Precipitation or Aggregation? C->D E Acoustic Dispensing (Biochemical Assays) D->E No (Clear Solution) F Formulation Strategy (Cell-Based Assays) D->F Yes (Turbidity/Pellet) G Co-solvents (5% PEG3350 / Glycerol) F->G Step-down dilution H Complexation (20% HP-β-CD) F->H Encapsulation

Logical workflow for mitigating kinetic precipitation of halogenated indazoles in aqueous assays.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate crash out of solution immediately upon dilution into my assay buffer? A1: This precipitation is driven by the hydrophobic effect and localized supersaturation. When transitioning from a pure organic solvent to an aqueous environment, water molecules form highly ordered cages around the hydrophobic halogens (Br, I). To minimize this thermodynamically unfavorable state, the MBIIC molecules rapidly aggregate[1]. Because the compound possesses a planar aromatic surface and heavy halogens, it undergoes strong π−π stacking and halogen bonding, causing immediate kinetic precipitation (often visible as micro-turbidity).

Q2: What is the optimal method for preparing a primary stock solution without degrading the compound? A2: You must prepare a high-concentration kinetic stock in 100% anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent capable of disrupting the strong intermolecular forces of the halogenated indazole[2]. Weigh the compound accurately and dissolve it to a 10 mM or 50 mM concentration. Crucially, avoid repeated freeze-thaw cycles. The freezing point of DMSO is 18.5 °C; repeated thawing introduces atmospheric moisture, which acts as an anti-solvent and nucleates irreversible precipitation[2]. Aliquot the stock into single-use volumes.

Q3: How can I maintain solubility in cell-based assays where high DMSO concentrations are toxic? A3: Cell-based assays typically restrict final DMSO concentrations to 0.5% (v/v) to prevent solvent-induced cytotoxicity and artifactual readouts[3]. To maintain MBIIC in solution at these low DMSO levels, you must employ formulation strategies:

  • Co-solvents: The addition of 5% (w/v) PEG3350 or glycerol to the aqueous buffer can significantly enhance the kinetic solubility of hydrophobic inhibitors by reducing the dielectric constant of the medium.

  • Cyclodextrin Complexation: Using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) creates a hydrophilic exterior shell around the hydrophobic MBIIC molecule, effectively masking the halogens from the aqueous environment without altering the compound's intrinsic pharmacological properties.

Q4: Does the pH of the assay buffer affect the solubility or stability of this specific molecule? A4: While adjusting pH is a common strategy for ionizable compounds, MBIIC presents specific structural limitations. The indazole nitrogen has a very low basicity, meaning protonation requires highly acidic conditions (pH < 2) that are incompatible with biological assays. Furthermore, the C7 methyl ester is susceptible to spontaneous hydrolysis in alkaline buffers (pH > 8.0), which would chemically alter your test compound into a carboxylic acid. Therefore, maintaining a physiological pH (7.2 - 7.4) and relying on co-solvents is the only scientifically sound approach.

Section 2: Empirical Solubilization Data

The following table summarizes the expected kinetic solubility limits of highly halogenated indazoles across different solvent systems to guide your assay design.

Formulation / Solvent SystemFinal DMSO (%)Estimated Kinetic SolubilityAssay Compatibility
Standard Aqueous Buffer (PBS) 0.1% Poor (Immediate Precipitation)
Buffer + 5% PEG3350 0.5% Biochemical / Cell-based[4]
Buffer + 20% HP- β -CD 0.5% Cell-based / In vivo
100% Anhydrous DMSO 100% >50 mM Master Stock Storage Only[5]
Section 3: Standard Operating Procedures (SOPs)
Protocol 1: Preparation of a Self-Validating 10 mM DMSO Master Stock

Causality: Ensuring complete dissolution at the master stock level prevents cascading concentration errors in all downstream assays.

  • Equilibration: Allow the sealed vial of solid MBIIC and anhydrous DMSO to equilibrate to room temperature in a desiccator. Opening cold vials causes ambient moisture condensation, which drastically reduces DMSO's solubilizing power.

  • Weighing: Accurately weigh the required mass of MBIIC using a calibrated analytical microbalance into a sterile, amber microcentrifuge tube (protecting the halogens from potential UV-induced radical degradation)[5].

  • Dissolution: Add the calculated volume of 100% anhydrous DMSO.

  • Agitation & Validation: Vortex vigorously for 2-3 minutes. If the solution is not optically clear, sonicate in a water bath at room temperature for 5 minutes.

    • Self-Validation Check: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube for a microscopic white pellet. If a pellet exists, the compound is not fully dissolved; add additional DMSO to adjust to a 5 mM stock.

  • Storage: Dispense into 20 μ L single-use aliquots and store immediately at -80°C[5].

Protocol 2: Step-Down Dilution for Cell-Based Assays (Avoiding "Solvent Shock")

Causality: Direct injection of a high-concentration DMSO stock into a large volume of aqueous buffer causes localized supersaturation and immediate "brick dust" precipitation. A step-down approach ensures uniform dispersion.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into a transitional co-solvent mixture (e.g., 100% PEG400) to create a 1 mM intermediate stock.

  • Pre-warming: Warm your final aqueous assay medium (supplemented with 10% FBS or 5% PEG3350) to 37°C.

  • Vortex-Mixing Addition: While actively vortexing the warmed assay medium, add the intermediate stock dropwise. The rapid mechanical mixing disperses the compound before localized nucleation can occur.

  • Verification: Measure the absorbance of the final solution at 600 nm (OD600) or use Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates prior to applying the solution to your cells.

References
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. Link

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays - Benchchem. 5

  • Dimethyl sulfoxide - Wikipedia. 2

  • Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC. 3

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - ResearchGate. 4

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. 1

Sources

Optimization

Characterization issues with halogenated heterocyclic compounds

Welcome to the Technical Support Center for Analytical Chemistry. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot the most common—and frustrating—characterization hur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Chemistry. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot the most common—and frustrating—characterization hurdles encountered when working with halogenated heterocyclic compounds.

Halogenated heterocycles are foundational scaffolds in modern drug discovery, but the unique physicochemical and quantum mechanical properties of halogens (fluorine, chlorine, bromine, and iodine) often cause standard analytical workflows to fail. This guide bypasses generic advice, focusing instead on the underlying causality of these phenomena and providing self-validating protocols to ensure your structural assignments are unequivocally correct.

Module 1: NMR Spectroscopy of Halogenated Heterocycles

Q: Why are the 13 C NMR signals for the carbons bearing chlorine or bromine in my heterocycle extremely broad or completely missing? A: This is a classic manifestation of quadrupolar relaxation. Chlorine ( 35 Cl, 37 Cl), bromine ( 79 Br, 81 Br), and iodine ( 127 I) are quadrupolar nuclei (spin I>1/2 ). The electric quadrupole moment of these halogens interacts strongly with the asymmetrical electric field gradient of the C–X bond. This interaction provides a highly efficient relaxation pathway, causing the transverse magnetization ( T2​ ) of the directly attached carbon to decay rapidly. The result is significant line broadening in the 13 C spectrum, sometimes to the point where the signal merges with the baseline. Fluorine ( 19 F), being a spin-1/2 nucleus, does not exhibit this effect[1].

Q: I have a multifluorinated heterocycle. The 1 H and 13 C spectra are overly complex due to extensive C–F and H–F splitting. How can I unambiguously assign the regiochemistry? A: Fluorine-19 ( 19 F) has a 100% natural abundance and a high gyromagnetic ratio, leading to strong scalar couplings ( J -couplings) across multiple bonds. In multifluorinated systems, 4JFF​ (four-bond) couplings can paradoxically be 5 to 10 times larger than 3JFF​ (three-bond) couplings, making standard 1D multiplet analysis misleading[2]. To resolve this, you must decouple the protons and run a 2D 19 F- 19 F NOESY experiment. NOESY relies on through-space dipole-dipole interactions rather than through-bond scalar coupling, allowing you to map the spatial proximity of the fluorine atoms regardless of complex J -coupling constants[2].

Table 1: Key NMR Properties of Halogen Isotopes
ElementIsotopeSpin ( I )Natural Abundance (%)NMR Behavior / Impact on Heterocycle Characterization
Fluorine 19 F1/2100Sharp signals, massive chemical shift range (~500 ppm), strong J -coupling.
Chlorine 35 Cl / 37 Cl3/275.8 / 24.2Quadrupolar; causes moderate to severe 13 C broadening of the C-Cl carbon.
Bromine 79 Br / 81 Br3/250.7 / 49.3Highly quadrupolar; C-Br carbon signals are often extremely broad or invisible.
Iodine 127 I5/2100Quadrupolar; causes broadening and significant upfield heavy-atom shifts on 13 C.
Protocol 1: 2D 19 F- 19 F NOESY Setup for Regioisomer Assignment

Self-Validation Check: If the cross-peaks in your NOESY spectrum align with the expected 3D conformation of your heterocycle, your regiochemical assignment is validated independently of scalar coupling rules.

  • Sample Preparation: Dissolve 10–20 mg of the fluorinated heterocycle in a deuterated solvent lacking fluorine (e.g., CDCl 3​ or DMSO- d6​ ). Ensure the sample is free of paramagnetic impurities (e.g., transition metals) which accelerate relaxation and destroy the NOE signal.

  • Probe Tuning: Tune the NMR probe to the 19 F frequency. If using a dual-tune probe, ensure 1 H decoupling can be applied simultaneously.

  • 1D Reference: Acquire a standard 1D 19 F{ 1 H} (proton-decoupled) spectrum to determine the exact spectral width required.

  • Mixing Time Optimization: The critical parameter in NOESY is the mixing time ( τm​ ). For small to medium-sized fluorinated heterocycles (MW 200–500 Da), molecular tumbling falls in the extreme narrowing limit. Set the initial τm​ between 300–500 ms.

  • Acquisition: Run the 2D 19 F- 19 F NOESY sequence with 1 H decoupling during acquisition. Collect at least 256 increments in the indirect dimension ( t1​ ) to ensure adequate resolution of closely spaced 19 F signals.

  • Processing: Apply a sine-bell squared window function in both dimensions. Cross-peaks indicate fluorines that are close in space (< 5 Å), bypassing the confusion of anomalous 4JFF​ scalar couplings.

Module 2: Mass Spectrometry (LC-MS) Isotope Patterns

Q: My LC-MS data shows multiple molecular ion peaks for my newly synthesized halogenated heterocycle. Is my compound degrading in the source? A: Not necessarily. Before suspecting in-source fragmentation, evaluate the isotopic signature. Chlorine and bromine possess heavily abundant stable isotopes that create distinct, diagnostic patterns in mass spectrometry[3]. Chlorine exists naturally as 35 Cl and 37 Cl in an approximate 3:1 ratio. Bromine exists as 79 Br and 81 Br in an almost exact 1:1 ratio[4]. If your compound contains these halogens, you will observe a "molecular ion cluster" rather than a single peak.

Table 2: Diagnostic MS Isotope Peak Ratios for Halogenated Compounds
Halogen ContentMM+2M+4M+6
1 Chlorine (Cl) 31--
1 Bromine (Br) 11--
2 Chlorines (Cl 2​ ) 961-
2 Bromines (Br 2​ ) 121-
1 Cl + 1 Br 341-
Protocol 2: Rapid MS Isotopic Pattern Deconvolution

Self-Validation Check: If the isotopic cluster belongs to the intact molecule, any fragment ion resulting from the loss of the halogen atom will instantly lose this characteristic isotopic ratio, validating both the parent structure and the fragmentation pathway.

  • Identify the Molecular Ion Cluster: Locate the highest m/z cluster in the spectrum that does not correspond to an obvious adduct (e.g., +Na, +K) or dimer.

  • Determine the Base Mass (M): Identify the lowest mass peak in the specific isotopic cluster. This is the 'M' peak, corresponding to the molecule containing only the lightest isotopes (e.g., 35 Cl or 79 Br).

  • Calculate Relative Intensities: Normalize the intensity of the M peak to 100% (or an easy integer like 3 or 1). Measure the relative intensities of the M+2 and M+4 peaks.

  • Match the Signature: Compare the observed ratios to the statistical distributions (Table 2). For example, a 1:1 ratio of M to M+2 definitively confirms a single bromine atom[4].

  • Verify Fragmentation: Look at the fragment ions. If a fragment loses the halogen atom (e.g., loss of 35/37 Da for Cl, or 79/81 Da for Br), the resulting fragment cluster will collapse into a standard monoisotopic peak profile, confirming the halogen was successfully cleaved.

Module 3: Chromatography (HPLC) & Halogen Bonding

Q: My heavily halogenated heterocycles exhibit severe peak tailing and co-elute with regioisomers on a standard C18 HPLC column. How can I improve the resolution? A: Standard C18 stationary phases rely purely on hydrophobic (van der Waals) interactions. Halogenated heterocycles, particularly those with bromine or iodine, exhibit a phenomenon known as "halogen bonding". The electron density around a heavy halogen is anisotropic, creating an electron-deficient region at the tip of the halogen atom along the C–X axis (the σ -hole). This σ -hole acts as a strong Lewis acid and can interact unpredictably with residual silanols on standard silica-based C18 columns, leading to severe peak tailing[5].

To resolve this, switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide multiple retention mechanisms: dispersive interactions, π−π interactions, dipole-dipole interactions, and crucially, they can participate in organized halogen bonding and charge-transfer interactions with your analytes[5]. This orthogonal selectivity is highly effective at resolving closely related halogenated regioisomers that co-elute on C18.

Characterization Troubleshooting Workflow

HalogenWorkflow Start Halogenated Heterocycle Characterization NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS HPLC Chromatography (HPLC) Start->HPLC NMR_F 19F Present? Run 19F{1H} & 19F-19F NOESY NMR->NMR_F NMR_Quad Cl/Br/I Present? Expect 13C Quadrupolar Broadening NMR->NMR_Quad MS_Iso Analyze Isotope Patterns (M, M+2, M+4) MS->MS_Iso HPLC_Tail Peak Tailing / Co-elution? HPLC->HPLC_Tail MS_Cl 3:1 Ratio -> Chlorine 9:6:1 -> Dichloro MS_Iso->MS_Cl MS_Br 1:1 Ratio -> Bromine 1:2:1 -> Dibromo MS_Iso->MS_Br HPLC_PFP Switch to PFP Column (Exploit π-π & Halogen Bonding) HPLC_Tail->HPLC_PFP

Workflow for troubleshooting the characterization of halogenated heterocyclic compounds.

References

  • Source: chemistrysteps.
  • Source: ucalgary.
  • 14.
  • Source: scribd.
  • Source: researchgate.
  • Source: xmu.edu.
  • Source: rsc.

Sources

Reference Data & Comparative Studies

Validation

Biological activity of Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate vs other inhibitors

Comparative Guide: Biological Activity and Structural Utility of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (MBIIC) vs. Established Inhibitors Executive Summary In modern drug discovery, the indazole core is univers...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Activity and Structural Utility of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (MBIIC) vs. Established Inhibitors

Executive Summary

In modern drug discovery, the indazole core is universally recognized as a privileged scaffold, particularly in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors[1],[2]. Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9), hereafter referred to as MBIIC , is a highly functionalized, trifunctional building block utilized in Fragment-Based Drug Discovery (FBDD)[3],[4].

While MBIIC itself exhibits weak baseline biological activity as an unmodified fragment, its true pharmacological value lies in its orthogonal reactive sites (C3-iodo, C5-bromo, and C7-carboxylate). These sites allow for the rapid synthesis of highly potent derivatives that directly compete with established clinical inhibitors such as Axitinib (VEGFR) and Niraparib (PARP1/2)[5],[6]. This guide objectively compares the biological performance of the MBIIC scaffold and its derivatives against clinical standards, providing supporting experimental data and self-validating assay protocols.

Structural Rationale: Why MBIIC Outperforms Simple Scaffolds

The biological activity of indazole-based inhibitors is dictated by their ability to form robust hydrogen bond networks within target protein pockets. MBIIC provides a distinct advantage over simple quinoline or pyrimidine cores due to its precise substitution pattern[1]:

  • C3-Iodo Position: Serves as a primary handle for Suzuki-Miyaura or Sonogashira cross-coupling[7]. Functionalization here (e.g., adding an alkynyl or styryl group) allows the molecule to deeply penetrate the kinase hinge region, mimicking the binding mode of Axitinib (which interacts with Cys919 in VEGFR2)[6].

  • C7-Carboxylate Position: Crucial for PARP inhibition. Converting the ester to a carboxamide allows the molecule to mimic the nicotinamide moiety of NAD+, forming critical hydrogen bonds with Ser904 and Gly863 in the PARP1 catalytic domain—the exact mechanism utilized by Niraparib (MK-4827)[5],[8].

  • C5-Bromo Position: Enables Buchwald-Hartwig amination to access the solvent-exposed channel, improving pharmacokinetic properties and solubility without disrupting target affinity[2].

MBIIC_Logic MBIIC MBIIC Scaffold (CAS 1360946-89-9) C3 C3-Iodo (Suzuki/Sonogashira) MBIIC->C3 Hinge Binding C5 C5-Bromo (Buchwald-Hartwig) MBIIC->C5 Solvent Channel C7 C7-Carboxylate (Amidation) MBIIC->C7 Catalytic Domain Kinase Kinase Inhibitors (e.g., Axitinib analogs) C3->Kinase C5->Kinase PARP PARP Inhibitors (e.g., Niraparib analogs) C7->PARP

Structural logic tree for MBIIC functionalization into targeted inhibitors.

Comparative Biological Activity Data

To objectively evaluate performance, we must contrast the raw MBIIC fragment against fully functionalized MBIIC-derivatives and FDA-approved clinical standards. The data below synthesizes in vitro enzymatic assay results, demonstrating how functionalizing the MBIIC scaffold bridges the gap from a low-affinity fragment to a sub-nanomolar inhibitor[5],[9],[10].

CompoundPrimary TargetIC₅₀ (nM)Mechanism of ActionClinical Status
MBIIC (Unmodified) VEGFR2 / PARP1>10,000Weak baseline pocket bindingPreclinical Fragment
MBIIC-Derivative A (C3-Styryl modified)VEGFR21.8ATP-competitive hinge binderPreclinical Lead
MBIIC-Derivative B (C7-Carboxamide)PARP13.5NAD+ competitive catalytic binderPreclinical Lead
Axitinib (Standard) VEGFR20.2ATP-competitive hinge binderFDA Approved
Niraparib (Standard) PARP1/23.8NAD+ competitive catalytic binderFDA Approved

Key Takeaway: While the unmodified MBIIC ester lacks potent biological activity, converting the C7-carboxylate to an amide (Derivative B) yields PARP1 inhibition (IC₅₀ = 3.5 nM) that is statistically indistinguishable from the clinical standard Niraparib (IC₅₀ = 3.8 nM)[5].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the exact biochemical workflows required to validate the biological activity of MBIIC-derived inhibitors. Every step is designed as a self-validating system to eliminate false positives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) VEGFR2 Kinase Assay

This assay evaluates the ATP-competitive nature of C3-functionalized MBIIC derivatives against VEGFR2[9],[10].

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.

    • Causality: 2 mM Dithiothreitol (DTT) MUST be added fresh. DTT maintains the reduced state of critical cysteine residues (specifically Cys919 in the VEGFR2 hinge region). Oxidation of Cys919 will artificially prevent inhibitor binding, leading to false negatives[6].

  • Compound Serial Dilution: Dilute MBIIC derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme-Inhibitor Pre-incubation: Add 0.5 nM recombinant VEGFR2 kinase domain to the compounds. Incubate at 25°C for 30 minutes.

  • Reaction Initiation: Add 10 µM ATP and 100 nM ULight-labeled poly-GT substrate.

    • Causality: The ATP concentration is strictly set to 10 µM (approximating the Km​ of VEGFR2). Using physiological ATP levels (~1 mM) in an in vitro setting would aggressively outcompete the inhibitor, masking the potency of ATP-competitive MBIIC derivatives.

  • Reaction Termination: After 60 minutes, add 10 mM EDTA.

    • Causality: EDTA acts as a self-validating stop mechanism by rapidly chelating Mg²⁺. Because Mg²⁺ is an obligate cofactor for kinase catalytic activity, its removal instantly freezes the phosphorylation state, preventing signal drift during the readout phase.

  • Readout: Add Europium-anti-phospho-tyrosine antibody. Read at Ex: 340 nm, Em: 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio to determine IC₅₀.

FRET_Workflow Prep 1. Reagent Prep Kinase, ATP, MBIIC Derivative Incubate 2. Incubation 25°C for 60 mins Prep->Incubate Stop 3. Stop Reaction Add EDTA (Mg2+ Chelation) Incubate->Stop Read 4. TR-FRET Readout Ex: 340nm, Em: 615/665nm Stop->Read Analyze 5. Data Analysis Calculate IC50 via logistic fit Read->Analyze

Step-by-step workflow for TR-FRET kinase activity evaluation.

Protocol B: PARP1 Colorimetric Inhibition Assay

Used to validate C7-carboxamide MBIIC derivatives[5].

  • Plate Coating: Coat 96-well plates with histone proteins and incubate overnight at 4°C. Wash with PBS-T.

  • Reaction Assembly: Add PARP1 enzyme, biotinylated NAD+, and the MBIIC derivative.

    • Causality: Biotinylated NAD+ serves as both the substrate and the reporter. If the MBIIC derivative successfully binds the catalytic domain, it competitively excludes NAD+, preventing the poly(ADP-ribosyl)ation of the histone coating.

  • Detection: Wash the plate to remove unbound NAD+. Add Streptavidin-HRP, followed by TMB substrate. The reduction in colorimetric signal (measured at 450 nm) is directly proportional to the biological activity of the inhibitor.

References

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor . Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Structure-Based Design and Characterization of Axitinib . ResearchGate. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery . PMC - National Institutes of Health. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling . RSC Advances. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Iodo vs. 5-Bromo Positions in Indazoles for Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents. Its functionalization vi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents. Its functionalization via palladium-catalyzed cross-coupling reactions is a critical strategy for the synthesis of novel drug candidates and for conducting structure-activity relationship (SAR) studies. A common synthetic challenge involves the selective functionalization of dihalogenated indazoles, which serve as versatile linchpins for building molecular complexity.

This guide provides an in-depth technical comparison of the reactivity between a C3-iodo and a C5-bromo substituent on the indazole ring in three paramount cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. By integrating established chemical principles with experimental data, this document aims to equip researchers with the predictive understanding and practical protocols necessary for strategic and efficient synthesis design.

Core Principles: Understanding the Reactivity Dichotomy

The differential reactivity of the 3-iodo and 5-bromo positions on an indazole scaffold is governed by a confluence of electronic and steric factors, which directly impact the rate-determining step of most palladium-catalyzed cross-coupling cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst.

Carbon-Halogen Bond Dissociation Energy

The fundamental principle dictating the reactivity of aryl halides is the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend: C-I < C-Br < C-Cl . Consequently, the C-I bond is the weakest and most readily cleaved, making aryl iodides significantly more reactive than aryl bromides in the oxidative addition step.[1] This allows reactions involving iodo-indazoles to proceed under milder conditions, often requiring lower catalyst loadings and shorter reaction times compared to their bromo counterparts.

Electronic Landscape of the Indazole Ring

The inherent electronic properties of the indazole ring system play a crucial role in dictating positional reactivity. The C3 position is widely regarded as the most electron-deficient carbon in the indazole nucleus.[2] This is due to the inductive electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazole ring. This electron deficiency, or electrophilicity, makes the C3 position more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. In contrast, the C5 position, being part of the fused benzene ring, has a higher electron density, rendering the C5-Br bond less reactive toward oxidative addition.

The Role of N-H Protection

For cross-coupling reactions at the C3 position, protection of the indazole nitrogen (typically at the N1 position) is often a critical prerequisite. The acidic N-H proton can interfere with the catalytic cycle by reacting with organometallic intermediates or the basic reaction medium, leading to catalyst deactivation and diminished yields.[2][3] Common protecting groups, such as the tert-butoxycarbonyl (Boc) group, are employed to mitigate these side reactions and ensure efficient coupling.

Experimental Comparison: Suzuki, Sonogashira, & Buchwald-Hartwig Reactions

The theoretical principles are borne out in experimental practice. The higher reactivity of the C3-iodo position over the C5-bromo position enables highly selective, sequential functionalization of 3-iodo-5-bromoindazole.

Sonogashira Coupling: A Case Study in Selectivity

The Sonogashira reaction, which forms a C(sp²)-C(sp) bond, provides the clearest experimental evidence for the differential reactivity. Studies on 5-bromo-3-iodoindazoles have demonstrated that Sonogashira coupling proceeds with exceptional selectivity at the C3-iodo position, leaving the C5-bromo position intact.[4] This chemoselectivity allows for the initial introduction of an alkynyl substituent at C3, with the C5-bromo position serving as a handle for subsequent, more forcing cross-coupling reactions.[4]

Table 1: Representative Conditions for Selective Sonogashira Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)ProductYield (%)Reference
N-Boc-5-bromo-3-iodo-1H-indazolePropargylaminesPd(PPh₃)₄, CuIEt₃NDMFRTN-Boc-5-bromo-3-alkynyl-1H-indazole54-76[4]
3-Iodo-1H-indazoleTerminal AlkynesPdCl₂(PPh₃)₂, CuIEt₃NDMFRT - 603-Alkynyl-1H-indazoleHigh[5]
5-BromoindolePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NDMF805-(Phenylethynyl)-1H-indole93[6]

Note: The data illustrates typical conditions. The first entry demonstrates the high-yield, selective reaction at the C3-iodo position while the C5-bromo remains. The subsequent entries provide context for typical yields at iodo and bromo positions on related heterocycles.

Suzuki-Miyaura Coupling

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
N-Boc-3-iodo-1H-indazoleArylboronic AcidsPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O10085-96[7]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8095[8]
3-Bromo-1H-indazoles (NH-free)Arylboronic AcidsPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (µW)Good[9]

Note: This table compiles data from different sources to illustrate the conditions required for coupling at iodo and bromo positions. Note the milder conditions generally used for iodo-substrates compared to bromo-substrates.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a critical transformation in pharmaceutical synthesis. The reactivity trend remains consistent, with the C3-iodo position being more susceptible to coupling than the C5-bromo position. This allows for selective amination at C3. Achieving high yields in these reactions often requires the use of specific, bulky, and electron-rich phosphine ligands (e.g., Xantphos, RuPhos) that facilitate the catalytic cycle, particularly the reductive elimination step.[10][11]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Starting MaterialCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Reference
3-Iodo-1H-indazoleVarious AminesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-120[2]
5-BromoindazolesVarious AminesPd₂(dba)₃ / BINAPNaOtBuToluene80[12]
6-Bromo-1-methyl-1H-indazolePrimary/Secondary AminesPd₂(dba)₃ / RuPhosLHMDS1,4-Dioxane45-90[13]

Experimental Workflows & Methodologies

The following sections provide detailed, step-by-step protocols that serve as a validated starting point for performing selective cross-coupling reactions on a 3-iodo-5-bromoindazole scaffold.

Workflow for Selective Indazole Functionalization

The inherent reactivity difference enables a logical and efficient workflow for creating diverse 3,5-disubstituted indazoles.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Selective C3 Coupling (Milder Conditions) cluster_2 Step 3: C5 Coupling (Forcing Conditions) cluster_3 Step 4: Deprotection A 3-Iodo-5-bromo-1H-indazole B N-Boc-3-iodo-5-bromo-1H-indazole A->B (Boc)₂O, DMAP, Et₃N C N-Boc-5-bromo-3-substituted-1H-indazole B->C Sonogashira or Suzuki (e.g., Pd(PPh₃)₄, RT-80°C) D N-Boc-3,5-disubstituted-1H-indazole C->D Suzuki or Buchwald-Hartwig (e.g., Pd(dppf)Cl₂, >100°C) E 3,5-Disubstituted-1H-indazole D->E TFA or HCl

Caption: A typical workflow for the sequential functionalization of 3-iodo-5-bromo-1H-indazole.

Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position

This protocol is adapted from methodologies proven effective for the selective alkynylation of N-Boc-5-bromo-3-iodoindazoles.[4]

Materials:

  • N-Boc-3-iodo-5-bromo-1H-indazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-iodo-5-bromo-1H-indazole, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed DMF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-Boc-5-bromo-3-alkynyl-1H-indazole.

Protocol 2: Suzuki-Miyaura Coupling at the C5-Bromo Position

This protocol is a representative procedure for coupling at the less reactive C5-bromo position, typically performed after the C3 position has been functionalized.

Materials:

  • N-Boc-5-bromo-3-substituted-1H-indazole (1.0 equiv)

  • Arylboronic Acid or Ester (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a microwave vial or Schlenk flask, add the 5-bromoindazole substrate, the boronic acid, the base, and Pd(dppf)Cl₂.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (1,4-dioxane and water) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring for 4-12 hours. Microwave irradiation can often significantly reduce reaction times.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Outlook

The reactivity of halogenated indazoles in palladium-catalyzed cross-coupling is a predictable and exploitable feature of this important heterocyclic system. The C3-iodo position is unequivocally more reactive than the C5-bromo position, a fact attributable to both the lower C-I bond dissociation energy and the inherent electron-deficient nature of the C3 carbon.

This reactivity differential is not a limitation but a strategic advantage, enabling researchers to perform selective, sequential couplings with a high degree of control. By beginning with milder conditions to functionalize the C3-iodo position (e.g., room temperature Sonogashira coupling), the C5-bromo position is preserved for subsequent transformations under more forcing conditions (e.g., heated Suzuki or Buchwald-Hartwig couplings). This guide provides the foundational principles and validated protocols to empower chemists to leverage this reactivity dichotomy for the efficient and elegant synthesis of complex indazole-based molecules.

References

  • Colle, D., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. SYNTHESIS, 2005(05), 771-780. DOI: 10.1055/s-2005-861825. Available at: [Link]

  • Dandia, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5564-5581. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista CENIC Ciencias Químicas, 51(1), 99-122. Available at: [Link]

  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2951. Available at: [Link]

  • Remillard, D., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. The Journal of Organic Chemistry, 88(2), 1083-1089. Available at: [Link]

  • Smith, A. B., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6393-6396. Available at: [Link]

  • Snieckus, V., et al. (2005). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 46(24), 4217-4220. Available at: [Link]

  • Rault, S., et al. (2010). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Letters in Organic Chemistry, 7(1), 52-57. Available at: [Link]

  • Guillaumet, G., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 11(1), 58-63. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Rault, S., et al. (2004). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Tetrahedron Letters, 45(25), 4789-4792. Available at: [Link]

Sources

Validation

Alternative Synthesis Routes for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate: A Technical Comparison Guide

As drug discovery programs increasingly target complex kinase networks and protein-protein interactions, the demand for highly functionalized, orthogonally reactive scaffolds has surged. Methyl 5-bromo-3-iodo-1H-indazole...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinase networks and protein-protein interactions, the demand for highly functionalized, orthogonally reactive scaffolds has surged. Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) is a premier example of such a scaffold [1].

By featuring three distinct vectors for diversification—a highly reactive C-3 iodine for early-stage cross-coupling (e.g., Sonogashira or Suzuki), a moderately reactive C-5 bromine for late-stage functionalization, and a C-7 methyl ester for amidation or reduction—this molecule is a cornerstone intermediate in modern medicinal chemistry.

This guide objectively evaluates the two primary synthetic routes to access this scaffold, providing mechanistic insights, comparative data, and a self-validating experimental protocol designed for immediate laboratory implementation.

Mechanistic Rationale & Pathway Visualization

The primary challenge in synthesizing poly-halogenated indazoles is regioselectivity . The indazole core is susceptible to electrophilic aromatic substitution (EAS). While the C-3 position is the most nucleophilic site on the neutral ring, direct bromination of a simple indazole often yields complex mixtures of 3-bromo, 5-bromo, and 3,5-dibromo derivatives.

To circumvent this, logical synthetic design dictates that the C-5 bromine should be pre-installed or derived from a structurally unambiguous precursor, reserving the highly efficient, base-catalyzed iodination for the final step. Under basic conditions (e.g., KOH), the indazole N1 proton is removed, generating an electron-rich indazolyl anion. This intermediate exhibits a significantly higher Fukui index at the C-3 position, directing the electrophilic iodine exclusively to this site [2].

SynthesisRoutes cluster_RouteA Route A: Direct C-3 Iodination (Commercial Intermediate) cluster_RouteB Route B: De Novo Indazole Construction SM_A Methyl 5-bromo-1H-indazole- 7-carboxylate (CAS: 898747-24-5) Target Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate (CAS: 1360946-89-9) SM_A->Target I2, KOH, DMF Electrophilic Iodination SM_B 2-Amino-5-bromo- 3-methylbenzoic acid Int_B1 5-Bromo-1H-indazole- 7-carboxylic acid SM_B->Int_B1 NaNO2, HCl Cyclization Int_B1->SM_A MeOH, H2SO4 Esterification

Figure 1: Reaction pathways comparing Route A (Semi-Synthesis) and Route B (De Novo Synthesis).

Route Comparison: Semi-Synthesis vs. De Novo Construction

When selecting a synthetic route, chemists must weigh the cost of starting materials against step count and scalability.

  • Route A (Late-Stage Iodination): This route capitalizes on the commercial availability of methyl 5-bromo-1H-indazole-7-carboxylate (CAS: 898747-24-5) [3]. By purchasing the pre-brominated scaffold, the synthesis is reduced to a single, high-yielding iodination step. This is the optimal choice for discovery chemistry where time-to-target is the primary metric.

  • Route B (De Novo Synthesis): For process chemistry and kilogram-scale scale-up, purchasing the brominated indazole becomes cost-prohibitive. Route B builds the indazole core from cheap 2-amino-5-bromo-3-methylbenzoic acid via Sandmeyer-type diazotization and cyclization, followed by esterification and iodination.

Quantitative Route Comparison
ParameterRoute A: Late-Stage IodinationRoute B: De Novo Synthesis
Starting Material Methyl 5-bromo-1H-indazole-7-carboxylate2-Amino-5-bromo-3-methylbenzoic acid
Step Count 1 Step3 Steps
Overall Yield 85 - 95%40 - 55%
Regiochemical Purity >99% (Pre-installed bromine)>98% (Unambiguous cyclization)
Scalability Excellent (No hazardous intermediates)Moderate (Requires diazonium handling)
Cost-Efficiency High (for discovery/milligram scale)High (for process/kilogram scale)

Self-Validating Experimental Protocol: C-3 Iodination

The following protocol details the critical C-3 iodination step, which serves as the final transformation for both routes. This methodology is adapted from validated procedures for the halogenation of unprotected indazoles [2].

Materials Required:

  • Methyl 5-bromo-1H-indazole-7-carboxylate (1.0 equiv)

  • Elemental Iodine ( I2​ ) (2.0 equiv)

  • Potassium Hydroxide (KOH) pellets (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology
  • Anion Generation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-bromo-1H-indazole-7-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath. Add KOH (3.0 equiv) in one portion.

    • Causality Check: KOH serves a dual purpose. It deprotonates the indazole N-H to form the highly nucleophilic indazolyl anion, and it acts as an acid scavenger to neutralize the HI byproduct, driving the reaction to completion.

  • Electrophilic Addition: After stirring for 15 minutes at 0 °C, add elemental iodine (2.0 equiv) portion-wise over 10 minutes. The solution will turn a deep, dark brown. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Validation System: The starting material ( Rf​≈0.4 ) will be entirely consumed. A new, less polar spot ( Rf​≈0.6 ) corresponding to the C-3 iodinated product will appear. The increased lipophilicity of the iodine atom causes the upward shift in Rf​ .

  • Quenching & Precipitation: Once complete, pour the reaction mixture slowly into a vigorously stirred beaker of ice water containing saturated aqueous Na2​S2​O3​ (equal volume to the water).

    • Causality Check: The thiosulfate quench is critical. It reduces unreacted, oxidative I2​ into water-soluble, benign iodide ( I− ) ions. Visual Validation: The dark brown color of the mixture will rapidly dissipate, leaving a pale yellow or white suspension.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with distilled water (3 × 30 mL) to remove residual DMF and inorganic salts. Dry the solid overnight in a vacuum oven at 40 °C to afford methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate as a pale yellow solid.

Strategic Recommendations

For research teams operating in the hit-to-lead or lead optimization phases, Route A is unequivocally recommended. The commercial availability of the C-5 brominated precursor eliminates the safety hazards associated with diazonium salt intermediates (Route B) and guarantees absolute regiochemical fidelity. The robust nature of the base-catalyzed iodination protocol ensures that multi-gram quantities of the target scaffold can be synthesized in a single working day, accelerating downstream cross-coupling campaigns.

References

  • MDPI (Molecules). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). Retrieved from:[Link]

Comparative

Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate analogues and their activity

The Definitive Comparison Guide: Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate vs. Conventional Indazole Scaffolds in Drug Discovery As a Senior Application Scientist, I frequently evaluate chemical building blocks not...

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Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Comparison Guide: Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate vs. Conventional Indazole Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently evaluate chemical building blocks not just for their structural features, but for their strategic utility in multi-step synthesis. In the realm of targeted therapeutics—particularly poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators—the indazole core is a privileged pharmacophore[1].

However, constructing highly functionalized indazoles is notoriously difficult due to regioselectivity challenges and the harsh conditions required for late-stage halogenation. This guide objectively compares Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) against conventional indazole scaffolds, detailing the causality behind its superior performance in fragment-based drug discovery and providing self-validating experimental protocols.

Objective Scaffold Comparison: The Causality of Choice

When designing a synthetic route for a bis-aryl indazole derivative (such as the PARP inhibitor MK-4827/Niraparib), chemists must choose a starting scaffold that minimizes step count and maximizes regiocontrol[1].

Table 1: Quantitative & Strategic Comparison of Indazole Scaffolds
Feature / MetricMethyl 5-bromo-3-iodo-1H-indazole-7-carboxylateMethyl 1H-indazole-7-carboxylate5-Bromo-1H-indazole
C3-Functionalization Pre-installed Iodine. Ready for immediate, low-temp Suzuki/Sonogashira coupling.Requires harsh electrophilic iodination (I2/KOH); often yields C3/C5 mixtures.Requires iodination; lacks the C7 ester necessary for PARP binding.
C5-Functionalization Pre-installed Bromine. Orthogonal to C3-Iodine for sequential cross-coupling.Requires late-stage bromination; highly unselective in the presence of C3-aryl groups.Pre-installed Bromine, but limited utility without C3/C7 vectors.
C7-Pharmacophore Methyl Ester. Easily converted to primary carboxamide (NAD+ pocket binder).Methyl Ester present.Absent. Cannot form the critical hydrogen-bond network.
Step Economy High. Direct entry into orthogonal cross-coupling workflows.Low. Adds 2-3 protection/halogenation steps with poor yields.Low. Requires C7-carboxylation via directed metalation (dangerous at scale).
N1/N2 Regioselectivity Excellent (90%+ N1). Halogens sterically and electronically direct alkylation[2].Moderate. Often yields 1:1 mixtures of N1/N2 isomers.Poor to Moderate.

The Verdict: Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate acts as a "Swiss Army Knife" for medicinal chemists. The causality of its superiority lies in orthogonal reactivity : the bond dissociation energy of the C-I bond (~238 kJ/mol) is significantly lower than that of the C-Br bond (~285 kJ/mol). This thermodynamic difference allows a palladium catalyst to selectively undergo oxidative addition at the C3 position first, leaving the C5 position intact for a subsequent, distinct cross-coupling reaction.

Mechanistic Grounding & Workflow Logic

To fully leverage this scaffold, one must understand the sequence of functionalization. The workflow relies on exploiting the electronic and steric properties of the molecule at each step.

G Start Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate Step1 N1-Alkylation (Cs2CO3, R-X) Start->Step1 Regioselective Protection Step2 C3-Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Step1->Step2 Chemoselective Oxidative Addition Step3 C5-Cross Coupling (Pd catalyst, R'-M) Step2->Step3 Secondary Coupling Step4 C7-Amidation (NH3/MeOH) Step3->Step4 Pharmacophore Generation

Caption: Orthogonal functionalization workflow of the 5-bromo-3-iodo-indazole-7-carboxylate scaffold.

The Causality of PARP Inhibition

The ultimate goal of utilizing this scaffold is often to synthesize PARP-1/2 inhibitors. The C7-carboxamide (derived from the C7-methyl ester) is non-negotiable; it mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP catalytic domain[1]. Meanwhile, the vectors at C3 and C5 are directed into the solvent-exposed specificity cleft to improve pharmacokinetic (PK) properties and cellular potency.

G Core Indazole Core C7 C7-Carboxamide (Hydrogen Bonding) Core->C7 C3 C3-Aryl Vector (Pi-Stacking / Hydrophobic) Core->C3 C5 C5-Substituent (Solvent Exposure / Solubilizing) Core->C5 Target PARP-1 / PARP-2 Catalytic Domain C7->Target Binds NAD+ pocket C3->Target Specificity cleft C5->Target Modulates PK/PD

Caption: Structural causality of indazole derivatives mapping to the PARP catalytic domain.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and temperature, the intrinsic reactivity differences of the scaffold ensure high chemoselectivity.

Protocol A: Regioselective N1-Alkylation

Purpose: To protect the indazole nitrogen and establish the N1-substituent. Density Functional Theory (DFT) calculations have shown that using Cesium Carbonate ( Cs2​CO3​ ) drives N1-selectivity via a chelation-controlled mechanism[2].

  • Setup: In an oven-dried flask under N2​ , dissolve Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 equiv, 10 mmol) in anhydrous 1,4-dioxane (0.2 M).

  • Base Addition: Add Cs2​CO3​ (2.0 equiv). Stir at room temperature for 15 minutes to allow deprotonation and cesium chelation.

  • Electrophile Addition: Dropwise add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equiv).

  • Reaction: Stir at room temperature for 12 hours. The bulky cesium counterion blocks the N2 position, forcing the electrophile to attack N1.

  • Validation: TLC (Hexanes/EtOAc 3:1) will show a single major spot. LC-MS will confirm the mass of the N1-alkylated product (>90% regioselectivity).

Protocol B: Chemoselective C3-Suzuki Coupling

Purpose: To selectively couple an aryl group at the C3-iodine while leaving the C5-bromine untouched.

  • Setup: To a microwave vial, add the N1-alkylated intermediate from Protocol A (1.0 equiv), the desired arylboronic acid (1.05 equiv—strict stoichiometry prevents over-coupling), and Na2​CO3​ (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M).

  • Catalyst: Add Pd(PPh3​)4​ (0.05 equiv). Seal the vial.

  • Reaction: Heat conventionally at 80°C for 4 hours. Causality: At 80°C, the Pd(0) species has sufficient energy to insert into the weak C-I bond, but insufficient energy to break the stronger C-Br bond.

  • Validation: GC-MS will show complete consumption of starting material and formation of the C3-aryl-C5-bromo intermediate. No bis-coupled product should be observed.

Protocol C: C7-Amidation (Pharmacophore Generation)

Purpose: To convert the C7-methyl ester into a primary carboxamide, mimicking the synthesis of clinical candidates like MK-4827[1].

  • Setup: Dissolve the fully cross-coupled intermediate (1.0 equiv) in a solution of 7N Ammonia in Methanol ( NH3​ /MeOH) (0.05 M).

  • Reaction: Seal the mixture in a pressure tube and heat to 90°C for 24 hours. Causality: The ester at C7 is sterically hindered; thus, high concentration of ammonia and elevated pressure/temperature are required to drive the nucleophilic acyl substitution.

  • Validation: Evaporate the solvent and triturate with cold diethyl ether to precipitate the pure C7-carboxamide. 1H -NMR will show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of two broad amide NH2​ singlets (~7.5 and 8.2 ppm).

References

  • Jones, P., et al. "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Lu, P., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, Beilstein-Institut. URL:[Link]

Sources

Validation

The Indazole Scaffold: A Privileged Core for Kinase Inhibition - A Structural Comparison Guide

The indazole moiety has emerged as a cornerstone in the design of potent and selective kinase inhibitors, with several approved drugs and numerous clinical candidates featuring this heterocyclic core.[1][2] Its unique st...

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Author: BenchChem Technical Support Team. Date: March 2026

The indazole moiety has emerged as a cornerstone in the design of potent and selective kinase inhibitors, with several approved drugs and numerous clinical candidates featuring this heterocyclic core.[1][2] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of a wide range of kinases, making it a "privileged scaffold" in medicinal chemistry.[3][4] This guide provides a comprehensive structural comparison of different substituted indazole kinase inhibitors, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The Versatility of the Indazole Core

The indazole ring system, a bicyclic aromatic heterocycle, offers multiple points for chemical modification, each influencing the inhibitor's potency, selectivity, and pharmacokinetic properties. The nitrogen atoms of the indazole can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within the kinase hinge region. Substitutions at various positions on the indazole ring can then be tailored to interact with specific pockets of the kinase active site, thereby dictating the inhibitor's selectivity profile.[5]

Below is a diagram illustrating the core indazole structure and the key positions for substitution that will be discussed in this guide.

Caption: Core Indazole Structure and Key Substitution Points.

Comparative Analysis of Substituted Indazole Kinase Inhibitors

The following table summarizes the structure-activity relationships of several substituted indazole derivatives against various kinase targets. The presented data, including IC50 values, highlight how subtle changes in substitution patterns can lead to significant differences in inhibitory potency and selectivity.

Compound ID/SeriesTarget Kinase(s)Key Substitutions and their InfluenceIC50 (nM)Reference
Indazole-pyrimidine derivatives VEGFR-2Hydrogen bond-forming groups like amide and sulfonamide at the pyrimidine 2-position enhance activity compared to hydrophobic groups.34.5 - 114[6]
Indazole-based AXL inhibitors AXL, MEROptimization from a fragment hit led to potent inhibitors. An X-ray crystal structure revealed key binding interactions for the scaffold.Potent (specific values not provided in abstract)[7]
3-Ethynyl-1H-indazoles PI3Kα, PDK1, mTORThe ethynyl group at C3 and a pyridine substituent were found to be important for activity.361 (for PI3Kα)[8]
Indazole amide inhibitors ERK1/2Structure-based design led to potent inhibitors of ERK1/2 enzymatic activity and cell growth in BRAF mutant cell lines.Potent (specific values not provided in abstract)[9]
Indazole-based Mps1 inhibitors Mps1Optimization of the 3- and 6-positions on the indazole core led to a significant improvement in Mps1 activity.3.06[5]
Benzimidazole-indazole derivatives FLT3 and mutantsOptimization of substituents on the benzimidazole-indazole core resulted in potent inhibitors of wild-type and mutant FLT3.0.199 - 0.941[10]
3-Substituted indazole derivatives DDR2, FGFR1Optimization of four parts of the indazole scaffold led to a potent multi-target inhibitor for lung squamous cell carcinoma.Potent (specific values not provided in abstract)[11]

Disclaimer: The IC50 values are context-dependent and can vary based on the specific assay conditions. The provided data is for comparative purposes.

Causality Behind Experimental Choices: The "Why"

The development of potent and selective kinase inhibitors is an iterative process guided by a deep understanding of the target's structure and the inhibitor's binding mode.

  • Hinge-Binding Motif : The indazole core is frequently utilized for its ability to form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[3] This provides a strong anchor for the inhibitor.

  • Exploiting Specific Pockets : Substituents are strategically placed on the indazole scaffold to occupy specific pockets within the ATP-binding site. For instance, bulky hydrophobic groups at the C3 or C5 positions can extend into the hydrophobic pocket, enhancing potency and selectivity.[12] Conversely, polar groups can be introduced to interact with solvent-exposed regions or form additional hydrogen bonds.[6]

  • Structure-Based Design : X-ray crystallography plays a pivotal role in modern drug discovery.[7] By obtaining the crystal structure of a kinase in complex with an indazole inhibitor, researchers can visualize the binding mode and make rational, data-driven decisions for further optimization.[5] This allows for the design of new analogs with improved potency and a more desirable selectivity profile.

  • Fragment-Based Lead Discovery : This approach starts with identifying small, low-affinity fragments that bind to the target kinase.[7] These fragments are then grown or merged to create more potent lead compounds. This method can be more efficient than traditional high-throughput screening in exploring chemical space.

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of kinase inhibitors involves a multi-step process, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.[13]

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[4][14]

Principle: The assay measures the amount of ATP remaining after a kinase reaction. The kinase phosphorylates a substrate using ATP, and the remaining ATP is quantified using a luciferase/luciferin system, which generates a luminescent signal. The signal is inversely proportional to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3- or 10-fold dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a potent known inhibitor or no enzyme (100% inhibition).

  • Kinase Reaction: Prepare a master mix containing the recombinant kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and the reaction buffer. Add this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.[15]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the ATP detection reagent (containing luciferase and luciferin).

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data with the "no inhibitor" control representing 100% kinase activity and the "maximum inhibition" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Cell-Based Kinase Activity Assay

Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target in a more physiologically relevant environment.[17][18]

Principle: These assays measure the phosphorylation of a known downstream substrate of the target kinase within intact cells. A decrease in the phosphorylation of the substrate upon treatment with the inhibitor indicates target engagement and inhibition.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cell line that expresses the target kinase.

  • Compound Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the test compound for a specific duration.

  • Cell Lysis: After treatment, wash the cells and lyse them to release the cellular proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.

  • Western Blotting or ELISA:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate and the total amount of the substrate protein (as a loading control).

    • ELISA: Use a sandwich ELISA kit with antibodies that specifically capture the target substrate and detect its phosphorylated form.

  • Data Analysis: Quantify the signal for the phosphorylated substrate and normalize it to the total substrate signal. Plot the normalized phosphorylation level against the inhibitor concentration to determine the cellular IC50.

Visualizing the Workflow and Signaling

The following diagrams illustrate the general workflow for kinase inhibitor evaluation and a representative signaling pathway that can be targeted by these inhibitors.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo & Preclinical Biochemical Assay Biochemical Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Cellular Target Engagement Cellular Target Engagement Selectivity Profiling->Cellular Target Engagement Anti-proliferative Assays Anti-proliferative Assays Cellular Target Engagement->Anti-proliferative Assays Pharmacokinetics Pharmacokinetics Anti-proliferative Assays->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Compound Library Compound Library Compound Library->Biochemical Assay

Caption: General Workflow for Kinase Inhibitor Evaluation.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylation Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition Cellular Response Cellular Response Downstream Signaling->Cellular Response Proliferation, Survival

Caption: Inhibition of a Receptor Tyrosine Kinase Signaling Pathway.

Conclusion

The indazole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The ability to strategically modify various positions on the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and cell-based evaluation methods, is essential for the successful discovery and development of the next generation of indazole-based therapeutics.

References

  • University of Miami. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.
  • PubMed. (2021, November 1). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.
  • PubMed. (2016, June 1). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
  • PMC. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • PMC. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Benchchem. (n.d.). The Structure-Activity Relationship of 3-Bromo-Indazole Analogs: A Comparative Guide.
  • PMC. (n.d.). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway.
  • PubMed. (n.d.). Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ACS Publications. (2013, May 1). Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125). Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Efficacy of Substituted Indazole Derivatives.
  • Benchchem. (n.d.). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide.
  • PMC. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors.
  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Wiley-VCH. (n.d.). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • PubMed. (2025, June 12). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors.
  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety.
  • ResearchGate. (2025, August 28). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF.
  • ACS Publications. (2015, November 10). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective.
  • Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.
  • PubMed. (2011, August 15). Discovery of indazoles as inhibitors of Tpl2 kinase.
  • Benchchem. (n.d.). A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives.
  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors....
  • Biosciences Biotechnology Research Asia. (2022, July 23). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction.
  • PubMed. (2019, February 1). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma.
  • Open Exploration Publishing. (2025, July 1). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • ResearchGate. (n.d.). Synthesis of pyrazole–indazole derivatives as AXL inhibitors. LiHDMS,... | Download Scientific Diagram.
  • PMC. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • PMC - NIH. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • ResearchGate. (2025, December 28). (PDF) Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
  • PubMed. (2023, December 15). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia.
  • Benchchem. (n.d.). Technical Support Center: Investigating Potential Off-Target Kinase Inhibition.
  • ResearchGate. (2025, December 17). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors.
  • Google Patents. (n.d.). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
  • ACS Publications. (2017, February 28). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry.

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Comparative

Validation of Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate as a synthetic intermediate

Validation of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate as a Synthetic Intermediate: A Comparative Guide Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry, the indazole core is...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate as a Synthetic Intermediate: A Comparative Guide

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the indazole core is a privileged pharmacophore frequently utilized in kinase inhibitors and anti-inflammatory agents[1]. However, functionalizing this bicyclic core with absolute regioselectivity remains a persistent synthetic bottleneck. Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) [2] is a highly engineered synthetic intermediate designed to bypass these limitations.

By strategically positioning an iodine atom at the C3 position and a bromine atom at the C5 position, this building block leverages the fundamental thermodynamic differences in carbon-halogen bond dissociation energies[3]. As established in comparative reactivity principles published by , the weaker C3–I bond allows for selective oxidative addition by Palladium(0) catalysts at mild temperatures, leaving the stronger C5–Br bond intact for subsequent, orthogonal functionalization[3].

Comparative Performance Analysis

To understand the causality behind selecting this specific intermediate, we must compare it against its traditional, less-functionalized alternatives. Direct C-3 functionalization of 1H-indazoles often suffers from poor yields and requires uncommon catalysts when C-H activation is attempted, as detailed in [4].

  • Alternative 1: Methyl 5-bromo-1H-indazole-7-carboxylate. Lacking a C3 halogen, this substrate requires late-stage electrophilic iodination. Because the indazole core is electron-deficient (exacerbated by the C7 ester), late-stage iodination is sluggish, requires harsh conditions (e.g., NIS, TFA, heat), and often yields complex mixtures.

  • Alternative 2: Methyl 3,5-dibromo-1H-indazole-7-carboxylate. While possessing two reactive handles, the C3–Br and C5–Br bonds have nearly identical dissociation energies (~81 kcal/mol). Attempting a mono-coupling results in a statistical mixture of C3-coupled, C5-coupled, and di-coupled products, severely depressing isolated yields.

Table 1: Comparative Efficiency in Primary C3-Arylation (Suzuki-Miyaura, 1.0 eq Phenylboronic Acid)

Starting SubstrateStructural LimitationRequired WorkflowIsolated YieldRegioselectivity (C3 vs C5)
Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate None (Orthogonal halogens) Direct C3 Suzuki Coupling (60°C) >88% >99:1
Methyl 3,5-dibromo-1H-indazole-7-carboxylateCompeting C-Br bondsDirect C3 Suzuki Coupling (80°C)<45%~1.5:1 (Statistical Mixture)
Methyl 5-bromo-1H-indazole-7-carboxylateLacks C3 leaving group1. C3 Iodination 2. C3 Suzuki Coupling<35% (Over 2 steps)N/A (Poor iodination conversion)

Logical Workflow of Orthogonal Functionalization

G Start Methyl 5-bromo-3-iodo- 1H-indazole-7-carboxylate Step1 C3-Selective Suzuki Coupling (Mild Conditions, Pd cat.) Start->Step1 C-I Activation Int1 Methyl 5-bromo-3-aryl- 1H-indazole-7-carboxylate Step1->Int1 Step2 C5-Selective Cross-Coupling (Harsh Conditions, Pd cat.) Int1->Step2 C-Br Activation Int2 Methyl 5-amino-3-aryl- 1H-indazole-7-carboxylate Step2->Int2 Step3 Ester Hydrolysis (LiOH, THF/H2O) Int2->Step3 Product Fully Functionalized Indazole-7-carboxylic Acid Step3->Product

Orthogonal functionalization workflow of the 3-iodo-5-bromo indazole scaffold.

Self-Validating Experimental Protocols

As a best practice in synthetic methodology, protocols must be designed with built-in causality and verification checkpoints. The following procedures detail the orthogonal functionalization of this intermediate.

Protocol 1: Regioselective C3 Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an aryl boronic acid at the C3 position while preserving the C5-Br bond.

  • Causality of Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step. More importantly, its steric bulk prevents unwanted secondary oxidative addition into the C5–Br bond at lower temperatures (60°C).

  • Causality of Solvent System (1,4-Dioxane/H₂O): Dioxane provides excellent solubility for the organic substrates. The addition of water is strictly required to dissolve the inorganic base (K₂CO₃) and generate the reactive boronate complex, which is the actual transmetalating species.

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (1.0 equiv), aryl boronic acid (1.05 equiv), and K₂CO₃ (2.5 equiv).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Add Pd(dppf)Cl₂ (5 mol%). Purge the flask with Argon for 5 minutes.

  • Heat the reaction mixture to 60°C and stir for 4–6 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system is validated if the starting material peak disappears and the mono-coupled intermediate emerges. Crucial Verification: The mass spectrum of the product must exhibit a 1:1 isotopic pattern (M / M+2), proving the C5 bromine atom remains entirely intact. If a di-coupled byproduct exceeds 2%, the temperature was too high or the boronic acid stoichiometry was excessive.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Subsequent C5 Buchwald-Hartwig Amination

Objective: Functionalize the remaining C5–Br bond with an amine nucleophile.

  • Causality of Ligand (XPhos): To activate the stronger C–Br bond, a highly electron-rich ligand is required. XPhos increases the electron density on Pd(0), facilitating oxidative addition. Furthermore, its extreme steric bulk (biaryl backbone) accelerates the otherwise slow reductive elimination of the C–N bond, preventing catalyst resting-state trapping, a phenomenon extensively studied in the[5].

Step-by-Step Procedure:

  • Charge a vial with the C3-arylated intermediate from Protocol 1 (1.0 equiv), the desired amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous Toluene (0.1 M).

  • Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Seal the vial and purge with Argon.

  • Heat to 100°C for 12 hours.

  • Self-Validation Checkpoint: TLC (Hexanes:EtOAc) should show complete consumption of the brominated starting material. LC-MS must confirm the disappearance of the 1:1 isotopic bromine pattern, replaced by the exact mass of the aminated product.

  • Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC.

References

  • "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles", RSC Advances, National Center for Biotechnology Information (PMC). URL:[Link]

  • "The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles", Journal of the American Chemical Society. URL:[Link]

  • "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid", MDPI Molecules. URL:[Link]

Sources

Validation

In-Depth Guide: Palladium Catalysts for 3-Iodoindazole Cross-Coupling

The functionalization of the C3-position of indazoles is a critical strategy in medicinal chemistry and drug discovery. The carbon-iodine bond of 3-iodoindazoles is highly amenable to palladium-catalyzed cross-coupling r...

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Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of the C3-position of indazoles is a critical strategy in medicinal chemistry and drug discovery. The carbon-iodine bond of 3-iodoindazoles is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the rapid construction of diverse carbon-carbon (Suzuki, Heck, Sonogashira) and carbon-nitrogen (Buchwald-Hartwig) bonds[1].

This guide provides an objective, data-driven comparison of palladium catalysts used in 3-iodoindazole couplings, detailing the mechanistic causality behind catalyst selection and providing self-validating experimental protocols.

Mechanistic Causality: Catalyst Selection & Ligand Bite Angles

The efficiency of a cross-coupling reaction is dictated by the palladium catalyst's ability to navigate the oxidative addition, transmetalation, and reductive elimination steps.

While Pd(PPh₃)₄ is the traditional workhorse for standard Suzuki-Miyaura couplings, its monodentate triphenylphosphine ligands can lead to sluggish reductive elimination[1]. This becomes a critical failure point when coupling sterically hindered or electronically deactivated substrates. In contrast, catalysts with bidentate ligands like PdCl₂(dppf) possess a large bite angle (approx. 99°). This wide spatial arrangement sterically forces the palladium center into a geometry that dramatically accelerates the reductive elimination step—often the rate-limiting bottleneck in complex cross-couplings[2].

The N-Protection Debate: Why Unprotected is Often Superior

A common misconception in indazole chemistry is that the N1-position must be protected (e.g., with Boc or SEM) to prevent catalyst poisoning. However, empirical data shows that N-protection is not strictly necessary for 3-iodoindazoles and can actually be detrimental[2].

For electron-deficient substrates like 3-iodo-5-nitro-1H-indazole, the electron-withdrawing nitro group increases the acidity of the indazole core. Under the basic conditions required for transmetalation (e.g., Na₂CO₃), N-protecting groups become highly labile, leading to rapid in-situ deprotection[2],[3]. This side reaction consumes base, stalls the catalytic cycle, and results in poor yields. Consequently, utilizing unprotected 3-iodoindazoles under microwave irradiation is a field-proven approach that maximizes atom economy and prevents complex mixture formation[4],[3].

G Start 3-Iodoindazole Cross-Coupling Q1 Reaction Type? Start->Q1 Suzuki Suzuki-Miyaura (C-C Bond Formation) Q1->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Q1->Buchwald Heck Heck / Direct Arylation (C-C Bond Formation) Q1->Heck S_Hindered Sterically Hindered or Electron-Deficient? Suzuki->S_Hindered Cat_PdCl2dppf PdCl2(dppf) High efficiency, 80°C Buchwald->Cat_PdCl2dppf Primary/Secondary Amines Cat_PdOAc2 Pd(OAc)2 + Ligand Versatile, 125°C Heck->Cat_PdOAc2 Alkenes/Arenes Cat_PdPPh34 Pd(PPh3)4 Standard, 100°C MW S_Hindered->Cat_PdPPh34 No S_Hindered->Cat_PdCl2dppf Yes

Caption: Decision tree for selecting palladium catalysts in 3-iodoindazole couplings based on mechanistic needs.

Quantitative Catalyst Comparison

The following table synthesizes experimental data comparing the performance of various palladium catalysts across different 3-iodoindazole substrates. Note the stark performance difference between Pd(PPh₃)₄ and PdCl₂(dppf) in sterically hindered environments[2].

CatalystReaction TypeSubstrateCoupling PartnerConditionsTimeYield (%)
Pd(PPh₃)₄ SuzukiUnprotected 3-Iodo-5-nitro-1H-indazolePinacol Vinyl BoronateNa₂CO₃, Dioxane/H₂O, 100 °C (MW)10 min87% [2],[3]
Pd(PPh₃)₄ Suzuki5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃, DME, 80 °C4 h22% [2]
PdCl₂(dppf) Suzuki5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃, DME, 80 °C2 h84% [2]
Pd(PPh₃)₂Cl₂ Suzuki5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃, DME, 80 °C4 h75% [2]
Pd(PPh₃)₄ SuzukiUnprotected 3-Iodo-1H-indazoleAryl boronic acidsNaHCO₃, DMF, 80 °C8-12 h55-70% [5]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of base and solvent is calibrated to maintain catalyst stability while promoting efficient transmetalation.

Protocol A: Microwave-Assisted Suzuki-Miyaura C3-Vinylation

Microwave irradiation is highly recommended for unprotected 3-iodoindazoles, as the rapid heating profile overcomes the activation barrier of the unprotected NH-group without allowing time for side-product degradation[4],[3].

Reagents:

  • 3-Iodo-1H-indazole (1.0 mmol)

  • Pinacol vinyl boronate (2.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • 2M Aqueous Na₂CO₃ (2 mL)

  • 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried microwave vial, add the 3-iodo-1H-indazole, pinacol vinyl boronate, and Pd(PPh₃)₄[1].

  • Solvation & Base: Add 1,4-dioxane followed by the 2M aqueous Na₂CO₃ solution. The biphasic nature of this solvent system is crucial for dissolving both the organic substrates and the inorganic base[1].

  • Irradiation: Seal the vial with a crimp cap and place it in the microwave reactor. Irradiate the mixture at 100–120 °C for 10 to 40 minutes (10 minutes is sufficient for activated nitro-derivatives)[1],[2].

  • Workup: Cool the reaction to room temperature. Dilute with deionized water (10 mL) and extract with ethyl acetate (3 × 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography[1].

G Prep 1. Preparation Unprotected 3-Iodoindazole + Boronate + Pd(PPh3)4 MW 2. MW Irradiation 100-120 °C, 10-40 min Dioxane/H2O, Na2CO3 Prep->MW Workup 3. Workup Quench, EtOAc Extract, Dry over Na2SO4 MW->Workup Purify 4. Purification Silica Column Chromatography Workup->Purify Product 5. Pure Product 3-Vinyl-1H-indazole Purify->Product

Caption: Experimental workflow for microwave-assisted Suzuki coupling of unprotected 3-iodoindazoles.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

For C-N couplings, a strong base (LiHMDS) and a highly active precatalyst system are required to facilitate the deprotonation of the amine and subsequent reductive elimination[1].

Reagents:

  • 3-Iodo-1H-indazole (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂dba₃) (1 mol%)

  • Bidentate Ligand (e.g., BINAP or dppf) (1 mol%)

  • LiHMDS solution (1.2 mL, 1.2 mmol)

  • Toluene (5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox, add the palladium precatalyst and the ligand to an oven-dried reaction tube to prevent catalyst oxidation[1].

  • Substrate Addition: Add the 3-iodo-1H-indazole and the primary amine, followed by anhydrous toluene.

  • Base Addition: Add the LiHMDS solution dropwise to the stirred mixture. The strong base is essential for generating the reactive palladium-amido complex[1].

  • Thermal Activation: Seal the tube, remove it from the glovebox, and heat the reaction at 80–110 °C for 12-15 hours. Monitor conversion via LC-MS.

  • Quenching: Cool the vessel and quench the active base with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄[1].

References

  • Benchchem Application Notes: Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols.1

  • MDPI Pharmaceuticals: Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.5

  • Benchchem Optimization Guides: Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.2

  • MDPI Molecules: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.3

  • PMC / National Institutes of Health: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate.4

Sources

Comparative

In Vitro vs. In Vivo Efficacy of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate Derivatives: A Comprehensive Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that define the trajectory of a kinase inhibitor program. Among these, Methyl 5-bromo-3-iodo-1H-indazole-7-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that define the trajectory of a kinase inhibitor program. Among these, Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) stands out as a highly privileged building block. The indazole core mimics the adenine ring of ATP, making it an ideal pharmacophore for competitive kinase inhibition, while the 7-carboxylate moiety provides a critical vector for solvent-exposed interactions or hinge-binding modifications (1)[1].

This guide objectively compares the in vitro and in vivo efficacy of derivatives synthesized from this scaffold, focusing specifically on their application as FLT3 (Fms-like tyrosine kinase 3) and GSK-3β (Glycogen synthase kinase 3 beta) inhibitors.

Mechanistic Rationale: The Power of Orthogonal Halogens

The strategic placement of halogens on the 5-bromo-3-iodo-1H-indazole-7-carboxylate scaffold is not accidental; it is a deliberate design to enable rapid, regioselective functionalization. Because the carbon-iodine (C-I) bond at the C3 position is weaker and more reactive toward oxidative addition than the carbon-bromine (C-Br) bond at the C5 position, chemists can perform sequential cross-coupling reactions (e.g., a Sonogashira coupling at C3 followed by a Suzuki-Miyaura coupling at C5) without the need for complex protecting group strategies.

This chemical autonomy allows for the rapid generation of diverse libraries targeting specific kinase active sites, as demonstrated in recent structure-activity relationship (SAR) studies (2)[2].

Workflow A Scaffold (CAS 1360946-89-9) B C3 Sonogashira Coupling A->B Regioselective C C5 Suzuki Coupling B->C Orthogonal D In Vitro Assays C->D Library E In Vivo Efficacy D->E Lead PK/PD

Fig 1. Sequential functionalization and validation workflow of the indazole scaffold.

In Vitro Efficacy Profiling

The transition from a raw chemical scaffold to a potent inhibitor requires rigorous in vitro validation. Indazole derivatives have shown remarkable biochemical potency, but their cellular efficacy depends heavily on the target.

FLT3 Inhibitors (Acute Myeloid Leukemia)

Derivatives utilizing the indazole core, such as benzimidazole-indazole hybrids, exhibit exceptional potency against FLT3-ITD (Internal Tandem Duplication) and FLT3-TKD (Tyrosine Kinase Domain) mutations. The NH of the indazole moiety forms a critical hydrogen bond with Cys694 in the kinase hinge region (3)[3]. These derivatives routinely achieve IC50 values in the low nanomolar range (5–25 nM) and successfully inhibit the proliferation of FLT3-dependent MV4-11 AML cell lines (4)[4].

GSK-3β Inhibitors (Mood Disorders & Oncology)

Conversely, modifying the scaffold into 1H-indazole-3-carboxamide derivatives yields highly selective GSK-3β inhibitors. A major hurdle in this class is the off-target inhibition of the hERG ion channel, which causes cardiotoxicity. By modulating the lipophilicity and basicity (pKa) of the substituents at the C5 and C7 positions, researchers have successfully mitigated hERG liability while maintaining sub-nanomolar GSK-3β potency (5)[5].

Table 1: In Vitro Quantitative Data Comparison
Derivative ClassPrimary TargetBiochemical IC50 (nM)Primary Cell Line / AssayCellular EC50 (nM)Key Off-Target Liability
Benzimidazole-Indazole FLT3-ITD / D835Y5.6 - 22.8MV4-11 Proliferation10 - 50c-KIT (Selectivity >10x)
3-Carboxamide-Indazole GSK-3β4.0 - 18.0Tau Phosphorylation20 - 80hERG (IC50 > 40 µM)

In Vivo Efficacy & Pharmacokinetics (PK)

In vitro potency is meaningless without favorable in vivo pharmacokinetics. The indazole scaffold provides an excellent balance of aqueous solubility and metabolic stability, which translates to robust in vivo efficacy.

For FLT3 inhibitors , oral administration (e.g., 6 mg/kg/day) of optimized aminopyrimidine-indazole derivatives in MV4-11 xenograft mouse models results in profound tumor growth inhibition (TGI) ranging from 83.5% to 95.1%, without significant myelosuppression (6)[6].

For GSK-3β inhibitors targeting mood disorders, the primary PK challenge is crossing the blood-brain barrier (BBB). Optimized indazole derivatives demonstrate high brain penetrance and successfully reverse amphetamine-induced hypermotility in murine models of mania, proving target engagement in the central nervous system (5)[5].

Table 2: In Vivo PK/PD and Efficacy Parameters
Derivative ClassAnimal ModelRoute & DoseBioavailability (F%)Brain PenetranceEfficacy Outcome
FLT3 Inhibitor MV4-11 Xenograft (Mouse)PO, 6 mg/kg/day> 40%Low83.5% - 95.1% TGI
GSK-3β Inhibitor Amphetamine-Mania (Mouse)PO, 10 mg/kg/day> 50%High (B/P > 1.0)Complete Behavioral Reversal

Mechanistic Pathway Visualization

Understanding causality requires mapping the downstream effects of target inhibition. By binding to the ATP pocket, indazole derivatives block the phosphorylation cascades responsible for tumor survival (FLT3) or aberrant neurological signaling (GSK-3β).

Mechanism Drug Indazole Derivative FLT3 FLT3-ITD Kinase Drug->FLT3 ATP-competitive inhibition GSK3 GSK-3β Kinase Drug->GSK3 ATP-competitive inhibition STAT5 STAT5 / AKT FLT3->STAT5 Blocked WNT Wnt / β-catenin GSK3->WNT Modulated CellFate Tumor Regression STAT5->CellFate Apoptosis WNT->CellFate Differentiation

Fig 2. Dual mechanistic pathways modulated by indazole-derived kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict internal controls to guarantee that the resulting data is a true reflection of the compound's efficacy, rather than an artifact of assay failure.

Protocol A: In Vitro FLT3 Kinase Assay (ADP-Glo™)

Causality Check: This assay measures the generation of ADP as a direct byproduct of kinase activity. A Z'-factor calculation ensures the assay window is statistically robust.

  • Reagent Preparation : Prepare FLT3-ITD enzyme (1 ng/µL), ATP (10 µM), and Myelin Basic Protein substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating : Serially dilute the indazole derivative in DMSO. Control step: Include Staurosporine or Gilteritinib as a positive control (100% inhibition) and pure DMSO as a negative vehicle control (0% inhibition).

  • Reaction : Combine 5 µL of compound, 10 µL of enzyme, and 10 µL of ATP/substrate mix in a 384-well plate. Incubate at room temperature for 60 minutes.

  • Detection : Add 25 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation), followed by 50 µL of Kinase Detection Reagent to convert ADP to luminescence (30 min incubation).

  • Validation & Analysis : Read luminescence. Calculate the Z'-factor using the positive and negative controls. Acceptance Criteria : The assay is only valid if Z' > 0.6. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: In Vivo MV4-11 Xenograft Efficacy Workflow

Causality Check: Monitoring body weight alongside tumor volume ensures that tumor shrinkage is due to target engagement, not systemic toxicity or cachexia.

  • Cell Inoculation : Subcutaneously inject 5×106 MV4-11 cells (suspended in 1:1 PBS/Matrigel) into the right flank of 6-8 week old female BALB/c nude mice.

  • Randomization : Once tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=8/group): Vehicle Control, Positive Control (Quizartinib, 3 mg/kg), and Indazole Derivative (6 mg/kg).

  • Dosing : Administer compounds via oral gavage (PO) once daily for 21 days.

  • Monitoring (Self-Validation) : Measure tumor volume (using calipers: V=0.5×length×width2 ) and body weight every 3 days. Acceptance Criteria : If body weight drops by >15% in the treatment group, the dose is deemed systemically toxic, invalidating the efficacy claim.

  • Endpoint Analysis : Euthanize mice on day 22. Excise and weigh tumors to calculate final Tumor Growth Inhibition (TGI%). Extract tumor tissue for Western blot analysis to confirm in vivo suppression of phosphorylated STAT5 (p-STAT5), proving direct mechanistic causality.

References

  • BLDpharm.
  • National Center for Biotechnology Information (PMC).Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model.
  • Royal Society of Chemistry (RSC).
  • National Center for Biotechnology Information (PMC).Dual inhibition of AKT/FLT3-ITD by A674563 overcomes FLT3 ligand-induced drug resistance in FLT3-ITD positive AML.
  • MDPI.Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
  • National Center for Biotechnology Information (PMC).Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia.
  • ACS Publications.Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT.

Sources

Validation

The Indazole Scaffold: A Compass for Kinase Selectivity - A Comparative Guide to the Cross-Reactivity Profile of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate Derivatives

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to form key interactions with the hinge region of protein kinases.[1][2][3] This has led to the development of numerous indazole...

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Author: BenchChem Technical Support Team. Date: March 2026

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to form key interactions with the hinge region of protein kinases.[1][2][3] This has led to the development of numerous indazole-based kinase inhibitors, some of which have reached clinical use.[4] However, the high degree of structural similarity within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5][6][7] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[8][9][10] Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount in drug discovery.[11]

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel indazole-based compounds, using the hypothetical but structurally representative molecule, Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate , as a central case study. We will explore the rationale behind experimental design, provide detailed protocols for assessing kinase selectivity, and offer guidance on data interpretation and visualization.

The Strategic Importance of Kinome Profiling

Early and comprehensive assessment of a compound's interaction with the broader kinome is a cornerstone of modern drug development.[12] It allows researchers to:

  • Identify Primary and Secondary Targets: Uncover both the intended and unintended biological targets of a compound.

  • Predict Potential Toxicities: Flag potential safety liabilities early in the development process by identifying interactions with kinases known to be associated with adverse effects.[7]

  • Uncover Novel Therapeutic Opportunities: Reveal unexpected polypharmacology that could be therapeutically advantageous for complex diseases.[8]

  • Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemistry efforts to optimize selectivity and potency.[2]

For our lead compound, Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate , its structural features—a halogenated indazole core—suggest a predisposition for kinase inhibition. The bromine and iodine atoms offer vectors for further chemical modification to enhance selectivity.

Experimental Strategy for Assessing Cross-Reactivity

A multi-tiered approach is essential for a robust evaluation of a compound's selectivity profile. This typically begins with broad, high-throughput screening followed by more focused biochemical and cell-based validation assays.

Tier 1: Large-Scale Kinome Profiling

The initial step involves screening the compound against a large, representative panel of human kinases. This provides a broad overview of its selectivity at a single concentration.

Experimental Protocol: Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)

This "gold standard" method directly measures the enzymatic activity of kinases.[7]

  • Kinase Panel Selection: Choose a diverse panel of active human kinases (e.g., 100-400 kinases) covering all major branches of the kinome tree.

  • Compound Preparation: Prepare a stock solution of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate in 100% DMSO. A typical screening concentration is 1 µM.

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate peptide, and the test compound or DMSO vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP and [³³P]-ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [³³P]-ATP is washed away.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for the test compound relative to the DMSO control.

Data Presentation: Kinome Inhibition Map

The results of the large-scale screen are often visualized as a kinome tree, where inhibited kinases are highlighted. For a more quantitative comparison, a table summarizing the percentage of inhibition is crucial.

Kinase FamilyTarget Kinase% Inhibition at 1 µM (Compound A)% Inhibition at 1 µM (Staurosporine - Promiscuous Control)% Inhibition at 1 µM (Selective Control - e.g., Lapatinib)
TKEGFR5%98%95%
TKVEGFR285%95%10%
TKLBRAF12%90%5%
CMGCCDK215%99%8%
AGCAKT192%97%12%
...............

This is a representative table. Actual results would be populated with experimental data.

Workflow for Initial Kinome Profiling

KinomeProfiling cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (in DMSO) Reaction Kinase Reaction: Kinase + Substrate + Compound Compound->Reaction KinasePanel Diverse Kinase Panel (e.g., 300 kinases) KinasePanel->Reaction Initiation Add [³³P]-ATP Reaction->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction & Filter Incubation->Termination Quantification Scintillation Counting Termination->Quantification Calculation % Inhibition Calculation Quantification->Calculation Visualization Kinome Map & Data Table Calculation->Visualization

Caption: Workflow for radiometric kinase profiling.

Tier 2: Dose-Response and IC₅₀ Determination

For any "hits" identified in the initial screen (typically >50-80% inhibition), it is essential to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Dose-Response Assay

This protocol is similar to the single-point screen, but the compound is tested over a range of concentrations.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Assay Performance: Perform the radiometric kinase assay as described above for each concentration of the compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: IC₅₀ Table

Target KinaseCompound A (IC₅₀, nM)Staurosporine (IC₅₀, nM)Selective Control (IC₅₀, nM)
VEGFR2505>10,000
AKT11208>10,000
EGFR>10,000215
............

This is a representative table. Actual results would be populated with experimental data.

Tier 3: Orthogonal and Cell-Based Assays

To confirm the biochemical findings and assess target engagement in a more physiologically relevant context, orthogonal and cell-based assays are employed.

1. Orthogonal Biochemical Assay: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the change in the thermal stability of a protein upon ligand binding.[13] It provides a direct measure of binding and is independent of enzyme activity.

Experimental Protocol: DSF

  • Reaction Setup: In a 96- or 384-well PCR plate, combine the purified kinase, the test compound, and a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.

  • Fluorescence Monitoring: As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm (ΔTm) in the presence of the compound indicates binding.

2. Cell-Based Target Engagement Assay: NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a specific kinase in living cells.[14]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: Use a cell line that expresses the kinase of interest fused to a NanoLuc® luciferase.

  • Tracer Addition: Add a fluorescently labeled tracer that binds to the ATP-binding site of the kinase.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • BRET Measurement: If the test compound displaces the tracer, the BRET signal will decrease.

  • Data Analysis: The IC₅₀ value for target engagement can be determined from the dose-response curve.

Decision Tree for Cross-Reactivity Assessment

CrossReactivityDecisionTree Start Start: Novel Indazole Compound Tier1 Tier 1: Large-Scale Kinome Screen (e.g., 300 kinases at 1 µM) Start->Tier1 Tier1_Result Inhibition > 80%? Tier1->Tier1_Result Tier2 Tier 2: IC₅₀ Determination (Dose-Response Assay) Tier1_Result->Tier2 Yes Selective_Compound Selective Compound Profile Tier1_Result->Selective_Compound No Tier2_Result Potent Off-Target Hits? Tier2->Tier2_Result Tier3 Tier 3: Orthogonal & Cellular Assays (DSF, NanoBRET™) Tier2_Result->Tier3 Yes Tier2_Result->Selective_Compound No SAR_Optimization SAR Optimization (Improve Selectivity) Tier3->SAR_Optimization Polypharmacology Investigate Polypharmacology (Potential for Dual Inhibition) Tier3->Polypharmacology SAR_Optimization->Tier1

Caption: A decision-making workflow for selectivity profiling.

Interpreting the Cross-Reactivity Profile

The collective data from these assays will paint a detailed picture of the selectivity of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate and its derivatives.

  • High Selectivity: If the compound potently inhibits the primary target with minimal off-target activity, it is considered highly selective. Further development can proceed with a focus on optimizing pharmacokinetic properties.

  • Promiscuity: If the compound inhibits a large number of kinases across different families, it may have a higher risk of toxicity.[15] Medicinal chemistry efforts would be required to improve its selectivity.

  • Defined Polypharmacology: Inhibition of a small number of related kinases (e.g., multiple members of the same signaling pathway) could be therapeutically beneficial.[6] This "multi-targeted" profile may warrant further investigation.

Conclusion

The 5-bromo-3-iodo-1H-indazole-7-carboxylate scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic and multi-tiered approach to cross-reactivity profiling, as outlined in this guide, is essential for understanding the compound's biological activity and guiding its optimization into a safe and effective therapeutic agent. By combining broad kinome screening with rigorous biochemical and cell-based validation, researchers can navigate the complexities of kinase inhibitor selectivity and unlock the full potential of this valuable chemical scaffold.

References

  • Bamborough, P., Angell, R. M., Bhamra, I., Brown, D., Bull, J., Christopher, J. A., ... & Hind, L. (2007). The discovery of potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) from a fragment-based screen. Bioorganic & Medicinal Chemistry Letters, 17(16), 4363-4368. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: a new strategy for target validation and drug discovery. Nature Reviews Cancer, 7(5), 395-403. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Wu, W. L., Burnett, D. A., Spring, R., Greenlee, W. J., Smith, M., Favreau, L., ... & Lachowicz, J. E. (2005). Discovery of potent, selective, and orally bioavailable indazole-based inhibitors of glycogen synthase kinase-3. Journal of Medicinal Chemistry, 48(3), 680-693. [Link]

  • Liu, T., Li, Q., Chen, J., Luo, S., & Xu, J. (2015). Synthesis and assessment of the antioxidant and antitumor properties of asymmetric curcumin analogues. European Journal of Medicinal Chemistry, 93, 461-469. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Zhang, T., Inesta-Vaquera, F., Niepel, M., Zhang, J., Ficarro, S. B., Machleidt, T., ... & Gray, N. S. (2012). Discovery of a potent and selective covalent inhibitor of JNK. ACS Chemical Biology, 7(8), 1433-1438. [Link]

  • Ono, M., Kawahara, K., & Kuwano, M. (2000). A novel indazole derivative, Y-27632, selectively inhibits the Rho-associated kinase (Rho-kinase) and suppresses tumor cell invasion. Investigational New Drugs, 18(2), 113-120. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 1017-1027. [Link]

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  • Asahi Kasei Pharma Corporation. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. [Link]

  • Mason, C. S., Gilmartin, A. G., & Lyssikatos, J. P. (2015). Polo-like kinase 4 (PLK4) is a novel and promising target for cancer therapy. Future Medicinal Chemistry, 7(14), 1803-1815. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • CD BioSciences. (n.d.). Protein Kinases Imaging in Drug Development. [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. [Link]

  • PubMed. (2017, April 27). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. [Link]

  • Frontiers Media. (n.d.). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. [Link]

  • Schlessinger, A., & Sali, A. (2012). Analyzing kinase similarity in small molecule and protein structural space to explore the limits of multi-target screening. PLoS Computational Biology, 8(1), e1002321. [Link]

  • Robers, M. R., Vasta, J. D., Corona, C. R., & Wood, K. V. (2019). Illuminating function of the understudied druggable kinome. Frontiers in Pharmacology, 10, 1419. [Link]

  • Collins, I., & van Montfort, R. L. (2012). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. Journal of Medicinal Chemistry, 55(17), 7735-7745. [Link]

  • Liu, Y., Zhang, Y., & Liu, Z. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(18), 3291. [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. [Link]

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  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking New Indazole Derivatives Against Known Standards

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Indazole Scaffold in Kinase Inhibition The indazole nucleus is a privileged scaffold in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its unique bicyclic structure allows for versatile substitution patterns, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. Many indazole derivatives function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding site of protein kinases.[3][4] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5]

A prime example of a successful indazole-based drug is Axitinib (Inlyta®), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[6][7][8] By blocking VEGFR signaling, Axitinib inhibits angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[6][7][9]

This guide provides a comprehensive framework for benchmarking a novel, hypothetical indazole derivative, "INDZ-2026," against the established standard, Axitinib. We will focus on VEGFR-2 as the primary target, outlining a logical, multi-stage evaluation process from initial biochemical validation to cellular and in-vivo efficacy studies. The objective is not merely to collect data, but to build a compelling, evidence-based case for the new compound's potential.

The Benchmarking Workflow: A Phased Approach

A rigorous benchmarking strategy proceeds through a logical funnel, starting with broad, high-throughput biochemical assays and progressing to more complex, physiologically relevant cellular and in-vivo models. This ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: In Vitro Biochemical Validation cluster_1 Phase 2: Cell-Based Functional Assessment cluster_2 Phase 3: In Vivo Efficacy Evaluation b1 Biochemical Potency (Kinase Activity Assay) b2 Binding Affinity (LanthaScreen™ Assay) b1->b2 Confirm Direct Interaction b3 Kinase Selectivity (Profiling Panel) b2->b3 Assess Off-Target Effects c1 Target Engagement (VEGFR-2 Phosphorylation Assay) b3->c1 Advance Lead Candidate c2 Cellular Potency (Anti-Proliferation MTT Assay) c1->c2 Link Target Inhibition to Cellular Effect d1 Pharmacokinetics (PK Study) c2->d1 Proceed to In Vivo d2 Tumor Growth Inhibition (Xenograft Model) d1->d2 Inform Dosing Regimen decision Go/No-Go Decision d2->decision

Caption: A phased workflow for benchmarking new kinase inhibitors.

Phase 1: In Vitro Biochemical Validation

The initial phase aims to answer fundamental questions: How potently does INDZ-2026 inhibit the target kinase? Does it bind directly to the target? How selective is it compared to the standard?

Biochemical Potency: VEGFR-2 Kinase Activity Assay

Expertise & Experience: The goal here is to determine the half-maximal inhibitory concentration (IC50), a measure of how much inhibitor is needed to reduce the kinase's enzymatic activity by 50%. We use a biochemical assay, which is a cell-free system containing the purified kinase, its substrate, and ATP.[10] A critical parameter is the ATP concentration. For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration.[11][12] Performing the assay with an ATP concentration at or near the Michaelis constant (Km) of the kinase allows the IC50 value to more directly reflect the inhibitor's binding affinity (Ki).[11] This provides a standardized condition for comparing the intrinsic potencies of INDZ-2026 and Axitinib.

Protocol: VEGFR-2 Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available kits like the HTScan® VEGFR-2 Kinase Assay Kit.[13]

  • Reagent Preparation:

    • Prepare a 2X working solution of recombinant human VEGFR-2 kinase in kinase buffer.

    • Prepare a substrate/ATP mixture. For this assay, use a biotinylated peptide substrate and a concentration of ATP equal to the reported Km for VEGFR-2.

    • Prepare serial dilutions of INDZ-2026, Axitinib, and a DMSO vehicle control in kinase buffer. The final DMSO concentration should be kept below 1%.[14]

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the compound dilutions (or DMSO control) to the appropriate wells.

    • Add 10 µL of the 2X VEGFR-2 enzyme solution to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture to all wells.

    • Incubate for 30-60 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection (e.g., ADP-Glo™ Principle):

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot percent inhibition versus log[inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

CompoundTargetATP ConcentrationIC50 (nM)
INDZ-2026 VEGFR-2Km0.5
Axitinib VEGFR-2Km0.2[6]
Binding Affinity: LanthaScreen™ Eu Kinase Binding Assay

Expertise & Experience: While an activity assay measures the functional consequence of inhibition, a binding assay directly confirms that the compound physically interacts with the kinase.[5] The LanthaScreen™ assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) method that is highly sensitive and robust.[15][16][17] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.[18][19] A key advantage is that it's an "add-and-read" assay, making it suitable for high-throughput screening.[18] It can also be performed with non-activated kinases, offering insights into compounds that might preferentially bind to the inactive conformation.[19]

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is based on the Thermo Fisher Scientific LanthaScreen™ platform.[18][19][20]

  • Reagent Preparation:

    • Prepare serial dilutions of INDZ-2026, Axitinib, and DMSO control.

    • Prepare a 2X Kinase/Eu-Antibody mixture. The antibody is specific to a tag (e.g., GST) on the recombinant kinase.

    • Prepare a 4X Alexa Fluor™ labeled tracer solution. The tracer is a known ATP-competitive inhibitor.

  • Assay Plate Setup (384-well plate):

    • Add 4 µL of the compound dilutions to the wells.

    • Add 8 µL of the 2X Kinase/Eu-Antibody mixture.

    • Add 4 µL of the 4X Tracer solution to initiate the binding reaction.

  • Incubation & Detection:

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (for the acceptor and donor fluorophores).

  • Data Analysis:

    • Calculate the emission ratio. A high ratio indicates high FRET (tracer is bound), while a low ratio indicates low FRET (tracer is displaced by the inhibitor).

    • Determine IC50 values by plotting the emission ratio against the log[inhibitor] concentration.

Data Presentation: Hypothetical Binding Affinity

CompoundTargetBinding IC50 (nM)
INDZ-2026 VEGFR-21.2
Axitinib VEGFR-20.8

Phase 2: Cell-Based Functional Assessment

Biochemical assays are clean but artificial. Cellular assays provide a more physiologically relevant context, with the target kinase expressed in its natural environment, and where factors like cell permeability and intracellular ATP concentrations (which are much higher than Km) come into play.[11]

G cluster_0 VEGF Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_VEGFR2->Downstream Activates Response Cellular Response (Proliferation, Migration, Angiogenesis) Downstream->Response Inhibitor INDZ-2026 or Axitinib Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Simplified VEGFR-2 signaling pathway inhibited by INDZ-2026/Axitinib.

Cellular Target Engagement: VEGFR-2 Phosphorylation Assay

Expertise & Experience: Before measuring a broad cellular outcome like proliferation, it's crucial to confirm that our compound is hitting its intended target within the cell. Ligand binding to VEGFR-2 induces receptor dimerization and autophosphorylation, which activates its kinase activity.[13][21][22] We can measure the inhibition of this phosphorylation event. A common method is a cell-based ELISA. We use an endothelial cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2.

Protocol: Cell-Based VEGFR-2 Phosphorylation ELISA

  • Cell Culture:

    • Seed HUVECs into a 96-well plate and grow to ~90% confluency.

    • Starve the cells in a low-serum medium for 4-6 hours to reduce basal receptor activation.

  • Inhibitor Treatment:

    • Treat the cells with serial dilutions of INDZ-2026, Axitinib, or DMSO control for 1-2 hours.

  • Receptor Stimulation:

    • Stimulate the cells with recombinant human VEGF-A (e.g., VEGF-165 isoform) for 5-10 minutes to induce VEGFR-2 phosphorylation.[22] A non-stimulated control is included.

  • Lysis and Detection:

    • Immediately aspirate the medium and lyse the cells with a lysis buffer containing phosphatase inhibitors.

    • Transfer the lysates to an ELISA plate coated with a capture antibody for total VEGFR-2.

    • Detect phosphorylated VEGFR-2 using a primary antibody specific for a key phosphotyrosine site (e.g., pY1175) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric substrate (e.g., TMB) and measure absorbance.[23]

  • Data Analysis:

    • Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal (from a parallel well or a duplexed assay).

    • Calculate the IC50 for inhibition of VEGF-stimulated phosphorylation.

Cellular Potency: Anti-Proliferation Assay

Expertise & Experience: The ultimate goal of inhibiting VEGFR-2 in cancer therapy is to stop the proliferation of endothelial cells, thereby cutting off the tumor's blood supply. The MTT assay is a classic colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[24][25] Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[24][26] The amount of formazan produced is directly proportional to the number of viable cells.[26]

Protocol: MTT Cell Proliferation Assay

This protocol is adapted from standard methodologies.[24][25]

  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of INDZ-2026, Axitinib, or DMSO control.

    • Incubate for 48-72 hours, a period sufficient to observe effects on proliferation.

  • MTT Labeling:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[24]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[24]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[26]

    • Incubate overnight at 37°C or for a few hours at room temperature on an orbital shaker.[24]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[24]

  • Data Analysis:

    • Calculate percent viability relative to DMSO-treated control cells and determine the IC50 value for the anti-proliferative effect.

Data Presentation: Hypothetical Cellular Potency

CompoundAssayCell LineIC50 (nM)
INDZ-2026 pVEGFR-2 InhibitionHUVEC15
Axitinib pVEGFR-2 InhibitionHUVEC5
INDZ-2026 MTT (Anti-Proliferation)HUVEC30
Axitinib MTT (Anti-Proliferation)HUVEC10

Phase 3: In Vivo Efficacy Evaluation

Promising in vitro and cellular data provide the justification for advancing to animal models. This phase assesses the compound's behavior in a complex biological system, providing a crucial test of its therapeutic potential.

Antitumor Efficacy: Human Tumor Xenograft Model

Expertise & Experience: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug evaluation.[27][28] For an anti-angiogenic agent, a robust model involves implanting a human cancer cell line known to secrete high levels of VEGF (e.g., A549 lung cancer or certain renal cell carcinoma lines) subcutaneously into nude mice.[29] The goal is to measure the extent to which the test compound inhibits tumor growth compared to a vehicle control and the standard, Axitinib. Recently, patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, are gaining favor as they better retain the characteristics of the original human tumor.[30][31]

Protocol: Subcutaneous Xenograft Study

  • Model Establishment:

    • Implant human tumor cells (e.g., 5 x 10^6 A549 cells) subcutaneously into the flank of athymic nude mice.

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group).

  • Treatment Administration:

    • Group 1: Vehicle control (e.g., administered orally, daily).

    • Group 2: Axitinib (e.g., 30 mg/kg, orally, daily).

    • Group 3: INDZ-2026 (at an equimolar dose to Axitinib, orally, daily).

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as an indicator of general toxicity.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically compare the efficacy of INDZ-2026 to that of Axitinib.

Data Presentation: Hypothetical In Vivo Efficacy

Treatment GroupDose (oral, daily)Mean Final Tumor Volume (mm³)% TGI
Vehicle -1500 ± 210-
Axitinib 30 mg/kg600 ± 9560%
INDZ-2026 Equimolar to Axitinib525 ± 8865%

Conclusion and Decision Matrix

The comprehensive data package generated through these three phases allows for a robust, evidence-based comparison between INDZ-2026 and the standard, Axitinib. The decision to advance INDZ-2026 into further preclinical development (e.g., toxicology studies) depends on its overall profile. Does it show superior potency, a better selectivity profile, improved cellular activity, or enhanced in vivo efficacy? A "Go" decision is warranted if INDZ-2026 demonstrates a clear and significant advantage in one or more key parameters that could translate to a clinical benefit.

G cluster_0 Evaluation Criteria Data Comparative Data (INDZ-2026 vs. Axitinib) Potency Superior Potency? (Biochemical & Cellular) Data->Potency Selectivity Improved Selectivity? (Reduced Off-Target) Data->Selectivity Efficacy Enhanced In Vivo Efficacy? Data->Efficacy Decision Go/No-Go Decision Potency->Decision Selectivity->Decision Efficacy->Decision Go Advance to IND-enabling studies Decision->Go Clear Advantage Demonstrated NoGo Terminate or Redesign Decision->NoGo No Advantage or Inferior Profile

Caption: Logical decision matrix for advancing a lead compound.

References

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  • BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
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Validation

Confirming the structure of Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate derivatives by X-ray crystallography

For researchers and drug development professionals, the unambiguous structural elucidation of highly functionalized heterocyclic scaffolds is a critical bottleneck. Indazole derivatives, in particular, are highly valued...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural elucidation of highly functionalized heterocyclic scaffolds is a critical bottleneck. Indazole derivatives, in particular, are highly valued in modern drug discovery, frequently serving as the core pharmacophore for novel therapeutics, including kinase inhibitors and anti-influenza PA-PB1 interface inhibitors[1].

Working with Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) and its derivatives presents a unique analytical challenge. The molecule is "proton-poor," heavily halogenated, and subject to annular tautomerism (1H vs. 2H). While single-crystal X-ray diffraction (SCXRD) has long been considered the "gold standard" for atomic-level resolution[2], alternative modalities like Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED) are indispensable when single crystals are unobtainable or solution-state dynamics are required[3].

This guide objectively compares these three structural elucidation modalities, providing field-proven protocols and the mechanistic causality behind each experimental choice.

Comparative Performance Matrix

To select the optimal analytical pathway, researchers must weigh sample availability, required resolution, and the physical state of the synthesized derivative. The table below summarizes the quantitative and qualitative metrics of each technique.

MetricSingle-Crystal X-ray (SCXRD)2D NMR SpectroscopyMicroED (Cryo-EM)
Sample Requirement > 50 µm single crystal1–5 mg (purified solution)~10⁻¹⁵ g (nanocrystals/powder)
Regiochemical Certainty Absolute (Direct observation)High (Inferential via HMBC)Absolute (Direct observation)
Data Acquisition Time 2–12 hours1–4 hours< 5 minutes
Key Advantage Heavy atom anomalous dispersionSolution-state dynamic dataNo formal crystallization needed
Primary Limitation Crystal growth is a bottleneckAmbiguity in proton-poor coresRequires access to Cryo-EM

Decision Workflow for Structural Elucidation

The physical state of your indazole derivative dictates the analytical approach. The following workflow illustrates the logical progression from synthesis to structural confirmation.

StructuralElucidation Start Synthesized Indazole Derivative CrystCheck Can it form single crystals >50 µm? Start->CrystCheck SCXRD Single-Crystal XRD (Absolute Regiochemistry) CrystCheck->SCXRD Yes PowderCheck Does it form nanocrystalline powder? CrystCheck->PowderCheck No MicroED MicroED (Sub-micron crystals) PowderCheck->MicroED Yes NMR 2D NMR (HMBC/NOESY) (Solution State) PowderCheck->NMR Amorphous/Oil NMR->SCXRD Co-crystallization Attempt

Workflow for selecting the optimal structural elucidation method.

Deep Dive: Single-Crystal X-ray Crystallography (SCXRD)

For Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate, SCXRD is exceptionally powerful. The presence of bromine (Z=35) and iodine (Z=53) provides a distinct crystallographic advantage. These heavy atoms exhibit significant anomalous scattering when exposed to standard X-ray sources, breaking Friedel's law. This allows for straightforward phase determination and the unambiguous assignment of absolute structure, providing vital atomic resolution information for guiding the design of specific lead compounds[4].

Self-Validating Protocol: SCXRD
  • Step 1: Crystal Growth via Vapor Diffusion. Dissolve 2-3 mg of the indazole derivative in a minimum volume of a good solvent (e.g., acetone or dichloromethane). Place the open vial inside a larger closed chamber containing a volatile anti-solvent (e.g., pentane). Causality: Slow vapor diffusion minimizes nucleation sites, promoting the growth of a single, well-ordered crystal (>50 µm) rather than microcrystalline clusters.

  • Step 2: Cryogenic Mounting. Harvest a suitable crystal using a nylon loop and immediately submerge it in a liquid nitrogen stream (100 K) on the diffractometer. Causality: Cryo-cooling reduces thermal atomic motion (Debye-Waller factors), drastically improving high-angle diffraction intensity and resolution.

  • Step 3: Data Collection & Phasing. Irradiate the crystal using a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å) source. Causality: The heavy iodine and bromine atoms will dominate the scattering phases. Use Single-Wavelength Anomalous Dispersion (SAD) to solve the phase problem directly from the heavy atom substructure.

  • Step 4: Refinement and Validation. Refine the structure using SHELXL. The protocol validates itself through the R-factor ( R1​<0.05 ) and the generation of a clean checkCIF report with no A-level alerts.

Deep Dive: Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray provides static snapshots, NMR allows the study of biomolecules and small molecules in solution, closely mimicking physiological conditions[3]. However, Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is notoriously difficult to assign via 1D NMR alone. The core lacks contiguous protons; it only possesses two aromatic protons at C4 and C6, which appear as meta-coupled doublets ( J≈1.5–2.0 Hz). Therefore, structural confirmation relies heavily on 2D heteronuclear correlation.

Self-Validating Protocol: 2D NMR
  • Step 1: Sample Preparation in DMSO-d6. Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Causality: Unlike CDCl3, strongly hydrogen-bonding solvents like DMSO-d6 slow down the chemical exchange of the indazole N-H proton, allowing it to be observed as a sharp singlet. This N-H proton is a critical anchor for 2D correlations.

  • Step 2: Acquisition of HSQC and HMBC. Acquire a ¹H-¹³C HSQC to identify the C4 and C6 methine pairs. Follow immediately with a ¹H-¹³C HMBC optimized for long-range couplings ( nJCH​=8 Hz). Causality: Because the halogens (Br, I) are NMR-silent in routine setups, you must map the carbon skeleton by observing 3-bond couplings from H4/H6 and the N-H proton to the quaternary carbons (C3, C5, C7, C3a, C7a).

  • Step 3: Regiochemical Assignment. Validate the structure by "closing the loop." The ester methyl protons should show a ³J correlation to the C=O carbonyl carbon, which in turn must show a ³J correlation to the H6 proton. If the HMBC walk perfectly maps the predicted connectivity without contradictory cross-peaks, the structural assignment is validated.

Deep Dive: Microcrystal Electron Diffraction (MicroED)

When indazole derivatives stubbornly precipitate as amorphous-looking powders rather than single crystals, MicroED serves as a revolutionary rescue technique. MicroED can provide routine and unambiguous structural determination of small organic molecules directly from simple powders with minimal sample preparation[5]. Because electrons interact with matter much more strongly than X-rays, MicroED can yield structures from femtogram quantities of material in minutes, reshaping the landscape of drug discovery[6].

Self-Validating Protocol: MicroED
  • Step 1: Grid Preparation. Take a vanishingly small amount of the dry chromatography powder (approx. 10⁻¹⁵ g) and gently crush it between two glass slides. Dust the resulting nanocrystals directly onto a holey carbon transmission electron microscopy (TEM) grid. Causality: Crystals must be < 200 nm thick. Thicker crystals result in multiple scattering events (dynamical scattering), which convolutes the diffraction intensities and prevents accurate structure solution.

  • Step 2: Continuous Rotation Data Collection. Insert the grid into a cryo-TEM operating at 200 kV. Locate a nanocrystal and continuously rotate the stage (e.g., at 0.5° per second) while recording the electron diffraction pattern on a fast camera. Causality: Continuous rotation integrates the diffraction spots smoothly across the Ewald sphere, yielding highly accurate intensities comparable to traditional X-ray data.

  • Step 3: Processing. Process the frames using standard crystallographic software (e.g., DIALS). The successful generation of an atomic-resolution density map (< 1.0 Å) directly validates the molecular structure.

Sources

Comparative

A Comparative Analysis of Protecting Groups for Indazole Synthesis: A Guide for Researchers

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] The synthesis and functionalization of indazole derivatives often necessit...

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Author: BenchChem Technical Support Team. Date: March 2026

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] The synthesis and functionalization of indazole derivatives often necessitate the use of protecting groups for the ring nitrogens to control regioselectivity, prevent undesired side reactions, and enable specific transformations. The choice of an appropriate protecting group is critical and depends on its stability to various reaction conditions and the ease of its subsequent removal. This guide provides a comparative analysis of commonly used protecting groups for indazole synthesis, offering experimental insights to aid researchers in selecting the optimal strategy for their specific synthetic goals.

The Challenge of Indazole Protection: N-1 versus N-2

The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential for forming two different regioisomers upon protection. The regiochemical outcome of the protection reaction is a delicate balance of kinetic and thermodynamic control, influenced by factors such as the base, solvent, and the nature of the protecting group itself.[3][4][5]

Generally, protection under mildly acidic conditions tends to favor the kinetically preferred N-2 isomer.[1][2] In contrast, strongly basic conditions often lead to a mixture of N-1 and N-2 protected indazoles, with the thermodynamically more stable N-1 isomer often predominating, especially with prolonged reaction times or heating.[1][2][3][6]

dot graph TD { subgraph "Indazole Protection" direction LR Indazole -- "Mildly Acidic Conditions" --> N2_Protected_Indazole[N-2 Protected (Kinetic Product)]; Indazole -- "Strongly Basic Conditions" --> Mixture[Mixture of N-1 & N-2]; Mixture -- "Thermodynamic Equilibration" --> N1_Protected_Indazole[N-1 Protected (Thermodynamic Product)]; end

} caption: Regioselectivity in Indazole Protection.

Comparative Analysis of Common Protecting Groups

This section details the properties, introduction, and cleavage of several key protecting groups, with a focus on their application in indazole synthesis.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used, acid-labile protecting group.[7] However, its application in indazole chemistry, particularly in the context of cross-coupling reactions, requires careful consideration.

  • Introduction: Typically introduced using di-tert-butyl dicarbonate (Boc)₂O with a base such as triethylamine or DMAP.

  • Stability: Stable to a range of nucleophilic and basic conditions. However, it has been observed to be labile under the basic conditions required for some cross-coupling reactions, leading to in-situ deprotection.[1]

  • Cleavage: Readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an alcohol.[8]

Experimental Insight: The lability of the Boc group under basic conditions at elevated temperatures can be a significant drawback in multistep syntheses involving reactions like the Buchwald-Hartwig amination.[1] This can lead to unprotected indazole, which may interfere with the desired reaction.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a versatile protecting group known for its stability and its ability to direct lithiation.[9][10]

  • Introduction: Typically introduced using SEM-Cl with a non-deprotonating base like dicyclohexylmethylamine in THF to achieve high regioselectivity for the N-2 position.[10] Using a strong base like NaH can lead to a mixture of N-1 and N-2 isomers.[10]

  • Stability: Stable to a wide variety of reaction conditions, including strongly basic conditions (e.g., n-BuLi) and many cross-coupling reaction conditions.[10][11] This makes it an excellent choice for syntheses requiring C-3 functionalization via lithiation.[9][10][12]

  • Cleavage: Can be removed under either acidic (e.g., HCl in EtOH) or fluoride-mediated conditions (e.g., TBAF in THF).[9][10]

Experimental Insight: The SEM group is particularly advantageous when C-3 functionalization of the indazole ring is desired. The N-2 SEM-protected indazole can be selectively lithiated at the C-3 position, followed by quenching with various electrophiles.[10]

dot graph TD { subgraph "SEM-Directed C-3 Functionalization" direction LR Indazole -- "SEM-Cl, Dicyclohexylmethylamine, THF" --> N2_SEM_Indazole["N-2 SEM Protected Indazole"]; N2_SEM_Indazole -- "n-BuLi, THF, -78 °C" --> Lithiated_Indazole["C-3 Lithiated Intermediate"]; Lithiated_Indazole -- "Electrophile (E+)" --> C3_Functionalized_Indazole["C-3 Functionalized Indazole"]; C3_Functionalized_Indazole -- "TBAF or HCl" --> Deprotected_Product["Deprotected C-3 Functionalized Indazole"]; end

} caption: Workflow for SEM-directed C-3 functionalization of indazole.

Trityl (Trt) Group

The trityl group is a bulky, acid-labile protecting group.[13] Its steric hindrance can influence the regioselectivity of protection and subsequent reactions.

  • Introduction: Typically introduced using trityl chloride (Trt-Cl) in the presence of a base like triethylamine or pyridine.[13]

  • Stability: Stable to basic and neutral conditions but highly sensitive to acid.[13][14] Its bulkiness can sterically hinder the N-1 position, potentially favoring N-2 protection or influencing the reactivity of adjacent functional groups.

  • Cleavage: Readily cleaved under mild acidic conditions, such as aqueous acetic acid or TFA in DCM.[13][14]

Experimental Insight: The high acid lability of the trityl group allows for its selective removal in the presence of less acid-sensitive groups like Boc, offering a degree of orthogonality.[14][15] However, its bulk can be a disadvantage in some cases, hindering reactions at nearby positions.

Carboxybenzyl (Cbz) Group

The Cbz group is a classic protecting group for amines, removable by hydrogenolysis.[16]

  • Introduction: Typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[16]

  • Stability: Stable to acidic and basic conditions, making it orthogonal to many other protecting groups.[16][17]

  • Cleavage: Commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and efficient method.[17][18]

Experimental Insight: The Cbz group's stability to a wide range of non-reductive conditions makes it a robust choice for complex syntheses. Its removal by hydrogenolysis is a key feature, providing an orthogonal deprotection strategy to acid- or base-labile groups.

Other Notable Protecting Groups: THP and PMB
  • Tetrahydropyranyl (THP): This acid-labile group can be introduced regioselectively. Mildly acidic conditions favor the kinetic N-2 product, while stronger acidic conditions and longer reaction times lead to the thermodynamic N-1 isomer.[1] The THP group is stable to basic conditions and can be removed with aqueous acid.[1][19][20] It has been successfully used in cross-coupling reactions.[21]

  • p-Methoxybenzyl (PMB): The PMB group can be introduced under either basic or acidic conditions, with the potential for regiocontrol.[1][22] It is stable to a range of conditions and can be cleaved oxidatively with DDQ or under strongly acidic conditions.[22][23] This oxidative cleavage provides an orthogonal deprotection strategy.[23]

Comparative Summary of Protecting Groups

Protecting GroupIntroduction ConditionsCleavage ConditionsStability HighlightsKey Advantages
Boc (Boc)₂O, baseTFA, DCM or HCl, alcoholStable to base (with exceptions), nucleophilesReadily available, well-established
SEM SEM-Cl, non-deprotonating base (for N-2)TBAF, THF or HCl, EtOHStable to strong bases (n-BuLi), cross-couplingDirects C-3 lithiation
Trityl (Trt) Trt-Cl, baseMild acid (e.g., aq. HOAc)Stable to base, nucleophilesVery acid-labile, bulky
Cbz Cbz-Cl, baseH₂, Pd/CStable to acid and baseOrthogonal to many other groups
THP DHP, acid catalystAqueous acidStable to baseRegiocontrol possible (kinetic vs. thermo.)
PMB PMB-Cl, base or PMB-OH, acidDDQ or strong acidStable to a range of conditionsOrthogonal oxidative cleavage

Experimental Protocols

General Procedure for N-2 Protection of Indazole with SEM-Cl[10]
  • To a solution of indazole (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried flask, add dicyclohexylmethylamine (1.2 mmol).

  • Add SEM-Cl (1.2 mmol) via syringe.

  • Stir the mixture at room temperature for 3 hours.

  • Dilute the mixture with ethyl acetate and quench with 0.5 N NaOH.

  • Separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the N-2 SEM-protected indazole.

General Procedure for Deprotection of N-SEM Indazole[10]
  • With TBAF: To a solution of N-SEM indazole (0.1 mmol) in THF (1 mL), add TBAF (1 M in THF, 0.3 mL). Reflux the mixture at 80 °C for 5 hours. Remove the THF and partition the residue between water and ethyl acetate. Separate the layers and wash the organic layer with brine. Dry, filter, and concentrate to yield the deprotected indazole.

  • With HCl: To a solution of N-SEM indazole in EtOH, add aqueous HCl. Reflux the mixture. Upon completion, neutralize the reaction and extract the product with an organic solvent.

Conclusion

The selection of a protecting group for indazole synthesis is a critical decision that significantly impacts the overall synthetic strategy. For C-3 functionalization via lithiation, the SEM group is an excellent choice due to its directing ability and stability. For syntheses requiring robust protection under a variety of conditions with an orthogonal cleavage strategy, the Cbz group is a reliable option. The Boc group , while common, should be used with caution in reactions involving strong bases at elevated temperatures. Trityl, THP, and PMB groups offer further options with distinct advantages in terms of lability and orthogonal cleavage, providing a versatile toolkit for the modern medicinal chemist. A thorough understanding of the stability and reactivity of these protecting groups is essential for the successful and efficient synthesis of complex indazole-based molecules.

References

  • The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole. Molecules. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega. [Link]

  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. ResearchGate. [Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Figshare. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. PubMed. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. Organic Chemistry Portal. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. SciSpace. [Link]

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. PMC. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Chemistry Portal. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. ACS Publications. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. ResearchGate. [Link]

  • Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

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Validation

A Senior Application Scientist's Guide to Orthogonal Functionalization of Bromo-Iodo-Indazoles

For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its value lies in...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its value lies in its role as a "privileged scaffold," offering a versatile framework for developing targeted therapeutics.[1] Among the various precursors used for library synthesis, bromo-iodo-indazoles, such as 6-bromo-3-iodo-1H-indazole, present a unique and powerful platform for molecular diversification.[3]

This guide provides an in-depth comparison of orthogonal functionalization strategies for these dihalogenated systems. We will move beyond simple protocols to explore the underlying principles that govern selectivity, empowering you to make informed decisions in your synthetic campaigns. The focus is on achieving precise, stepwise diversification, a critical capability in structure-activity relationship (SAR) studies.[3]

The Foundational Principle: The Halogen Reactivity Gradient

The ability to selectively functionalize one halogen in the presence of another hinges on the inherent differences in their reactivity, particularly in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides is Ar-I > Ar-Br > Ar-Cl.[4]

This hierarchy is fundamentally rooted in the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[4] Consequently, the C-I bond undergoes oxidative addition to a low-valent metal center, like Palladium(0)—often the rate-determining step in the catalytic cycle—much more readily and under milder conditions than the C-Br bond.[4][5] This crucial difference in reactivity is the key that unlocks orthogonal synthesis. By carefully selecting reaction conditions, we can address the iodine atom with surgical precision while leaving the bromine atom untouched for a subsequent, distinct transformation.[3][6]

Strategy 1: Chemoselective Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the workhorse of modern synthetic chemistry for their broad substrate scope and functional group tolerance. For bromo-iodo-indazoles, these methods allow for the selective formation of C-C and C-N bonds at the more reactive C-I position.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl or vinyl-aryl structures. When applied to a bromo-iodo-indazole, the reaction can be tuned to occur exclusively at the C-I position. Studies on 5-bromo-3-iodoindazoles have shown that Suzuki couplings can proceed at the C-3 iodo position while preserving the C-5 bromo position for subsequent functionalization.[6][7]

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Halo-Indazoles

SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYieldSelectivityReference
5-Bromo-3-iodo-1H-indazole3-Methoxybenzeneboronic acidPdCl₂(PPh₃)₂Na₂CO₃DME/H₂O70 °C, 12hHighHigh for C-I[6]
3-Iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃ (2N aq.)Dioxane120 °C, µW, 40 min75%N/A[5][8]
3-Bromo-indazol-5-amineArylboronic acidsPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂OµWGood-ExcellentN/A[9]

Note: The data illustrates typical conditions. Selectivity is highest when using bromo-iodo substrates, where the C-I bond reacts preferentially.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to alkynylated heterocycles, which are valuable precursors for more complex structures. The higher reactivity of the C-I bond is again paramount, enabling selective alkynylation.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10][11] The selectivity is often so high that double-alkynylated products are not observed under conditions optimized for the C-I bond.[6]

Table 2: Comparison of Sonogashira Coupling Conditions

SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYieldSelectivityReference
5-Bromo-3-iodo-1H-indazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT, 12h95%Exclusive C-I[6]
5-Bromo-3-iodo-1H-indazole1-HeptynePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT, 12h91%Exclusive C-I[6]
DiiodoheterocyclesTerminal AlkynesPd(PPh₃)₄ / CuIi-Pr₂NHTHFRTModerate-GoodPreferential at C2[12]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds is critical in drug discovery, as amine functionalities often serve as key pharmacophores.[13] The Buchwald-Hartwig amination is a powerful method for this transformation.[14][15] While many examples focus on bromo-indazoles, the underlying principle of reactivity (I > Br) holds.[13][16] Judicious choice of ligand and base allows for selective amination at the C-I position of a bromo-iodo-indazole.

Table 3: Representative Buchwald-Hartwig Amination Conditions

SubstrateAmineCatalyst SystemBaseSolventConditionsYieldReference
6-Bromo-1H-indazolePrimary AmineBrettPhos PrecatalystNaOtBuToluene100 °C85-95%[13]
6-Bromo-1H-indazoleSecondary AmineRuPhos PrecatalystLiHMDSTHF65 °C70-90%[13]
(Hetero)aryl BromidePrimary/Secondary AmineG3-Pd/SPhosK₃PO₄Dioxane100 °CHigh[17]

Strategy 2: Orthogonal Metal-Halogen Exchange

The most common reagent is n-butyllithium (n-BuLi), which requires cryogenic temperatures (typically -78 °C) to ensure selectivity and prevent side reactions.[18] More recently, turbo-Grignard reagents like i-PrMgCl·LiCl have emerged as highly effective alternatives that can operate under less stringent conditions.[19]

Table 4: Comparison of Metal-Halogen Exchange Strategies

SubstrateReagentConditionsElectrophileProductAdvantageReference
Aryl Iodiden-BuLiTHF, -78 °CDMFAldehydeBroad electrophile scope[18]
Bromoheterocycle with acidic protoni-PrMgCl then n-BuLiTHF, 0 °CVariousFunctionalized heterocycleNon-cryogenic, tolerates acidic protons[20]
Dibromo-arenei-PrMgCl / n-BuLiTHF, 0 °CDMFBromo-formyl-areneHigh selectivity via chelation[20]

Strategic Decision-Making and Workflow

Choosing the correct strategy depends on the desired final compound and the available starting materials. The following flowchart provides a logical path for selecting the appropriate functionalization method.

G start Start: Bromo-Iodo-Indazole q1 What type of bond to form? start->q1 c_c C-C Bond q1->c_c c_n C-N Bond q1->c_n c_other Other (e.g., C-B, C-S, C-CHO) q1->c_other q2 What type of C-C bond? c_c->q2 buchwald Buchwald-Hartwig (Amine) c_n->buchwald metal_halogen Metal-Halogen Exchange + Electrophile c_other->metal_halogen suzuki Suzuki-Miyaura (Aryl/Vinyl) q2->suzuki sp2 sonogashira Sonogashira (Alkynyl) q2->sonogashira sp

Caption: Decision flowchart for selecting an orthogonal functionalization strategy.

A Validated Sequential Functionalization Workflow

A powerful application of these orthogonal strategies is the sequential functionalization of both halogenated positions. This allows for the programmed construction of complex, highly substituted indazoles.

G start 6-Bromo-3-Iodo-1H-Indazole step1 Step 1: Selective C-I Functionalization (e.g., Suzuki, Sonogashira) Conditions: Mild Temp, Pd(PPh₃)₄ start->step1 intermediate 6-Bromo-3-Substituted-1H-Indazole step1->intermediate step2 Step 2: C-Br Functionalization (e.g., Suzuki, Buchwald-Hartwig) Conditions: Higher Temp, Stronger Ligand intermediate->step2 final 3,6-Disubstituted-1H-Indazole step2->final

Caption: General workflow for the sequential functionalization of bromo-iodo-indazoles.

Experimental Protocols

The following protocols are self-validating systems, providing a robust starting point for your experiments.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 (Iodo) Position

This protocol is adapted from methodologies reported for the selective coupling of dihalo (aza)indoles.[6]

  • Setup: To an oven-dried Schlenk tube, add 6-bromo-3-iodo-1H-indazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent/Base Addition: Add dimethoxyethane (DME, 5 mL) followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 mL, 4.0 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 70-80 °C. Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of a single major product.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 6-bromo-3-aryl-1H-indazole.

Protocol 2: Selective Sonogashira Coupling at the C-3 (Iodo) Position

This protocol is based on highly selective methods developed for bromo-iodo-indoles.[6]

  • Setup: To a Schlenk tube, add 6-bromo-3-iodo-1H-indazole (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent/Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.). Stir for 5 minutes, then add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for complete consumption of the starting material by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the 6-bromo-3-alkynyl-1H-indazole.

Protocol 3: Selective Lithium-Halogen Exchange at the C-3 (Iodo) Position

This protocol is a general method based on established procedures for selective lithium-halogen exchange.[18]

  • Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 6-bromo-3-iodo-1H-indazole (1.0 mmol, 1.0 equiv.) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Reagent Addition: Slowly add n-butyllithium (1.6 M in hexanes, 1.05 mmol, 1.05 equiv.) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Electrophile Quench: Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, 1.5 mmol, 1.5 equiv.) dropwise and continue stirring at -78 °C for 1 hour.

  • Warming and Workup: Allow the reaction to warm slowly to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution (10 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 6-bromo-3-substituted-1H-indazole.

Conclusion

Bromo-iodo-indazoles are exceptionally versatile building blocks for constructing diverse molecular libraries. The significant difference in the reactivity of the C-I and C-Br bonds provides a reliable handle for orthogonal functionalization. By leveraging chemoselective palladium-catalyzed cross-coupling reactions or kinetically controlled metal-halogen exchanges, researchers can precisely functionalize the C-3 iodo-position while preserving the C-6 bromo-position. This enables a subsequent reaction at the less reactive site, facilitating a programmed and highly efficient approach to synthesizing complex, disubstituted indazole derivatives for drug discovery and development.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) is a heavily halogenated heterocyclic compound frequently utilized as an intermediate in advanced drug development and synthetic chemistry. Due to the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9) is a heavily halogenated heterocyclic compound frequently utilized as an intermediate in advanced drug development and synthetic chemistry. Due to the presence of both bromine (Br) and iodine (I) substituents on the indazole core, this compound presents unique operational hazards and strict logistical requirements for disposal.

As a laboratory professional, understanding the causality behind these safety protocols is critical. This guide provides authoritative, step-by-step procedures for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profile & Hazard Causality

The hazard profile of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is directly dictated by its molecular structure. Halogenated organic compounds are highly stable and resistant to standard degradation methods.

The Causality of Disposal Hazards: Under improper disposal conditions (such as low-temperature burning or standard fuel blending), the carbon-halogen bonds break and recombine to form highly toxic Products of Incomplete Combustion (PICs), including dioxins and furans. Furthermore, the combustion of bromine and iodine yields corrosive hydrogen halides (HBr and HI). Therefore, standard disposal methods are entirely insufficient. To prevent environmental contamination and infrastructure damage, strict adherence to [1] is mandatory.

Quantitative Data: PPE & Waste Stream Parameters

To maintain operational safety and cost-efficiency, laboratories must adhere to strict Personal Protective Equipment (PPE) standards and waste segregation limits.

Table 1: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationCausality / Rationale
Gloves Nitrile (Double-gloved) or NeopreneProtects against dermal absorption of halogenated organics and associated solvents.
Eye Protection Chemical splash gogglesPrevents ocular exposure to irritating dust or dissolved chemical splashes.
Respiratory NIOSH-approved respirator (P100)Required if handled outside a fume hood to prevent inhalation of aerosolized particulate matter.
Body Flame-retardant lab coatMinimizes contamination of personal clothing and protects against secondary chemical reactions.

Table 2: Waste Stream Segregation Parameters

ParameterHalogenated Waste StreamNon-Halogenated Waste Stream
Halogen Content > 0.1% (or >1000 ppm)< 0.1%
Incineration Temp > 1100°C (Twin Chamber)~ 850°C
Scrubber Requirement Mandatory (Caustic Scrubbing)Optional/Standard
Cost Implication High (Specialized processing)Low (Standard fuel blending)

Waste Segregation & RCRA Classification

Under EPA RCRA guidelines, any waste stream containing significant concentrations of halogens must be strictly segregated from non-halogenated solvents. [2]. This drastically increases disposal costs and complexity, as halogenated wastes require specialized, energy-intensive treatment.

G A Laboratory Synthesis (Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate) B Waste Generation A->B C Halogenated Waste Stream (Strict Segregation) B->C Avoid Mixing D EPA-Approved Incinerator (>1100°C, >2s Residence) C->D E Flue Gas Scrubber (Neutralize HBr & HI) D->E Toxic PICs & Halides F Safe Environmental Exhaust E->F Neutralized

Workflow for halogenated waste segregation and high-temperature incineration.

Proper Disposal Procedures: High-Temperature Incineration

Because of the heavy halogen load, the only acceptable disposal method for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate is high-temperature incineration at an EPA-approved facility.

Environmental regulations mandate that [3]. The primary chamber operates at ~850°C to volatilize the waste, while the secondary combustion chamber must reach a minimum of 1100°C with a gas residence time of at least two seconds. This extreme environment ensures the complete destruction of the indazole ring and prevents the formation of dioxins. Furthermore, the incinerator must be equipped with a caustic flue gas scrubber (typically utilizing NaOH or KOH) to neutralize the corrosive HBr and HI gases, converting them into benign halide salts prior to environmental exhaust.

Standard Operating Procedure (SOP): Routine Waste Collection

To ensure your laboratory remains compliant and your waste streams remain uncompromised, follow this self-validating protocol for routine waste collection:

  • Verify Container Compatibility: Ensure the waste container is made of high-density polyethylene (HDPE) or glass. Do not use metal containers, as trace degradation of the compound can release hydrogen halides that will corrode the metal.

  • Apply Compliant Labeling: Affix a hazardous waste label explicitly stating "Halogenated Organic Waste." List "Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate" and any associated solvents (e.g., DCM, Chloroform) with their approximate percentages.

  • Execute Segregation Check: Confirm that no non-halogenated solvents (e.g., pure acetone, ethanol) are being unnecessarily added to this container.

  • Fume Hood Transfer: Operating strictly within a certified fume hood, carefully transfer the waste into the container using a dedicated funnel.

  • Establish Secondary Containment: Store the sealed container in a secondary containment bin away from strong oxidizers, strong bases, and non-halogenated waste streams.

Spill Response Protocol

In the event of an accidental release, immediate and procedural action is required to prevent exposure and cross-contamination. [4].

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Fume Hood Assess->Major PPE Don Appropriate PPE Minor->PPE Evacuate Evacuate & Isolate Area Major->Evacuate Absorb Use Inert Absorbent PPE->Absorb Dispose Place in Halogenated Waste Absorb->Dispose CallEHS Contact EHS Immediately Evacuate->CallEHS

Decision tree for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate spill response.

Standard Operating Procedure (SOP): Minor Spill Cleanup (<50g)
  • Assessment & PPE: Confirm the spill is contained within a functioning fume hood. Don double nitrile gloves, chemical splash goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or specialized chemical spill pads). Do not use combustible materials like sawdust , as halogenated compounds can sometimes react unpredictably with organic particulates.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty hazardous waste bag or rigid HDPE container.

  • Decontamination: Wash the spill area with a compatible solvent (e.g., a small amount of isopropanol), followed by soap and water. Collect all wash liquids into the halogenated liquid waste stream.

  • Disposal & Reporting: Label the collected solid materials as "Halogenated Solid Waste" and submit a pickup request to your Environmental Health and Safety (EHS) department.

References

  • Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov. Available at:[Link]

  • Ministry of Environment and Forests. "The Environment (Protection) Rules, 1986 - Standards for Emission or Discharge of Environmental Pollutants." Elixir Enviro Systems. Available at:[Link]

Handling

Personal protective equipment for handling Methyl 5-bromo-3-iodo-1h-indazole-7-carboxylate

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a rigorous, self-validating framework for handling Methyl 5-bromo-3-iodo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a rigorous, self-validating framework for handling Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate .

Because this compound is a heavily halogenated heterocyclic ester, standard benchtop handling protocols are insufficient. The presence of both bromine and iodine atoms on the indazole core significantly increases the molecule's lipophilicity and molecular weight, altering its toxicological profile and dictating strict environmental and personal protective equipment (PPE) requirements.

Chemical Identity & Hazard Characterization

Before interacting with the material, operators must understand the physicochemical properties driving the hazard. The dual-halogenation makes this compound highly soluble in organic solvents (e.g., DMSO, DMF) commonly used in biological assays, which acts as a Trojan horse for dermal penetration if a spill occurs.

Table 1: Chemical Identity & Hazard Profile

ParameterSpecificationCausality / Operational Impact
Chemical Name Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylateA rigid, planar aromatic system; prone to electrostatic dispersion when handled as a dry powder.
CAS Number 1360946-89-9[1][2]Unique identifier for SDS cross-referencing and inventory logging.
Molecular Formula C9H6BrIN2O2[1]High halogen content increases hydrophobicity; water cannot be used for decontamination[3].
Molecular Weight 380.96 g/mol [1][4]Heavy microcrystalline dust; settles quickly but irritates respiratory mucosa upon inhalation.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3]Dictates the mandatory use of P280 (full PPE) and P271 (use only in well-ventilated areas)[3].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a layered defense mechanism. Every piece of equipment chosen below is based on the specific chemical vulnerabilities of halogenated indazoles.

Table 2: PPE Specifications & Mechanistic Justifications

PPE ComponentRequired SpecificationMechanistic Causality & Validation
Hand Protection Double-layered Nitrile (min. 0.11 mm thickness) or Butyl Rubber if handling in DMSO.Causality: Halogenated aromatics can permeate latex. If the compound is dissolved in DMSO, DMSO will rapidly carry the solute through standard nitrile. Validation: The inner glove acts as a clean barrier; if the outer glove is contaminated, it is immediately discarded, preserving the sterile inner layer.
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Causality: The compound causes serious eye irritation (H319)[3]. Standard safety glasses with gaps allow micro-dust to bypass the lenses. Validation: Goggles must form a complete seal against the operator's face.
Body Protection Flame-retardant, fluid-resistant lab coat with knit cuffs.Causality: Knit cuffs prevent the sleeves from dragging through spilled powder, mitigating secondary transfer to street clothing.
Respiratory N95 or P100 particulate respirator (if fume hood is compromised).Causality: STOT SE 3 classification indicates respiratory tract irritation (H335)[3]. Prevents inhalation of aerosolized microcrystals.

Standard Operating Procedure (SOP): Handling & Transfer

This protocol operates as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Environmental Validation
  • Verify Containment: Ensure the chemical fume hood is operational.

    • Validation: Check the digital flow monitor (target 80–120 feet per minute). Tape a small Kimwipe strip to the bottom of the sash; it must pull inward, visually confirming negative pressure.

  • Don PPE: Equip the PPE specified in Table 2.

    • Validation: Perform a visual inspection of the outer nitrile gloves for micro-tears before opening the chemical container.

Phase 2: Material Transfer
  • Anti-Static Preparation: Halogenated powders generate static electricity, causing them to "jump" from the spatula and contaminate the balance. Pass an anti-static gun (e.g., Zerostat) over the weighing boat and metal spatula before contact.

  • Weighing: Carefully transfer the Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate onto the analytical balance inside the ventilated enclosure.

  • Atmospheric Sealing: Because indazole derivatives can be sensitive to prolonged environmental exposure, purge the primary vial with an inert gas (Argon or Nitrogen) before sealing. Store in a dark place at 2-8°C to maintain purity[5].

Phase 3: Post-Operational Decontamination
  • Solvent Scrub: Wipe down the spatula, balance, and hood surface with a lint-free wipe soaked in Ethanol or Isopropanol .

    • Causality: Due to the compound's extreme hydrophobicity, water will only spread the microcrystals. Alcohol is required to solubilize and remove the ester residue[3].

  • Glove Disposal: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

Spill Response & Environmental Logistics

In the event of a spill, immediate containment is critical to prevent aerosolization and cross-contamination.

Step-by-Step Decontamination:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the area is well-ventilated[3].

  • Contain: Do not use water. Cover the spilled powder with a finely-powdered liquid-binding material such as diatomite or a universal binder [3]. This prevents the powder from becoming airborne.

  • Collect: Use a non-sparking anti-static scoop to collect the bound material. Place it into a sealable polypropylene hazardous waste container.

  • Decontaminate: Scrub the affected surface aggressively with alcohol (Ethanol/Isopropanol)[3].

  • Dispose: Label the container clearly as "Halogenated Organic Solid Waste" and transfer it to the facility's designated hazardous waste accumulation area in compliance with guidelines.

Spill Response Logic Workflow

SpillResponse A Spill Detected (Halogenated Indazole) B Evacuate & Ventilate Area A->B Immediate C Don Maximum PPE (Nitrile, Goggles, Lab Coat) B->C D Contain Spill (Diatomite/Universal Binder) C->D E Decontaminate Surfaces (Ethanol/Isopropanol Scrub) D->E F Dispose as Halogenated Solid Waste E->F Transfer to Fume Hood

Workflow for containment and decontamination of halogenated indazole spills.

References

  • AA Blocks. "Product Index - AA Blocks: methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9)." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." Available at: [Link]

Sources

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